molecular formula C9H8F2O2 B1304722 2,3-Difluoro-4-methylphenylacetic acid CAS No. 261763-47-7

2,3-Difluoro-4-methylphenylacetic acid

Cat. No.: B1304722
CAS No.: 261763-47-7
M. Wt: 186.15 g/mol
InChI Key: XYMLKJRXFGXFCJ-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-methylphenylacetic acid is a useful research compound. Its molecular formula is C9H8F2O2 and its molecular weight is 186.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3-difluoro-4-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-5-2-3-6(4-7(12)13)9(11)8(5)10/h2-3H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMLKJRXFGXFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)CC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378916
Record name 2,3-Difluoro-4-methylphenylacetic acid
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Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261763-47-7
Record name 2,3-Difluoro-4-methylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261763-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoro-4-methylphenylacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Difluoro-4-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Phenylacetic Acid Derivatives

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating physicochemical and biological properties. Phenylacetic acids and their derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antibiotic, and plant growth regulatory effects. The introduction of fluorine substituents to the phenyl ring can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. 2,3-Difluoro-4-methylphenylacetic acid, with its specific substitution pattern, represents a valuable building block for the synthesis of novel therapeutic agents and advanced materials. This guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical techniques required for its thorough characterization, aimed at researchers, scientists, and professionals in the field of drug development.

Strategic Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step sequence, commencing with the Friedel-Crafts acylation of 1,2-difluoro-3-methylbenzene to yield the key intermediate, 2',3'-Difluoro-4'-methylacetophenone. This intermediate is subsequently converted to the target phenylacetic acid via the Willgerodt-Kindler reaction. This synthetic strategy is both efficient and scalable, relying on well-established and understood organic transformations.

Step 1: Friedel-Crafts Acylation for the Synthesis of 2',3'-Difluoro-4'-methylacetophenone

The Friedel-Crafts acylation is a classic and reliable method for the introduction of an acyl group onto an aromatic ring.[1][2] In this initial step, 1,2-difluoro-3-methylbenzene is acylated with acetyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to produce 2',3'-Difluoro-4'-methylacetophenone.

Causality of Experimental Choices:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, as water would hydrolyze the acetyl chloride and deactivate the aluminum chloride catalyst. Therefore, all glassware must be flame-dried, and anhydrous solvents and reagents are essential for optimal yield.

  • Lewis Acid Catalyst: Aluminum chloride is a potent Lewis acid that coordinates with the carbonyl oxygen of acetyl chloride, thereby increasing the electrophilicity of the acyl carbon and facilitating the electrophilic aromatic substitution reaction. A stoichiometric amount of AlCl₃ is necessary as it forms a complex with the product ketone.

  • Temperature Control: The initial phase of the reaction is exothermic and is typically carried out at a low temperature (0-5 °C) to control the reaction rate and prevent unwanted side reactions. The reaction is then allowed to proceed at room temperature to ensure completion.

  • Reaction Setup: A 500 mL three-necked, round-bottomed flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas), is flame-dried and allowed to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM). The suspension is cooled to 0 °C in an ice bath.

  • Addition of Acetylating Agent: Acetyl chloride (1.1 equivalents) is added dropwise to the stirred suspension while maintaining the temperature at 0 °C.

  • Substrate Addition: A solution of 1,2-difluoro-3-methylbenzene (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: Upon completion of the addition, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is cooled in an ice bath and then carefully and slowly poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The mixture is then transferred to a separatory funnel.

  • Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 2',3'-Difluoro-4'-methylacetophenone.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Willgerodt-Kindler Reaction for the Synthesis of this compound

The Willgerodt-Kindler reaction is a unique and powerful transformation that converts aryl alkyl ketones into the corresponding carboxylic acids (after hydrolysis of the intermediate thioamide).[3][4][5] This reaction involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate, which is then hydrolyzed to the desired carboxylic acid.

Mechanistic Insight:

The reaction proceeds through the formation of an enamine from the ketone and morpholine.[4] This enamine then reacts with sulfur. The subsequent rearrangement involves the migration of the carbonyl group (as a thioamide) to the terminal carbon of the alkyl chain. The final step is the hydrolysis of the resulting thioamide to the carboxylic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 2',3'-Difluoro-4'-methylacetophenone (1.0 equivalent), sulfur (2.5 equivalents), and morpholine (3.0 equivalents) are combined.

  • Reaction: The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress can be monitored by TLC.

  • Hydrolysis of the Thioamide Intermediate: After cooling to room temperature, a solution of sodium hydroxide (e.g., 10-20% aqueous solution) is added to the reaction mixture. The mixture is then heated to reflux for an additional 8-12 hours to hydrolyze the thioamide.

  • Work-up: The reaction mixture is cooled, and any unreacted sulfur is removed by filtration. The filtrate is then acidified to a pH of 1-2 with concentrated hydrochloric acid.

  • Extraction and Isolation: The acidified mixture is extracted three times with a suitable organic solvent, such as ethyl acetate or diethyl ether. The combined organic extracts are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate) to afford the pure this compound as a solid.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Friedel-Crafts Acylation cluster_intermediate Intermediate cluster_reagents2 Reagents for Step 2 cluster_step2 Step 2: Willgerodt-Kindler Reaction & Hydrolysis cluster_final Final Product start1 1,2-Difluoro-3-methylbenzene step1 Reaction in DCM (0°C to RT) start1->step1 Combine start2 Acetyl Chloride start2->step1 Combine start3 AlCl₃ start3->step1 Combine intermediate 2',3'-Difluoro-4'-methylacetophenone step1->intermediate Purification step2 Reflux, then NaOH hydrolysis intermediate->step2 Combine reagent1 Sulfur reagent1->step2 Combine reagent2 Morpholine reagent2->step2 Combine final_product This compound step2->final_product Purification

Caption: Synthetic workflow for this compound.

Comprehensive Characterization

The structural integrity and purity of the synthesized intermediate and the final product must be unequivocally confirmed through a battery of analytical techniques. The following section outlines the expected spectroscopic data for both compounds.

Characterization Data Summary
Compound Technique Expected Key Signals/Features
2',3'-Difluoro-4'-methylacetophenone ¹H NMR (CDCl₃)Singlet for acetyl protons (~2.6 ppm), singlet for methyl protons (~2.3 ppm), multiplets for aromatic protons (~7.0-7.5 ppm) with observable C-F couplings.[6]
¹³C NMR (CDCl₃)Carbonyl carbon (~195-200 ppm), acetyl methyl carbon (~26 ppm), aromatic methyl carbon (~15-20 ppm), aromatic carbons (110-160 ppm) exhibiting C-F coupling.[6]
IR (KBr or neat)Strong C=O stretching vibration (~1680-1700 cm⁻¹), C-F stretching vibrations (~1100-1300 cm⁻¹), aromatic C-H and C=C stretching.[6]
Mass Spectrometry (EI)Molecular ion peak (M⁺) at m/z = 170.16.
This compound ¹H NMR (CDCl₃)Singlet for methylene protons (~3.6 ppm), singlet for methyl protons (~2.3 ppm), multiplets for aromatic protons (~6.9-7.2 ppm), broad singlet for carboxylic acid proton (>10 ppm).
¹³C NMR (CDCl₃)Carboxylic acid carbon (~175-180 ppm), methylene carbon (~40 ppm), aromatic methyl carbon (~15-20 ppm), aromatic carbons (115-155 ppm) with C-F coupling.
IR (KBr)Broad O-H stretch from carboxylic acid (~2500-3300 cm⁻¹), strong C=O stretch from carboxylic acid (~1700-1725 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹).
Mass Spectrometry (ESI⁻)[M-H]⁻ peak at m/z = 185.05.
Interpretation of Spectroscopic Data
  • ¹H NMR Spectroscopy: In the intermediate, the downfield shift of the acetyl protons is characteristic of a methyl group adjacent to a carbonyl. For the final product, the appearance of a singlet around 3.6 ppm for the methylene protons and the disappearance of the acetyl proton signal confirm the conversion of the acetyl group to a phenylacetic acid moiety. The broad singlet for the carboxylic acid proton is also a key indicator. The complex splitting patterns in the aromatic region for both compounds are due to proton-proton and proton-fluorine couplings.

  • ¹³C NMR Spectroscopy: The most significant change in the ¹³C NMR spectrum upon conversion of the intermediate to the final product is the disappearance of the ketone carbonyl signal (~195-200 ppm) and the appearance of the carboxylic acid carbonyl signal (~175-180 ppm), along with the appearance of the methylene carbon signal (~40 ppm). The presence of C-F coupling for the aromatic carbons provides definitive evidence of the fluorine substitution pattern.

  • Infrared (IR) Spectroscopy: For the intermediate, the strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the aryl ketone carbonyl group. The transition to the final product is confirmed by the disappearance of this peak and the appearance of a very broad absorption in the 2500-3300 cm⁻¹ range (O-H stretch of the carboxylic acid dimer) and a strong carbonyl absorption around 1700-1725 cm⁻¹.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of both the intermediate and the final product. The observed molecular ion peaks should correspond to their calculated molecular weights.

Experimental Workflow for Characterization

Characterization_Workflow cluster_sample Synthesized Compound cluster_techniques Analytical Techniques cluster_data Data Analysis cluster_conclusion Conclusion Sample Purified Product (Intermediate or Final) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Characteristic Absorption Bands IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Conclusion Structure Confirmation & Purity Assessment NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the characterization of synthesized compounds.

Conclusion

This technical guide has detailed a reliable and well-grounded synthetic pathway for the preparation of this compound, a compound of significant interest in medicinal chemistry and materials science. By following the outlined two-step synthesis involving a Friedel-Crafts acylation and a subsequent Willgerodt-Kindler reaction, researchers can obtain this valuable building block in good yields. The comprehensive characterization protocol, employing NMR and IR spectroscopy, as well as mass spectrometry, provides a robust framework for verifying the structure and purity of the final product and the key synthetic intermediate. The principles and methodologies described herein are intended to empower researchers to confidently synthesize and characterize this and other related fluorinated phenylacetic acid derivatives for their specific research and development endeavors.

References

  • BenchChem. (2025). An In-depth Technical Guide to 2',3'-Difluoro-4'-methylacetophenone. Retrieved from BenchChem website.[1]

  • BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of 2',3'-Difluoro-4'-methylacetophenone. Retrieved from BenchChem website.[2]

  • chemeurope.com. Willgerodt rearrangement. Retrieved from chemeurope.com.[3]

  • Wikipedia. Willgerodt rearrangement. Retrieved from Wikipedia.[4]

  • Organic Chemistry Portal. Willgerodt-Kindler Reaction. Retrieved from Organic Chemistry Portal.[5]

  • BenchChem. (2025). Synthesis and Reactivity of 2',3'-Difluoro-4'-methylacetophenone: A Technical Guide. Retrieved from BenchChem website.[6]

Sources

"physical and chemical properties of 2,3-Difluoro-4-methylphenylacetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3-Difluoro-4-methylphenylacetic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Phenylacetic Acids in Modern Chemistry

Phenylacetic acids (PAAs) are a cornerstone class of organic compounds, serving as indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Their versatile reactivity, stemming from the carboxylic acid moiety, allows for a wide range of chemical transformations.[1][3] In recent decades, the strategic incorporation of fluorine atoms onto the phenyl ring has emerged as a powerful tool in medicinal chemistry and materials science.[4][5][6]

The presence of fluorine can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5] This guide focuses on a specific, strategically substituted analogue: This compound . The unique ortho/meta difluoro-substitution pattern, combined with a para-methyl group, creates a compound with distinct electronic and steric characteristics. This document serves as a comprehensive technical resource for researchers, providing in-depth information on its physical and chemical properties, analytical characterization, and practical experimental protocols.

Part 1: Molecular Structure and Core Identifiers

Understanding the precise arrangement of atoms is fundamental to predicting and interpreting the behavior of this compound. The ortho and meta fluorine atoms act as strong electron-withdrawing groups, influencing the acidity of the carboxylic proton and the reactivity of the aromatic ring. The para-methyl group, an electron-donating group, subtly counteracts these electronic effects and provides a steric marker.

Caption: Molecular structure of this compound.

Table 1: Core Identifiers and Physicochemical Properties

Property Value Source(s)
Molecular Formula C₉H₈F₂O₂ [7]
Molecular Weight 186.16 g/mol [7]
CAS Number Not consistently assigned [7]
Appearance White to off-white solid/crystalline powder [2][6][8]
Melting Point 105-107 °C (for similar analogue) [8]
Boiling Point ~280 °C (Predicted) [8]

| pKa | ~4.27 (Predicted for similar analogue) |[8] |

Note: Experimental data for this specific isomer is limited in public literature. Some values are based on closely related structural analogues, such as 2-(4-Fluoro-3-methylphenyl)acetic acid, and predictions.

Part 2: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[9] For this compound, solubility is governed by the interplay between the polar carboxylic acid group and the increasingly lipophilic fluorinated aromatic ring.

Qualitative Solubility:

  • Aqueous Solubility: Expected to be low, particularly at acidic pH where the carboxylic acid is protonated. As a weak acid, its solubility in water will increase at higher pH values due to the formation of the more soluble carboxylate salt.

  • Organic Solubility: Generally soluble in polar organic solvents such as methanol, ethanol, and moderately soluble in ethers and chlorinated solvents.[8]

Quantitative Solubility Determination (Shake-Flask Method): A robust determination of aqueous solubility should be conducted across the physiological pH range of 1.2 to 6.8, as recommended by biopharmaceutics classification system (BCS) guidelines.[9][10][11][12]

Illustrative Protocol: Equilibrium Solubility Measurement

  • Buffer Preparation: Prepare a series of buffers at specific pH values (e.g., pH 1.2, 4.5, and 6.8) using pharmacopeial-grade reagents.[10] Maintain a constant temperature of 37 ± 1 °C.[10][12]

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate flasks. The goal is to create a saturated solution with undissolved solid remaining.

  • Equilibration: Agitate the flasks using a mechanical shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: After equilibration, allow the samples to stand, then separate the solid and liquid phases by centrifugation or filtration (using a filter that does not bind the analyte).

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

  • Analysis: Perform the experiment in triplicate for each pH condition to ensure data reliability.[10] The lowest measured solubility across this pH range is used for BCS classification.[9]

Part 3: Acidity and pKa Determination

The acidity of the carboxylic acid group, quantified by its pKa value, is a crucial parameter. It dictates the compound's ionization state at a given pH, which in turn influences its solubility, membrane permeability, and receptor-binding interactions. The electron-withdrawing fluorine atoms are expected to increase the acidity (lower the pKa) compared to the non-fluorinated 4-methylphenylacetic acid (pKa ≈ 4.37).[13]

Potentiometric Titration for pKa Determination: Potentiometric titration is a highly accurate method for determining the pKa of weak acids.[14][15] The procedure involves monitoring the pH of a solution of the acid as a standardized base is incrementally added.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis P1 Calibrate pH Meter (pH 4, 7, 10 buffers) P2 Prepare Analyte Solution (e.g., 1mM in co-solvent/water) P1->P2 P3 Prepare Standardized Titrant (e.g., 0.1 M NaOH) P2->P3 T1 Acidify Analyte (to ~pH 2 with HCl) P3->T1 T2 Titrate with NaOH, record pH vs. Volume T1->T2 T3 Continue to ~pH 12 T2->T3 A1 Plot Titration Curve (pH vs. Titrant Volume) T3->A1 A2 Identify Equivalence Point (V_eq) (steepest inflection) A1->A2 A3 Determine Half-Equivalence Point (V_eq / 2) A2->A3 A4 Read pH at Half-Equivalence pH = pKa A3->A4

Caption: Workflow for pKa determination via potentiometric titration.

Experimental Protocol: pKa Determination

  • System Calibration: Calibrate a potentiometer using standard aqueous buffers (pH 4, 7, and 10) to ensure accurate pH measurements.[14]

  • Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a methanol/water mixture) to a known concentration (e.g., 1-10 mM).[14]

  • Titration Setup: Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and a magnetic stir bar.

  • Titration: Add standardized sodium hydroxide (NaOH) solution in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[14]

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting titration curve will show a buffer region and an equivalence point.[15] The pKa is equal to the pH at the half-equivalence point—the point at which half of the acid has been neutralized.[16][17]

Part 4: Spectroscopic and Analytical Characterization

A full analytical characterization is essential for structure confirmation and purity assessment.

Table 2: Expected Spectroscopic Data

Technique Expected Features
¹H NMR - Aromatic Region (δ ~7.0-7.5 ppm): Complex multiplet patterns for the two aromatic protons due to H-H and H-F coupling. - Methylene Protons (δ ~3.6 ppm): A singlet or narrowly split multiplet for the -CH₂- group adjacent to the carboxyl and aromatic ring.[18] - Methyl Protons (δ ~2.3 ppm): A singlet for the -CH₃ group.[18] - Carboxylic Proton (δ >10 ppm): A broad singlet, which is exchangeable with D₂O.
¹³C NMR - Carbonyl Carbon (δ ~170-180 ppm): The carboxylic acid carbon. - Aromatic Carbons (δ ~110-160 ppm): Six distinct signals, with carbons directly bonded to fluorine showing large C-F coupling constants. The C-F signals will appear as doublets. - Methylene Carbon (δ ~35-45 ppm): The -CH₂- carbon. - Methyl Carbon (δ ~15-25 ppm): The -CH₃ carbon.
¹⁹F NMR - Two distinct signals for the two non-equivalent fluorine atoms, each likely appearing as a complex multiplet due to F-F and F-H coupling.
Infrared (IR) - O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ (carboxylic acid). - C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ (carbonyl). - C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region. - Aromatic C=C Stretches: Medium absorptions around 1450-1600 cm⁻¹.

| Mass Spec. (MS) | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (186.16). High-resolution mass spectrometry (HRMS) would confirm the elemental composition. - Fragmentation: A prominent fragment from the loss of the carboxyl group (-COOH, 45 Da), resulting in a fragment at m/z 141. |

Part 5: Chemical Reactivity and Synthetic Utility

This compound is a valuable building block due to the reactivity of its two primary functional regions: the carboxylic acid and the activated aromatic ring.

  • Carboxylic Acid Reactions: The carboxyl group is the primary site of reactivity. It readily undergoes standard transformations, including:

    • Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) to form esters.

    • Amide Coupling: Activation with coupling reagents (e.g., EDC, HATU) followed by reaction with amines to form amides, a cornerstone reaction in drug discovery.

    • Acid Chloride Formation: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride to produce the highly reactive acid chloride, a precursor for many other derivatives.

    • Reduction: Reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding primary alcohol, 2-(2,3-difluoro-4-methylphenyl)ethanol.

  • Aromatic Ring Reactivity: The electron-withdrawing nature of the two fluorine atoms deactivates the ring towards electrophilic aromatic substitution. However, these groups can make the ring susceptible to nucleophilic aromatic substitution (SₙAr) under specific conditions, although this is less common than reactions at the carboxyl group. The synthetic utility primarily lies in using the entire substituted phenylacetic acid moiety as a scaffold to be incorporated into larger molecules.[4][19]

Conclusion

This compound is a specialized chemical intermediate with a rich set of physicochemical properties defined by its unique substitution pattern. Its acidity, solubility, and spectral characteristics are direct consequences of the interplay between its fluoro, methyl, and carboxylic acid functional groups. A thorough understanding and precise measurement of these properties, using the standardized protocols outlined in this guide, are essential for its effective application in research and development, particularly in the rational design of novel pharmaceuticals and advanced materials.

References

  • Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. (URL: )
  • 2-Fluoro-4-methylphenylacetic acid | BLD Pharm. (URL: )
  • Protocol for Determining pKa Using Potentiometric Titration - Cre
  • How to Determine Pka from Titration Curve - Ore
  • How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titr
  • Determination of pKa's
  • Application Notes and Protocols: 2',3'-Difluoro-4'-methylacetophenone as a Chemical Intermediate in Drug Discovery - Benchchem. (URL: )
  • C33: Determine pKa by Half Titr
  • Annex 4 - World Health Organiz
  • This compound, suppliers and manufacturers - R&D Chemicals. (URL: )
  • Synthesis and Reactivity of 2',3'-Difluoro-4'-methylacetophenone: A Technical Guide - Benchchem. (URL: )
  • 4-Methylphenylacetic acid 622-47-9 wiki - Guidechem. (URL: )
  • CAS 1578-63-8: fluorophenylacetic acid - CymitQuimica. (URL: )
  • Solving solubility issues in modern APIs - TAPI. (URL: )
  • (2-Fluoro-4-methylphenyl)acetic acid AldrichCPR - Sigma-Aldrich. (URL: )
  • <1236> Solubility Measurements - USP-NF. (URL: )
  • 2-(4-Fluoro-3-methylphenyl)acetic acid - ChemBK. (URL: )
  • Phenylacetic Acid - Sparrow Chemical. (URL: )
  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches | Crystal Growth & Design - ACS Public
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFIC
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
  • Phenylacetic acid - Wikipedia. (URL: )
  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - NIH. (URL: )
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Spectroscopic Characterization of 2,3-Difluoro-4-methylphenylacetic Acid: A Predictive and Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

This technical guide provides a detailed exploration of the expected spectroscopic signature of 2,3-Difluoro-4-methylphenylacetic acid, a compound of interest for researchers in synthetic chemistry and drug development. In the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies presented herein are designed to be self-validating, providing both the procedural "how" and the mechanistic "why" that are critical for robust structural elucidation.

The accurate characterization of novel chemical entities is the bedrock of chemical research and development. Spectroscopic techniques provide a non-destructive window into the molecular world, allowing for the confirmation of structure, assessment of purity, and understanding of chemical bonding. For a molecule like this compound, with its unique substitution pattern, each technique offers a distinct piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei, we can piece together the molecular skeleton and connectivity.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of distinct proton environments and their relationships through spin-spin coupling. The fluorine atoms introduce additional complexity and diagnostic value through heteronuclear (H-F) coupling.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale & Key Couplings (J, Hz)
~11.0 - 12.0 broad singlet (br s) 1H H -OOC The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet due to hydrogen bonding and chemical exchange.
~7.05 - 7.15 triplet of doublets (td) 1H ArH -6 This proton is coupled to the adjacent H-5 (~8 Hz) and the meta F-2 (~2-3 Hz).
~6.90 - 7.00 triplet of doublets (td) 1H ArH -5 This proton is coupled to the adjacent H-6 (~8 Hz) and the ortho F-3 (~8-10 Hz).
~3.65 singlet (s) 2H CH₂ The methylene protons are adjacent to the phenyl ring and the carbonyl group, resulting in a singlet in the absence of a chiral center.

| ~2.30 | singlet (s) | 3H | CH₃ | The methyl protons are attached to the aromatic ring and will appear as a singlet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will identify all unique carbon environments. The most revealing features will be the large one-bond and smaller multi-bond carbon-fluorine (C-F) couplings, which are definitive for assigning the fluorinated positions.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Assignment Rationale & Key Couplings (J, Hz)
~176.0 singlet (s) C =O The carboxylic acid carbonyl carbon is highly deshielded.
~150.0 doublet of doublets (dd) C -2 Attached directly to fluorine, this carbon will show a very large one-bond coupling to F-2 (¹JCF ≈ 245 Hz) and a smaller two-bond coupling to F-3 (²JCF ≈ 15 Hz).
~148.0 doublet of doublets (dd) C -3 Attached directly to fluorine, this carbon will show a very large one-bond coupling to F-3 (¹JCF ≈ 250 Hz) and a smaller two-bond coupling to F-2 (²JCF ≈ 15 Hz).
~130.0 doublet (d) C -4 This carbon is coupled to the ortho F-3 (²JCF ≈ 5-10 Hz).
~125.0 doublet of doublets (dd) C -5 This carbon is coupled to the ortho F-3 (²JCF ≈ 5-10 Hz) and the meta F-2 (³JCF ≈ 2-4 Hz).
~122.0 doublet (d) C -1 This carbon is coupled to the ortho F-2 (²JCF ≈ 5-10 Hz).
~118.0 doublet (d) C -6 This carbon is coupled to the meta F-2 (³JCF ≈ 2-4 Hz).
~40.0 singlet (s) C H₂ The aliphatic methylene carbon.

| ~15.0 | doublet (d) | C H₃ | The methyl carbon may show a small four-bond coupling to the meta F-3 (⁴JCF ≈ 1-3 Hz). |

Experimental Protocol: NMR Spectroscopy

This protocol ensures high-quality data acquisition for structural confirmation.

  • Sample Preparation: Dissolve 10-20 mg of the solid this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[1] Ensure the sample is fully dissolved.

  • Instrumentation Setup: Insert the sample into the NMR spectrometer.[2] The instrument will lock onto the deuterium signal of the solvent to maintain a stable magnetic field.[3]

  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample, which is crucial for achieving sharp, well-resolved peaks.[3]

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Co-add 8 to 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, simplifying the spectrum to singlets (or multiplets if C-F coupling is present).

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.[4]

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) data. Phase the resulting spectrum and reference it to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[4]

G

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential and rapid technique for confirming the presence of key functional groups. For this molecule, the carboxylic acid moiety will produce a highly characteristic set of absorption bands.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group Rationale
2500 - 3300 Broad O-H stretch Carboxylic Acid The extreme broadness of this band is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid state.[5][6][7]
~1710 Strong, Sharp C=O stretch Carboxylic Acid A strong, sharp absorption in this region is definitive for a carbonyl group.[5][8] Conjugation with the aromatic ring may slightly lower this frequency.
~1600, ~1470 Medium C=C stretch Aromatic Ring These absorptions are characteristic of the carbon-carbon double bonds within the phenyl ring.
~1300 Medium C-O stretch Carboxylic Acid This band arises from the stretching of the carbon-oxygen single bond in the -COOH group.[9]
1100 - 1250 Strong C-F stretch Aryl Fluoride Carbon-fluorine bonds produce strong, characteristic absorptions in the fingerprint region.

| ~920 | Medium, Broad | O-H bend | Carboxylic Acid | This out-of-plane bend is another characteristic feature of the carboxylic acid dimer.[8] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, rapid method that requires minimal sample preparation.[10][11]

  • Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This spectrum is automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal.[12]

  • Apply Pressure: Use the instrument's pressure arm to apply firm, consistent contact between the solid sample and the crystal surface. Good contact is essential for a high-quality spectrum.[12]

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and structural clues from its fragmentation pattern upon ionization.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a high-energy technique that causes reproducible fragmentation, creating a molecular fingerprint.

  • Molecular Ion (M⁺•): The molecular weight of C₉H₈F₂O₂ is 186.16 g/mol . The molecular ion peak is expected at m/z = 186 . While this peak may be observed, it could be weak due to the lability of the benzylic position.

  • Key Fragments: The fragmentation of phenylacetic acids is well-documented.[13] The most prominent fragmentation pathways involve cleavage at the benzylic position.

Predicted Key Fragments in EI-MS

m/z (mass-to-charge ratio) Proposed Fragment Rationale for Formation
186 [C₉H₈F₂O₂]⁺• Molecular Ion (M⁺•)
141 [C₈H₇F₂]⁺ Loss of the carboxyl radical (•COOH, 45 Da) via alpha-cleavage.
91 (or analogous) [C₇H₅F₂]⁺ Tropylium Ion Analogue (Base Peak). Loss of the entire acetic acid side chain (•CH₂COOH, 59 Da) leads to the formation of a highly stable substituted benzyl cation, which may rearrange to a tropylium-like structure. This is often the most abundant ion (the base peak).[13][14]

| 45 | [COOH]⁺ | Carboxyl cation. |

Visualization of Predicted Fragmentation

Base Peak [C₇H₅F₂]⁺ m/z = 127

];

mol -> frag1 [label="- •COOH (45 Da)"]; mol -> frag_base [label="- •CH₂COOH (59 Da)", color="#EA4335", fontcolor="#EA4335"]; } ends_dot Caption: Predicted major fragmentation pathway in EI-MS.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) for volatile compounds.

  • Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the sample molecules, causing them to ionize and fragment.[15] This energy level is standardized to allow for library matching.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which plots relative abundance against the m/z ratio.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and definitive characterization of this compound. The predicted data serves as a benchmark for researchers synthesizing or working with this compound. ¹H and ¹³C NMR will confirm the precise arrangement of atoms and the crucial C-F connectivities. IR spectroscopy will provide rapid verification of the essential carboxylic acid functional group. Finally, mass spectrometry will confirm the molecular weight and yield a fragmentation pattern consistent with the proposed structure, with the substituted benzyl/tropylium cation at m/z 127 expected to be a dominant feature. This multi-faceted spectroscopic approach ensures the unambiguous structural elucidation required for advanced scientific research.

References

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]

  • University of the West Indies. Sample preparation for FT-IR. Available from: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]

  • Smith, B. C. The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. 2018-01-01. Available from: [Link]

  • Clark, J. interpreting infra-red spectra. Chemguide. Available from: [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Available from: [Link]

  • Edinburgh Instruments. Common Sampling Techniques of FTIR Spectroscopy. 2023-04-25. Available from: [Link]

  • Larsen, B. S. Fragmentation mechanisms in electron impact mass spectrometry (EI-MS). Available from: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

  • LPD Lab Services Ltd. FTIR Principles and Sample Preparation. Available from: [Link]

  • León, T., Correa, A., & Martin, R. Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Available from: [Link]

  • University of Houston. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. 2023-07-24. Available from: [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023-08-29. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). Available from: [Link]

  • University of Arizona. Interpretation of mass spectra. Available from: [Link]

  • Sajid, I., Shaaban, K., & Hasnain, S. 1H NMR (CDCl3, 300 MHz) of phenylacetic acid. ResearchGate. Available from: [Link]

  • American Chemical Society. Supporting Information for Pd(II)-Catalyzed Decarboxylative meta-C–H Difluoromethylation. Available from: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209). Available from: [Link]

  • Georgia Institute of Technology. Small molecule NMR sample preparation. 2023-08-29. Available from: [Link]

  • Chegg.com. Solved Please interpret this MS spectrum of phenylacetic acid. 2021-12-04. Available from: [Link]

  • Health, Safety and Environment Office. STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Available from: [Link]

  • Xigo Nanotools. Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. Available from: [Link]

  • MIT OpenCourseWare. NMR Operation Guide. Available from: [Link]

  • mzCloud. Phenylacetic acid. 2016-08-18. Available from: [Link]

  • Allred, E. L., & Beck, B. R. Fragmentation pathways in the photolysis of phenylacetic acid. American Chemical Society. Available from: [Link]

  • Marahatta, A., et al. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. PubMed. 2012-07-20. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000020). Available from: [Link]

  • SpectraBase. Phenylacetic acid - Optional[MS (GC)] - Spectrum. Available from: [Link]

  • ChemBK. 2-(4-Fluoro-3-methylphenyl)acetic acid. 2024-04-09. Available from: [Link]

  • The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available from: [Link]

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A Technical Guide to the Solubility of 2,3-Difluoro-4-methylphenylacetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding and determining the solubility of 2,3-Difluoro-4-methylphenylacetic acid in organic solvents. In the absence of extensive published solubility data for this specific compound, this document emphasizes a foundational understanding of the physicochemical principles governing solubility and provides detailed, field-proven methodologies for its empirical determination.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It directly influences bioavailability, dosage form design, and the feasibility of purification processes such as crystallization. This compound, a substituted phenylacetic acid derivative, presents a unique solubility profile due to the presence of electron-withdrawing fluorine atoms and a lipophilic methyl group on the aromatic ring. Understanding its behavior in various organic solvents is paramount for its successful application in pharmaceutical research and development.

This guide will navigate the theoretical considerations for predicting solubility, provide a comparative analysis of related compounds, and offer detailed protocols for accurate solubility measurement.

Physicochemical Properties: Predicting Solubility Behavior

Table 1: Physicochemical Properties of this compound and Related Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)
This compound C₉H₈F₂O₂186.16Not availableNot available
2-(4-Fluoro-3-methylphenyl)acetic acidC₉H₉FO₂168.16105-107 (Predicted)[1]4.27 (Predicted)[1]
4-Methylphenylacetic acidC₉H₁₀O₂150.1788-92[2][3]4.37[2][3]
2-Methylphenylacetic acidC₉H₁₀O₂150.1788-89[4]Not available
Phenylacetic acidC₈H₈O₂136.1576-784.31

The fluorination pattern in this compound is expected to significantly influence its polarity and hydrogen bonding capabilities. The two fluorine atoms increase the electron-withdrawing nature of the phenyl ring, which can affect the acidity of the carboxylic acid proton. The presence of fluorine can also increase lipophilicity, potentially enhancing solubility in non-polar organic solvents[5].

Theoretical Framework for Solvent Selection

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity of the solvent relative to the solute is a key determinant.

Solvent Polarity and Classification

Organic solvents can be broadly classified based on their polarity:

  • Polar Protic Solvents: (e.g., methanol, ethanol, acetic acid) - Capable of hydrogen bonding and have high dielectric constants. They are likely to be good solvents for polar compounds.

  • Polar Aprotic Solvents: (e.g., acetone, ethyl acetate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) - Possess a significant dipole moment but do not have acidic protons for hydrogen bonding.

  • Non-polar Solvents: (e.g., toluene, hexanes, diethyl ether) - Have low dielectric constants and do not have significant dipole moments.

Given the polar carboxylic acid group and the increasingly lipophilic nature of the substituted phenyl ring, this compound is expected to exhibit a range of solubilities across these solvent classes.

A Strategic Approach to Solvent Screening

A logical workflow for selecting and screening solvents is crucial for efficient solubility determination. The following diagram illustrates a recommended approach.

Solvent_Screening_Workflow A Define the Objective (e.g., Crystallization, Formulation) B Characterize the Solute (this compound) - Polarity - Hydrogen Bonding Potential - pKa A->B C Initial Solvent Selection (Based on 'Like Dissolves Like') B->C D Tier 1: Broad Polarity Screen - Polar Protic (e.g., Methanol) - Polar Aprotic (e.g., Acetone) - Non-polar (e.g., Toluene) C->D E Qualitative Solubility Assessment (e.g., visual observation at RT and elevated temp) D->E F Tier 2: Targeted Solvent Selection (Based on Tier 1 results and process requirements) E->F G Quantitative Solubility Determination (e.g., Shake-Flask Method) F->G H Data Analysis and Solvent Optimization G->H

Caption: A strategic workflow for solvent screening.

Experimental Determination of Solubility: A Step-by-Step Guide

The most reliable method for determining the thermodynamic solubility of a compound is the saturation shake-flask method .[5] This method involves equilibrating an excess of the solid compound with the solvent of interest until the solution is saturated.

The Shake-Flask Method: Protocol

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Preparation of Slurries: Add an excess of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

  • Solvent Addition: Add a known volume of the selected organic solvent to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the slurries to equilibrate for a sufficient period (typically 24-72 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

  • Sample Collection and Filtration: Once equilibrium is reached, allow the suspensions to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solids.

  • Dilution and Analysis: Dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

  • Quantification by HPLC: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound. High-performance liquid chromatography is the preferred analytical tool as it can separate the main compound from any impurities or degradation products.[5][6]

  • Calculation of Solubility: Calculate the solubility in the original solvent, taking into account the dilution factor.

Analytical Method Validation

For accurate and reliable solubility data, the analytical method used for quantification (e.g., HPLC) must be validated. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[1]

Data Presentation and Interpretation

The quantitative solubility data should be presented in a clear and concise table for easy comparison.

Table 2: Hypothetical Solubility Data for this compound at 25 °C

SolventSolvent ClassPolarity IndexSolubility (mg/mL)
MethanolPolar Protic5.1To be determined
EthanolPolar Protic4.3To be determined
AcetonePolar Aprotic5.1To be determined
Ethyl AcetatePolar Aprotic4.4To be determined
TolueneNon-polar2.4To be determined
HexaneNon-polar0.1To be determined
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2To be determined

Interpretation of Results: The solubility data will reveal the solvent systems in which this compound is most and least soluble. This information is invaluable for:

  • Crystallization Process Development: Selecting a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal for crystallization.

  • Formulation Development: For liquid dosage forms, solvents with high solubilizing capacity are required.

  • Chromatographic Purification: Understanding solubility helps in the selection of appropriate mobile phases.

Crystallization and Recrystallization Strategies

The choice of solvent has a significant impact on the crystallization process, influencing crystal habit, yield, and purity. For phenylacetic acid derivatives, recrystallization can be achieved from hot water or a suitable organic solvent system like toluene/hexanes[3]. The process of selecting a suitable crystallization solvent is depicted in the following workflow.

Crystallization_Solvent_Selection A Start with Solubility Data B Identify Solvents with High Solubility at Elevated Temperature A->B C Identify Solvents with Low Solubility at Room Temperature A->C D Select Solvent(s) with a Steep Solubility Curve B->D C->D E Perform Small-Scale Crystallization Trials D->E F Analyze Crystal Form (Polymorphism) via PXRD, DSC E->F G Optimize Crystallization Conditions (Cooling rate, anti-solvent addition) F->G H Scale-up G->H

Caption: Workflow for crystallization solvent selection.

Conclusion

While specific solubility data for this compound is not yet widely published, a systematic and scientifically rigorous approach can be employed to determine its solubility profile in various organic solvents. By understanding the physicochemical properties of the molecule and its analogs, and by applying robust experimental methodologies such as the shake-flask method coupled with validated analytical techniques, researchers can generate the critical data needed for successful drug development and process optimization. This guide provides the foundational knowledge and practical protocols to empower scientists to confidently navigate the challenges of solubility determination for this and other novel pharmaceutical compounds.

References

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Journal of Pharmaceutical and Biomedical Analysis. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • ChemBK. (2024). 2-(4-Fluoro-3-methylphenyl)acetic acid.
  • BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • ChemicalBook. (n.d.). 4-Methylphenylacetic acid.
  • CAS Common Chemistry. (n.d.). (2-Methylphenyl)acetic acid. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis.

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The Discovery and Development of Novel Fluorinated Phenylacetic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Phenylacetic Acid Scaffolds

The introduction of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. This technical guide delves into the discovery of novel fluorinated phenylacetic acid derivatives, a class of compounds demonstrating significant potential in drug development. The phenylacetic acid core is a privileged scaffold, found in a variety of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and central nervous system (CNS) active compounds.[1][2] The strategic incorporation of fluorine atoms can profoundly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity, often leading to enhanced therapeutic efficacy.[3]

This guide provides an in-depth exploration of the synthesis, characterization, and potential applications of these derivatives, with a focus on the rationale behind experimental design and the interpretation of results. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorination in their own discovery programs.

Synthetic Strategies for Fluorinated Phenylacetic Acid Derivatives

The synthesis of fluorinated phenylacetic acid derivatives can be broadly categorized into two approaches: direct fluorination of a pre-existing phenylacetic acid scaffold or the synthesis of the scaffold from fluorinated precursors.

Electrophilic Fluorination of Phenylacetic Acid Derivatives

A prevalent method for the direct introduction of fluorine is electrophilic fluorination. This approach often targets the α-position of the carboxylic acid, a key site for modulating activity.

Mechanism of Action: The Role of Electrophilic Fluorinating Agents

Electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are designed to deliver an electrophilic fluorine atom ("F+"). The reaction mechanism can be complex and is influenced by the substrate, reagent, and reaction conditions. While a direct SN2-type displacement is one possibility, evidence also points towards single-electron transfer (SET) pathways, particularly when using reagents like Selectfluor®.

Experimental Protocol: α-Fluorination of Phenylacetic Acid using Selectfluor®

This protocol describes a general procedure for the α-fluorination of a substituted phenylacetic acid.

Materials:

  • Substituted Phenylacetic Acid (1.0 eq)

  • Selectfluor® (1.2 - 2.0 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic to stoichiometric amounts)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the substituted phenylacetic acid in anhydrous acetonitrile, add DMAP.

  • Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add Selectfluor® portion-wise over a period of 10-15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Electrophilic fluorinating agents are sensitive to moisture, which can lead to the formation of HF and other byproducts, reducing the yield and posing safety hazards.

  • DMAP as a Catalyst/Activator: DMAP can act as a base to deprotonate the carboxylic acid, forming a more nucleophilic enolate intermediate that readily attacks the electrophilic fluorine source. In some cases, it can form a charge-transfer complex with Selectfluor®, enhancing its reactivity.

  • Portion-wise Addition of Selectfluor®: This helps to control the reaction temperature, as electrophilic fluorinations can be exothermic.

Synthesis from Fluorinated Precursors

An alternative strategy involves the use of commercially available fluorinated building blocks. This approach offers greater control over the position of the fluorine atom on the aromatic ring.

Palladium-Catalyzed Carbonylation of Fluorinated Benzyl Halides

This method is a powerful tool for constructing the phenylacetic acid moiety.

Experimental Protocol: Carbonylation of a Fluorinated Benzyl Bromide

Materials:

  • Fluorinated Benzyl Bromide (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 eq)

  • Triphenylphosphine (PPh3) (0.04 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Methanol

  • Carbon monoxide (CO) gas

Procedure:

  • In a pressure vessel, combine the fluorinated benzyl bromide, Pd(OAc)2, PPh3, and K2CO3 in methanol.

  • Purge the vessel with CO gas (3-4 times).

  • Pressurize the vessel with CO (typically 5-10 atm).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • After cooling to room temperature, carefully vent the excess CO.

  • Filter the reaction mixture to remove the catalyst.

  • Acidify the filtrate with HCl (1M) and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting ester can be hydrolyzed to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).

Causality Behind Experimental Choices:

  • Palladium Catalyst: The palladium catalyst is essential for the oxidative addition to the benzyl bromide and the subsequent migratory insertion of CO.

  • Ligand (PPh3): The phosphine ligand stabilizes the palladium species and modulates its reactivity.

  • Base (K2CO3): The base is required to neutralize the HBr formed during the catalytic cycle.

  • Pressure of CO: A sufficient pressure of CO is necessary to ensure its availability in the solution for the carbonylation step.

Characterization of Novel Fluorinated Phenylacetic Acid Derivatives

The unambiguous characterization of newly synthesized compounds is critical. A combination of spectroscopic and chromatographic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of these compounds.

  • ¹H NMR: Provides information on the proton environment. The presence of fluorine will cause splitting of adjacent proton signals (H-F coupling).

  • ¹³C NMR: Shows the carbon skeleton. Carbon atoms bonded to fluorine will exhibit a large one-bond C-F coupling constant.

  • ¹⁹F NMR: This is a highly sensitive and informative technique for fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus.[4][5] The chemical shift of the fluorine signal is highly sensitive to its electronic environment, providing valuable structural information.[4][5]

Interpreting ¹⁹F NMR Spectra:

  • Chemical Shift: The wide chemical shift range of ¹⁹F NMR (around 800 ppm) allows for the clear distinction of fluorine atoms in different chemical environments.[4][5]

  • Coupling Constants: ¹⁹F-¹⁹F and ¹⁹F-¹H coupling constants provide information about the connectivity of the molecule.[5]

Example of Expected NMR Data for a Fluorinated Phenylacetic Acid Derivative: For a hypothetical 2-(4-fluorophenyl)acetic acid, one might expect:

  • ¹H NMR: A doublet of doublets for the aromatic protons due to H-H and H-F coupling, and a singlet for the α-protons (which might show long-range H-F coupling).

  • ¹⁹F NMR: A single signal in the aromatic region, likely a triplet of doublets due to coupling with the ortho and meta protons.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Chromatographic Techniques
  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compounds.

  • Gas Chromatography (GC): Can be used for volatile derivatives.

Therapeutic Applications and Structure-Activity Relationships (SAR)

Fluorinated phenylacetic acid derivatives have shown promise in several therapeutic areas, most notably in oncology.

Anticancer Activity

Several studies have reported the anti-proliferative effects of fluorinated phenylacetic acid derivatives against various cancer cell lines.[6]

Structure-Activity Relationship Insights:

  • Position of Fluorine: The position of the fluorine atom on the phenyl ring can significantly impact anticancer activity. For example, in a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, compounds with a nitro moiety on the N-phenyl ring showed higher cytotoxicity than those with a methoxy group.[6]

  • Substitution on the Amide Nitrogen: Modification of the amide portion of the molecule can also modulate activity.

Compound IDR1 (on Phenyl Ring)R2 (on N-Phenyl Ring)IC50 (µM) against PC3 cellsReference
2b 4-F3-NO252[6]
2c 4-F4-NO280[6]
2e 4-F3-OCH3>100[6]
2f 4-F4-OCH3>100[6]

Table 1: Anticancer activity of selected 2-(4-fluorophenyl)-N-phenylacetamide derivatives.

Anti-inflammatory and CNS Applications

The phenylacetic acid scaffold is present in well-known NSAIDs like diclofenac.[1][7] The introduction of fluorine can modulate the cyclooxygenase (COX) inhibitory activity and pharmacokinetic properties. Furthermore, fluorinated derivatives are being explored for their potential in neuroscience, for example, as sedative/hypnotic agents.[8]

Computational Approaches in Drug Design

Computational chemistry plays a crucial role in the rational design of novel fluorinated phenylacetic acid derivatives.

Density Functional Theory (DFT)

DFT calculations can be used to predict the geometric and electronic properties of molecules, providing insights into their reactivity and stability.[9][10][11][12][13] For example, DFT can be used to calculate the acidity of the α-proton, which is relevant for synthesis, and to predict NMR chemical shifts, aiding in structural confirmation.[9][14]

Molecular Docking and Molecular Dynamics (MD)

These techniques are used to predict the binding mode of a ligand to its biological target. This information is invaluable for understanding the SAR and for designing more potent and selective inhibitors.[11][12][13]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.[15][16][17][18][19] This can be used to predict the activity of virtual compounds, prioritizing synthetic efforts.

G cluster_0 Drug Discovery Workflow Virtual_Screening Virtual Screening (QSAR, Docking) Synthesis Synthesis of Novel Derivatives Virtual_Screening->Synthesis Prioritized Candidates Characterization Characterization (NMR, MS, HPLC) Synthesis->Characterization Synthesized Compounds Biological_Evaluation Biological Evaluation (In vitro/In vivo assays) Characterization->Biological_Evaluation Pure Compounds Lead_Optimization Lead Optimization Biological_Evaluation->Lead_Optimization Active Compounds Lead_Optimization->Virtual_Screening Iterative Design

Caption: A typical workflow for the discovery of novel therapeutic agents.

Safety and Handling of Fluorinating Agents

Electrophilic fluorinating agents are highly reactive and require careful handling.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations of fluorinating agents should be performed in a well-ventilated fume hood.

  • Incompatible Materials: Avoid contact with strong acids, bases, and reducing agents.

  • Quenching: Reactions should be quenched carefully, often by slow addition to a stirred solution of sodium bicarbonate.

G Start Start: Handling Fluorinating Agent PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Fume_Hood Work in a Fume Hood PPE->Fume_Hood Inert_Atmosphere Use Inert Atmosphere (Nitrogen/Argon) Fume_Hood->Inert_Atmosphere Slow_Addition Add Reagent Slowly and Portion-wise Inert_Atmosphere->Slow_Addition Monitor_Reaction Monitor Reaction (TLC/LC-MS) Slow_Addition->Monitor_Reaction Quench Carefully Quench Reaction (e.g., with NaHCO3 soln) Monitor_Reaction->Quench Workup Perform Aqueous Workup Quench->Workup End End: Purified Product Workup->End

Caption: A flowchart for the safe handling of electrophilic fluorination reactions.

Conclusion and Future Perspectives

The discovery of novel fluorinated phenylacetic acid derivatives continues to be a vibrant area of research. The unique properties imparted by fluorine offer a powerful strategy for the development of new therapeutic agents with improved efficacy and pharmacokinetic profiles. Future work in this field will likely focus on the development of more selective and efficient fluorination methods, the exploration of a broader range of biological targets, and the increasing use of computational tools to guide the design and synthesis of the next generation of these promising compounds.

References

  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy.

  • Zhang, H., et al. (2015). Synthesis and Evaluation of Fluorine-Substituted Phenyl Acetate Derivatives as Ultra-Short Recovery Sedative/Hypnotic Agents. PLOS One.

  • Quora. How to interpret the 19F NMR spectra. (2024).

  • Zhang, H., et al. (2015). Phenyl acetate derivatives, fluorine-substituted on the phenyl group, as rapid recovery hypnotic agents with reflex depression. European Journal of Medicinal Chemistry.

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2020). Nature Communications.

  • University of Ottawa. 19Flourine NMR.

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.

  • Atkinson, D. C., et al. (1976). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). Agents and Actions.

  • Bitam, S., et al. (2020). 2D QSAR studies on a series of (4 S,5 R)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one as CETP inhibitors. SAR and QSAR in Environmental Research.

  • ResearchGate. Synthesis of fluorinated phenylacetic acid 19 from phenylacetic acid derivatives 18 and Selectfluor 2 using DMAP as activator.

  • ResearchGate. Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. (2015).

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2023). Environmental Science & Technology.

  • Phenylacetic acid derivative: Significance and symbolism. (2025).

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research.

  • Wellendorph, P., et al. (2005). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. Journal of Neurochemistry.

  • Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. (2022). Molecules.

  • ResearchGate. A QSAR Study of the Activity of Some Fluorinated Anesthetics. (2025).

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2021). Molecules.

  • Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. (2021). Journal of Biomolecular Structure and Dynamics.

  • ResearchGate. 2D QSAR studies on a series of (4 S ,5 R )-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one as CETP inhibitors. (2017).

  • Dean, N. L., & McIndoe, J. S. (2012). Fluoride-mediated rearrangement of phenylfluorosilanes. Canadian Journal of Chemistry.

  • ResearchGate. 13C NMR (CDCl3, 50 MHz) of phenylacetic acid.

  • ResearchGate. (PDF) DFT Calculation, Molecular Docking and Molecular Dynamics Simulation Study on Substituted Phenylacetamide and Benzohydrazide Derivatives. (2021).

  • Yele, V., et al. (2021). DFT calculation, molecular docking, and molecular dynamics simulation study on substituted phenylacetamide and benzohydrazide derivatives. Journal of Molecular Modeling.

  • Fluorinated benzoxazinones designed via MIA-QSAR, docking and molecular dynamics as protoporphyrinogen IX oxidase inhibitors. (2024). Journal of the Science of Food and Agriculture.

  • Matilda. DFT calculation, molecular docking, and molecular dynamics simulation study on substituted phenylacetamide and benzohydrazide derivatives.

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The Strategic Imperative of Fluorine Substitution in Phenylacetic Acid Derivatives: A Guide to Modulating Physicochemical and Pharmacokinetic Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern medicinal chemistry.[1] Phenylacetic acid (PAA) and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including anticancer properties. When these two domains intersect—the fluorination of the PAA scaffold—chemists unlock a powerful toolkit for fine-tuning molecular properties to overcome prevalent challenges in drug development. This guide provides an in-depth analysis of the role of fluorine substitution in PAA derivatives, moving from the fundamental physicochemical consequences to the tangible impacts on metabolic stability, target engagement, and overall pharmacokinetic profiles. We will explore the causal relationships behind these effects, present actionable experimental protocols, and provide a framework for the rational design of next-generation fluorinated PAA-based therapeutics.

The Foundational Influence of Fluorine's Unique Atomic Properties

To appreciate the profound impact of fluorinating a PAA derivative, one must first understand the unique and often counterintuitive properties of the fluorine atom itself. Unlike other halogens, fluorine's characteristics allow it to act as a subtle yet powerful modulator rather than a drastic structural alteration.

  • High Electronegativity: As the most electronegative element (Pauling scale: 3.98), fluorine exerts a strong inductive electron-withdrawing effect, creating a highly polarized and stable carbon-fluorine (C-F) bond.[2]

  • Small Atomic Radius: With a van der Waals radius of ~1.47 Å, fluorine is only slightly larger than hydrogen (~1.20 Å).[2] This allows it to replace hydrogen with minimal steric perturbation, making it an excellent bioisostere for hydrogen.[3]

  • Strong Carbon-Fluorine Bond: The C-F bond is one of the strongest covalent bonds in organic chemistry (~485 kJ/mol for sp³ C-F).[2] This high bond strength is a key factor in enhancing the metabolic stability of drug candidates.

  • Moderate Hydrogen Bond Acceptor: The polarized C-F bond can act as a weak to moderate hydrogen bond acceptor, enabling unique interactions within a protein's active site.[2]

These core properties are the origin of all downstream effects on a PAA derivative's behavior, from its acidity to its metabolic fate.

Table 1: Comparative Properties of Fluorine and Hydrogen

PropertyFluorine (F)Hydrogen (H)Implication for PAA Derivatives
van der Waals Radius (Å)1.471.20Minimal steric impact; enables use as a hydrogen bioisostere.[2]
Electronegativity (Pauling)3.982.20Strong inductive electron withdrawal, modulating pKa and dipole moment.[2]
C-X Bond Energy (kJ/mol)~485 (in CH₃-F)~414 (in CH₃-H)High resistance to metabolic cleavage by P450 enzymes.[2]
Polarizability (ų)0.560.67Low polarizability leads to weak dispersion forces.[2]

Modulating Key Physicochemical Parameters of Phenylacetic Acids

The introduction of fluorine onto the phenyl ring or the acetic acid side chain of a PAA derivative directly alters its fundamental physicochemical properties. Understanding and predicting these changes is critical for rational drug design.

Acidity (pKa) Modulation

The strong electron-withdrawing nature of fluorine significantly impacts the acidity of the carboxylic acid moiety in PAA derivatives.[2] When substituted on the phenyl ring, fluorine's inductive effect lowers the pKa of the carboxylic acid, making it a stronger acid. This effect is position-dependent (ortho > meta > para).

Causality: By withdrawing electron density from the aromatic ring, the fluorine substituent stabilizes the resulting carboxylate anion after deprotonation. This stabilization lowers the energy of the conjugate base, thereby increasing the acidity of the parent molecule. This modulation of pKa is crucial as it affects the ionization state of the drug at physiological pH, which in turn influences solubility, receptor binding, and membrane permeability.[4]

Table 2: Predicted Effect of Monofluorination on the pKa of Phenylacetic Acid

CompoundPosition of FluorinePredicted pKa ShiftRationale
Phenylacetic Acid (Parent)N/A~4.31 (Reference)Baseline acidity.
2-Fluorophenylacetic AcidOrthoSignificant DecreaseStrongest inductive effect due to proximity to the side chain.
3-Fluorophenylacetic AcidMetaModerate DecreaseInductive effect is attenuated by distance.
4-Fluorophenylacetic AcidParaSlight DecreaseInductive and weak resonance effects are somewhat opposing.[5]
Lipophilicity (LogP/LogD) Adjustments

The effect of fluorination on lipophilicity is one of the most context-dependent aspects of its use in medicinal chemistry.[6] A single fluorine-for-hydrogen substitution often slightly increases the lipophilicity (LogP) of a molecule.[2] However, the introduction of more fluorine atoms or fluoroalkyl groups like trifluoromethyl (-CF₃) can lead to complex and sometimes counterintuitive outcomes, potentially decreasing LogP depending on the overall molecular context.[7]

Causality: The increase in lipophilicity from a single fluorine atom is attributed to the masking of a polar C-H bond with the less polar C-F bond, effectively increasing the molecule's hydrophobic surface area.[8] This change influences how the molecule partitions between aqueous and lipid environments, directly affecting its absorption, distribution, and ability to cross the blood-brain barrier.[9] Fine-tuning lipophilicity is a critical balancing act in drug design to achieve optimal membrane permeability without compromising aqueous solubility.

Conformational Control

Fluorine substitution can impose significant conformational constraints on a molecule, which can be exploited to lock it into a bioactive conformation for enhanced target binding.[10] The polarized C-F bond can engage in intramolecular dipole-dipole or charge-dipole interactions that influence the preferred dihedral angles, a phenomenon known as the gauche effect.[2][11]

Causality: By restricting the rotation around single bonds, fluorine can reduce the entropic penalty of binding to a receptor. If the favored conformation aligns with the geometry of the target's binding pocket, a significant increase in binding affinity and selectivity can be achieved.[2] This makes fluorine a powerful tool for shaping molecules to achieve a better biological fit.[10]

Conformational_Control cluster_0 Fundamental Properties cluster_1 Molecular Property Modulation cluster_2 Pharmacokinetic & Pharmacodynamic Outcomes Prop1 High Electronegativity Mod1 Alters pKa (Acidity) Prop1->Mod1 Inductive Effect Mod2 Adjusts LogP (Lipophilicity) Prop1->Mod2 Inductive Effect Mod3 Controls Conformation Prop1->Mod3 Inductive Effect Outcome1 Enhanced Metabolic Stability Prop1->Outcome1 C-F Bond Strength Prop2 Small Atomic Radius Prop2->Mod3 Steric Influence Prop2->Outcome1 C-F Bond Strength Outcome3 Modulated Bioavailability Mod1->Outcome3 Mod2->Outcome3 Outcome2 Improved Binding Affinity Mod3->Outcome2

Figure 1: Logical flow from fluorine's fundamental properties to its impact on the molecular characteristics and biological outcomes of PAA derivatives.

Enhancing Pharmacokinetic Profiles (ADME)

Perhaps the most celebrated application of fluorine in drug design is its ability to improve a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Blocking Metabolic Liabilities

The phenyl ring in PAA derivatives is often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, typically through hydroxylation at the para-position. This can lead to rapid clearance and the formation of potentially undesirable metabolites. Replacing a metabolically labile C-H bond with a robust C-F bond is a highly effective strategy to block this metabolic pathway.[2][12]

Causality: The high energy of the C-F bond makes it resistant to homolytic cleavage by the reactive oxygen species generated in the CYP active site.[2] By placing a fluorine atom at a known "metabolic soft spot," chemists can effectively shield the molecule from degradation, thereby increasing its half-life, improving oral bioavailability, and ensuring more consistent therapeutic exposure.[13]

Metabolic_Blocking PAA Phenylacetic Acid (PAA) CYP450 Cytochrome P450 (e.g., CYP2D6) PAA->CYP450 Susceptible C-H bond FPAA 4-Fluoro-PAA FPAA->CYP450 Robust C-F bond Metabolite Inactive/Cleared Metabolite (4-Hydroxy-PAA) CYP450->Metabolite Oxidation ActiveDrug Active Drug Remains in Circulation CYP450->ActiveDrug Blocked Metabolism Blocked

Figure 2: Simplified workflow illustrating how fluorine substitution blocks P450-mediated metabolism of a PAA derivative.

Case Study: Fluorinated Phenylacetamide Derivatives as Anticancer Agents

Research into 2-(4-Fluorophenyl)-N-phenylacetamide derivatives has demonstrated their potential as anticancer agents, particularly against prostate (PC3) and breast (MCF-7) cancer cell lines.[14][15] This series provides a practical example of how fluorine incorporation is integral to achieving biological activity.

In a study by Aliabadi et al., a series of these compounds were synthesized and evaluated.[14] The presence of the 4-fluoro substituent on the phenylacetic acid moiety was a core structural feature. The results showed that compounds with additional electron-withdrawing groups (like a nitro group) on the N-phenyl ring exhibited higher cytotoxic effects.[14][15]

Table 3: In-Vitro Cytotoxicity (IC₅₀) of Selected 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

Compound IDN-Phenyl SubstituentCell LineIC₅₀ (μM)Reference Drug (Imatinib) IC₅₀ (μM)
2b 3-NitroPC35240
2c 4-NitroPC38040
2c 4-NitroMCF-710098
(Data sourced from Aliabadi et al., 2013)[14][15]

The 4-fluoro group in these molecules likely contributes to an improved pharmacokinetic profile and modulates electronic properties that enhance binding to their biological target. Compound 2c , with a p-nitro substituent, showed activity comparable to the reference drug imatinib against the MCF-7 cell line.[15]

Experimental Protocols and Methodologies

Translating theory into practice requires robust and reproducible experimental methods. This section provides a representative synthetic protocol and outlines key analytical techniques.

Synthesis of a 2-(4-Fluorophenyl)-N-phenylacetamide Derivative

This protocol describes a standard amide coupling reaction to synthesize the anticancer compounds discussed in the case study. The procedure is based on the methodology reported by Aliabadi et al. and utilizes common coupling reagents.[14]

Objective: To synthesize 2-(4-fluorophenyl)-N-(4-nitrophenyl)acetamide.

Reagents and Materials:

  • 4-Fluorophenylacetic acid

  • 4-Nitroaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • 1M Hydrochloric acid solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, TLC plates, standard glassware

Procedure (Self-Validating System):

  • Activation of Carboxylic Acid:

    • To a clean, dry round-bottom flask, add 4-fluorophenylacetic acid (1.0 eq), EDC (1.1 eq), and HOBt (1.1 eq).

    • Add anhydrous acetonitrile to dissolve the reagents.

    • Stir the mixture at room temperature for 30 minutes. Causality: This step forms a highly reactive O-acylisourea intermediate, which is then converted to an active ester by HOBt. This prevents side reactions and racemization, ensuring a clean coupling.

  • Amide Bond Formation:

    • Add 4-nitroaniline (1.0 eq) to the reaction mixture.

    • Continue stirring at room temperature for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). Trustworthiness: The disappearance of the starting materials and the appearance of a new, single product spot on the TLC plate validates the completion of the reaction.

  • Workup and Purification:

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • To the residue, add ethyl acetate and water. Transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted acid and HOBt), 1M HCl (to remove unreacted EDC), and brine.

    • Dry the separated organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude product can be further purified by recrystallization or column chromatography if necessary.

Synthesis_Workflow Start 1. Reagent Mixing (4-F-PAA, EDC, HOBt in Acetonitrile) Activate 2. Acid Activation (Stir 30 min) Start->Activate Couple 3. Add Aniline Derivative Activate->Couple React 4. Reaction (Stir 24h, Monitor by TLC) Couple->React Workup 5. Solvent Evaporation & Liquid-Liquid Extraction React->Workup Purify 6. Drying & Final Concentration Workup->Purify End Pure Product Purify->End

Figure 3: Experimental workflow for the synthesis of fluorinated phenylacetamide derivatives.

Key Analytical Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the overall structure. Crucially, ¹⁹F NMR is a powerful tool for verifying the successful incorporation of fluorine and for assessing purity, as the chemical shifts are highly sensitive to the local electronic environment.[16]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound and to quantify reaction completion.[17] It is also the primary method for measuring LogP experimentally.[6]

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its identity.

Conclusion and Future Outlook

Fluorine substitution is a nuanced, powerful, and indispensable strategy in the optimization of phenylacetic acid derivatives for drug development. By leveraging its unique atomic properties, medicinal chemists can rationally modulate acidity, lipophilicity, and molecular conformation. These modifications translate directly into tangible improvements in pharmacokinetic profiles, most notably by enhancing metabolic stability through the blocking of oxidative pathways. The success seen in areas like oncology demonstrates the high potential of this approach. As synthetic methodologies for the precise introduction of fluorine continue to advance, the strategic fluorination of PAA and other scaffolds will remain a key enabler in the discovery of safer and more effective medicines.[4][18]

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
  • Taylor & Francis Online. (n.d.). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
  • PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry.
  • PubMed. (n.d.). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.
  • Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action.
  • ResearchGate. (n.d.). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.
  • (n.d.). Fluorine conformational effects characterized by energy decomposition analysis.
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  • PMC. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
  • PMC - NIH. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation.
  • Research journals. (n.d.). Synthesis and Evaluation of Fluorine-Substituted Phenyl Acetate Derivatives as Ultra-Short Recovery Sedative/Hypnotic Agents | PLOS One.
  • PubMed. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iran J Pharm Res, 12(3), 267-71.
  • PubMed. (n.d.). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability.
  • NIH. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
  • ChemRxiv. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • NIH. (n.d.). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
  • NIH. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • MDPI. (2022, May 26). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.
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  • University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity - Library Dissertation Showcase.

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A Theoretical and Computational Investigation of 2,3-Difluoro-4-methylphenylacetic Acid: A Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 2,3-Difluoro-4-methylphenylacetic acid, a molecule of significant interest in medicinal chemistry and materials science. In the absence of direct experimental data for this specific compound, this document synthesizes established computational methodologies and insights from studies on analogous fluorinated and phenylacetic acid derivatives to predict its structural, electronic, and biological properties. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, outlining key theoretical analyses including conformational studies, quantum chemical calculations, spectroscopic predictions, and molecular docking simulations to accelerate research and development efforts.

Introduction: The Rationale for a Theoretical Approach

This compound belongs to the class of phenylacetic acids, which are known for a wide range of biological activities and are used as building blocks in the synthesis of pharmaceuticals and other advanced materials.[1] The introduction of fluorine atoms and a methyl group onto the phenyl ring is expected to significantly modulate the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability.[2] Fluorination, in particular, can alter the acidity of the carboxylic acid group, influence intermolecular interactions, and enhance binding affinity to biological targets.[2][3]

Given the novelty of this specific substitution pattern, a comprehensive theoretical investigation is an invaluable first step to elucidate its potential. Computational chemistry offers a powerful and cost-effective means to predict molecular properties, guide experimental design, and accelerate the discovery process. This guide outlines a systematic theoretical workflow to characterize this compound.

Theoretical and Computational Methodologies

A multi-faceted computational approach is proposed to thoroughly investigate the properties of this compound. The following workflow is designed to provide a holistic understanding of the molecule's behavior from its fundamental geometry to its potential biological interactions.

Computational_Workflow cluster_0 Initial Structure & Conformational Analysis cluster_1 Quantum Chemical Calculations (DFT) cluster_2 Biological Activity Prediction A 2D to 3D Structure Generation B Conformational Search (Molecular Mechanics) A->B C Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) B->C Lowest Energy Conformers D Vibrational Frequency Analysis C->D E Electronic Properties Calculation (HOMO, LUMO, MEP) C->E F Spectroscopic Prediction (IR, Raman, NMR) C->F G Molecular Docking (e.g., against COX-2, TNF-α) E->G Optimized Structure & Charges H ADMET Prediction G->H

Figure 1: A proposed computational workflow for the theoretical investigation of this compound.

Conformational Analysis

The initial step involves a thorough exploration of the conformational landscape of this compound. The rotation around the Cα-C(aryl) and Cα-C(O)OH single bonds will lead to various conformers.

Protocol:

  • Initial Structure Generation: A 2D sketch of the molecule will be converted into a 3D structure using standard molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search will be performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

  • Quantum Mechanical Refinement: The geometries of the most stable conformers identified in the previous step will be re-optimized using Density Functional Theory (DFT) to obtain more accurate energy rankings and structural parameters.[4][5] A common and reliable level of theory for such systems is the B3LYP functional with a 6-311++G(d,p) basis set.[6]

Quantum Chemical Calculations using Density Functional Theory (DFT)

DFT calculations are central to understanding the intrinsic properties of the molecule.

Protocol:

  • Geometry Optimization: The final geometry of the most stable conformer will be fully optimized without any symmetry constraints. The absence of imaginary frequencies in the subsequent vibrational analysis will confirm that a true energy minimum has been reached.[7][8]

  • Vibrational Analysis: Harmonic vibrational frequencies will be calculated to predict the infrared (IR) and Raman spectra. The calculated frequencies are often scaled to better match experimental values.[9][10][11]

  • Electronic Properties:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[6]

    • Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

  • Spectroscopic Properties:

    • NMR Spectroscopy: The 1H and 13C NMR chemical shifts will be calculated using the Gauge-Including Atomic Orbital (GIAO) method.

Molecular Docking Studies

Based on the structural similarity to known anti-inflammatory drugs like other phenylacetic acid derivatives, molecular docking studies can predict the binding affinity and mode of interaction of this compound with relevant biological targets.[12][13][14]

Protocol:

  • Target Selection: Potential targets include cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), which are key enzymes in inflammatory pathways.[15][16]

  • Protein and Ligand Preparation: The crystal structure of the target protein will be obtained from the Protein Data Bank (PDB). The ligand (this compound) will be prepared by assigning appropriate charges and protonation states.

  • Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) will be used to predict the binding pose and estimate the binding energy of the ligand within the active site of the protein.

Predicted Results and Discussion

While specific values require performing the calculations, we can predict the qualitative effects of the substituents on the properties of this compound based on established chemical principles and findings from related studies.

Structural Parameters and Conformational Preferences

The presence of two adjacent fluorine atoms on the phenyl ring is expected to influence the preferred conformation. Steric hindrance between the fluorine atoms and the acetic acid side chain may lead to a non-planar arrangement where the carboxylic acid group is twisted out of the plane of the phenyl ring.[4] The C-F bond lengths are predicted to be in the typical range for aryl fluorides. The C-C bond lengths within the aromatic ring may show slight variations due to the electronic effects of the substituents.[7][8]

ParameterPredicted Value RangeRationale
C-F Bond Length1.33 - 1.36 ÅBased on typical aryl-fluorine bond lengths from DFT studies on fluorobenzenes.[7]
Dihedral Angle (C-C-Cα-C(O))60° - 90°Steric repulsion between ortho-fluorine and the side chain likely favors a twisted conformation.[4]
Vibrational and Spectroscopic Analysis

The predicted IR and Raman spectra will be characterized by specific vibrational modes.

  • C=O Stretch: A strong absorption band in the IR spectrum is expected around 1700-1750 cm-1, characteristic of the carboxylic acid carbonyl group.[6]

  • C-F Stretch: Strong IR bands in the region of 1100-1300 cm-1 are anticipated due to the C-F stretching vibrations.[9]

  • Aromatic C-H and C=C Stretches: These will appear in their characteristic regions of the IR and Raman spectra.

The calculated 1H and 13C NMR chemical shifts will be influenced by the electron-withdrawing nature of the fluorine atoms and the electron-donating methyl group. The fluorine atoms will cause a downfield shift for nearby protons and carbons, while the methyl group will have the opposite effect.

Electronic Properties and Reactivity

The electronic properties are significantly tuned by the substituents.

Electronic_Effects cluster_0 Substituent Effects on Phenyl Ring cluster_1 Overall Impact on Reactivity F1 Fluorine (Position 2) - Inductive Effect (-I) - Mesomeric Effect (+M) Reactivity Modulated Reactivity F1->Reactivity F2 Fluorine (Position 3) - Inductive Effect (-I) - Mesomeric Effect (+M) F2->Reactivity CH3 Methyl (Position 4) - Inductive Effect (+I) - Hyperconjugation CH3->Reactivity

Figure 2: Diagram illustrating the electronic effects of the substituents on the phenyl ring of this compound.

  • Inductive and Mesomeric Effects: Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I).[17] However, it also has lone pairs that can be donated to the aromatic π-system, resulting in a weaker electron-donating mesomeric effect (+M).[17] The interplay of these effects in difluorinated benzenes can be complex.[18][19] The methyl group is electron-donating through both inductive (+I) and hyperconjugation effects.

  • HOMO-LUMO Gap: The presence of electron-withdrawing fluorine atoms is expected to lower the energies of both the HOMO and LUMO, potentially leading to a relatively large HOMO-LUMO gap, suggesting high kinetic stability.[6]

  • MEP Analysis: The MEP surface is predicted to show a negative potential around the carbonyl oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack and involvement in hydrogen bonding. The aromatic ring will have a more complex potential distribution due to the competing electronic effects of the substituents.

Potential Biological Activity: Molecular Docking Insights

Phenylacetic acid derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of COX enzymes.[12] Molecular docking simulations of this compound into the active site of COX-2 could reveal favorable binding interactions. The carboxylic acid moiety is expected to form key hydrogen bonds with active site residues, such as Arg120 and Tyr355, similar to other NSAIDs.[16] The difluoro-methylphenyl group would occupy a hydrophobic pocket, and the fluorine atoms could potentially form halogen bonds or other favorable interactions, enhancing binding affinity.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the characterization of this compound. By leveraging established computational methodologies and knowledge from analogous compounds, we can predict its key structural, spectroscopic, and electronic properties, as well as its potential for biological activity. The proposed workflow, from conformational analysis to molecular docking, provides a robust strategy for gaining initial insights into this novel molecule. These theoretical studies are crucial for guiding future synthetic efforts and experimental validation, ultimately accelerating the development of new pharmaceuticals and advanced materials based on this promising chemical scaffold.

References

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The Strategic Utility of 2,3-Difluoro-4-methylphenylacetic Acid in Contemporary Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Prominence of Fluorinated Building Blocks

In the landscape of modern organic synthesis, particularly within medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated building blocks highly sought after.[1][2] Among these, 2,3-Difluoro-4-methylphenylacetic acid stands out as a versatile intermediate, offering a unique substitution pattern that can significantly influence the biological activity and pharmacokinetic profile of derivative compounds. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, positioning it as a key component in the synthetic chemist's toolbox. The presence of vicinal fluorine atoms on the phenyl ring, coupled with a methyl group, creates a distinct electronic and steric environment, making this molecule an attractive starting point for the synthesis of novel therapeutic agents and functional materials.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its effective utilization in synthesis.

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number Not available
Molecular Formula C₉H₈F₂O₂
Molecular Weight 186.16 g/mol
Appearance Off-white to white solid
Purity Typically ≥97%
Spectroscopic Data Analysis

While specific experimental spectra for this compound are not widely published, the expected spectroscopic data can be inferred from its structure and comparison with analogous compounds.

The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet around 2.3 ppm), the methylene protons of the acetic acid moiety (a singlet around 3.6 ppm), and the aromatic protons (multiplets in the range of 7.0-7.5 ppm). The coupling of the aromatic protons with the adjacent fluorine atoms will result in complex splitting patterns, providing valuable structural information.

The carbon NMR spectrum will be characterized by resonances for the carboxylic acid carbon (around 175-180 ppm), the methylene carbon (around 40 ppm), the methyl carbon (around 15-20 ppm), and the aromatic carbons (in the 110-160 ppm region). The carbon signals of the fluorinated aromatic ring will exhibit characteristic C-F coupling constants, which are diagnostic for the substitution pattern.

The IR spectrum will display a strong absorption band for the carbonyl (C=O) stretching of the carboxylic acid group in the region of 1700-1730 cm⁻¹. Other characteristic peaks will include C-F stretching vibrations (around 1100-1300 cm⁻¹) and O-H stretching of the carboxylic acid (a broad band in the 2500-3300 cm⁻¹ region).

Synthesis of this compound: A Two-Step Approach

A reliable and scalable synthetic route to this compound is crucial for its application as a building block. A robust two-step process, commencing with the Friedel-Crafts acylation of 1,2-difluoro-3-methylbenzene followed by the Willgerodt-Kindler reaction, provides an efficient pathway to the target molecule.

Step 1: Friedel-Crafts Acylation for the Synthesis of 2',3'-Difluoro-4'-methylacetophenone

The initial step involves the synthesis of the key intermediate, 2',3'-Difluoro-4'-methylacetophenone, via a Friedel-Crafts acylation reaction.[3][4] This classic C-C bond-forming reaction introduces the acetyl group onto the fluorinated aromatic ring.

start 1,2-Difluoro-3-methylbenzene reagents1 + Acetyl Chloride (AlCl₃, DCM) product1 2',3'-Difluoro-4'-methylacetophenone reagents1->product1

Caption: Friedel-Crafts acylation of 1,2-difluoro-3-methylbenzene.

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube. All glassware must be thoroughly dried prior to use.[3]

  • Reagent Charging: Under an inert atmosphere (e.g., nitrogen), the flask is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM). The suspension is cooled to 0 °C in an ice bath.[3]

  • Addition of Acetyl Chloride: Acetyl chloride (1.1 equivalents) is added dropwise to the stirred suspension, maintaining the temperature at 0 °C.[3]

  • Substrate Addition: A solution of 1,2-difluoro-3-methylbenzene (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains at 0 °C.[4]

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 2-4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up: The reaction mixture is carefully poured into a flask containing crushed ice and dilute hydrochloric acid to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.[5]

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2',3'-Difluoro-4'-methylacetophenone.[4]

Step 2: Willgerodt-Kindler Reaction and Hydrolysis

The second step employs the Willgerodt-Kindler reaction to convert the acetophenone intermediate into a thioamide, which is subsequently hydrolyzed to afford the desired this compound.[6][7]

start 2',3'-Difluoro-4'-methylacetophenone reagents1 + Sulfur, Morpholine product1 Thioamide Intermediate reagents1->product1 reagents2 + NaOH (aq), then HCl (aq) product2 This compound reagents2->product2

Caption: Willgerodt-Kindler reaction and subsequent hydrolysis.

  • Thioamide Formation: In a round-bottom flask, a mixture of 2',3'-Difluoro-4'-methylacetophenone, elemental sulfur, and morpholine is heated at reflux for 12-18 hours.[6]

  • Work-up of Thioamide: After cooling, the reaction mixture is poured into water and extracted with an appropriate organic solvent (e.g., dichloromethane). The organic layer is washed with dilute acid and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude thioamide.[6]

  • Hydrolysis: The crude thioamide is refluxed with an aqueous solution of sodium hydroxide for 4-6 hours.[6]

  • Isolation of the Final Product: The reaction mixture is cooled and then acidified with concentrated hydrochloric acid to precipitate the carboxylic acid. The solid product is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Reactivity and Applications in Organic Synthesis

This compound is a versatile building block due to the reactivity of its carboxylic acid moiety and the unique properties of the substituted phenyl ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid functional group can undergo a wide range of transformations, making it a valuable handle for molecular elaboration.

  • Amide Bond Formation: The carboxylic acid can be readily coupled with amines to form amides, a fundamental transformation in the synthesis of many pharmaceuticals. Standard coupling reagents such as HATU or EDC can be employed for this purpose.[8]

  • Esterification: Reaction with alcohols under acidic conditions or using esterification agents provides the corresponding esters, which can be useful intermediates or final products.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.

The Role of the Fluorinated Phenyl Ring

The 2,3-difluoro-4-methylphenyl moiety imparts specific characteristics to molecules that contain it:

  • Modulation of Physicochemical Properties: The fluorine atoms can increase lipophilicity and metabolic stability, which are crucial parameters in drug design.[9]

  • Influence on Biological Activity: The specific substitution pattern can lead to enhanced binding affinity to biological targets. Fluorinated phenylacetic acid derivatives have been explored as anticancer agents and for other therapeutic applications.[10]

  • Directing Group in Further Aromatic Substitutions: The existing substituents on the aromatic ring can direct further electrophilic or nucleophilic aromatic substitution reactions, allowing for the synthesis of more complex derivatives.

Potential Applications in Drug Discovery

Phenylacetic acid derivatives are prevalent in a variety of approved drugs and clinical candidates.[11][12] The unique substitution pattern of this compound makes it a promising scaffold for the development of novel therapeutics in areas such as:

  • Oncology: As a building block for kinase inhibitors and other anticancer agents.

  • Inflammation: In the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds.

  • Neuroscience: As a precursor for compounds targeting receptors and enzymes in the central nervous system.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its synthesis, via a reliable two-step sequence involving Friedel-Crafts acylation and the Willgerodt-Kindler reaction, is accessible for laboratory-scale production. The unique combination of a reactive carboxylic acid handle and a specifically fluorinated and methylated aromatic ring provides a powerful tool for the construction of complex molecules with tailored physicochemical and biological properties. As the demand for sophisticated and effective therapeutic agents continues to grow, the strategic application of such fluorinated building blocks will undoubtedly play a pivotal role in the future of drug discovery and development.

References

  • BenchChem. (n.d.). Synthesis of Pharmaceutical Intermediates from 2',3'-Difluoro-4'-methylacetophenone: Application Notes and Protocols.
  • BenchChem. (n.d.). Application Notes and Protocols for the Scale-up Synthesis of 2',3'-Difluoro-4'-methylacetophenone.
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  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2',3'-Difluoro-4'-methylacetophenone.
  • BenchChem. (n.d.). Synthesis and Reactivity of 2',3'-Difluoro-4'-methylacetophenone: A Technical Guide.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013). PubMed. Retrieved from [Link]

  • Pd(II)-Catalyzed Decarboxylative meta-C–H Difluoromethylation - Supporting Information. (n.d.).
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  • Deepti, A. C., et al. (2017). Synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone. Indo American Journal of Pharmaceutical Sciences, 4(01), 149-152.
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  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. (n.d.). PubMed Central.
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  • Willgerodt-Kindler Reaction. (2009). MSU Chemistry.
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  • Preparation method of 4-methylthio phenylacetic acid. (n.d.). Google Patents.
  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (n.d.). MDPI.
  • 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000209). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • 4-Methylphenylacetic Acid: Applications in Organic Synthesis & Materials. (n.d.).
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Methodological & Application

"synthesis of 2,3-Difluoro-4-methylphenylacetic acid from 2,3-difluoro-4-methylaniline"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Fidelity Synthesis of 2,3-Difluoro-4-methylphenylacetic Acid from 2,3-Difluoro-4-methylaniline

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The described synthetic route begins with 2,3-difluoro-4-methylaniline and proceeds through a two-step sequence involving a Sandmeyer cyanation followed by nitrile hydrolysis. This application note details the underlying chemical principles, provides step-by-step experimental protocols, and emphasizes critical safety considerations necessary for the successful and safe execution of this transformation. The causality behind experimental choices, such as temperature control and reagent selection, is explained to provide a deeper understanding of the process.

Introduction & Synthetic Strategy

Phenylacetic acid derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including non-steroidal anti-inflammatory drugs.[1] The target molecule, this compound, incorporates fluorine atoms, which can significantly enhance metabolic stability, lipophilicity, and bioavailability in drug candidates.

The presented synthetic strategy leverages the versatile chemistry of aromatic amines. The primary amino group of 2,3-difluoro-4-methylaniline is an ideal handle for introducing new functionalities via a diazonium salt intermediate. The overall transformation is achieved in two primary stages:

  • Diazotization and Sandmeyer Cyanation: The aromatic amine is first converted to an aryl diazonium salt. This highly reactive intermediate is not isolated but is immediately subjected to a copper(I) cyanide-mediated Sandmeyer reaction to yield 2,3-difluoro-4-methylphenylacetonitrile.

  • Nitrile Hydrolysis: The resulting arylacetonitrile is then hydrolyzed under basic conditions, followed by acidic workup, to afford the final product, this compound.

This route is efficient and utilizes well-established reactions in organic synthesis, making it adaptable for laboratory-scale production.

Reaction Mechanisms and Scientific Rationale

Diazotization

The first step is the conversion of the primary aromatic amine into a diazonium salt. This is achieved through reaction with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[2] The reaction must be performed at low temperatures (0–5 °C) because aryl diazonium salts are thermally unstable and can decompose violently if isolated or heated.[3] The strong acid protonates nitrous acid, eventually forming the highly electrophilic nitrosonium ion (NO⁺), which is attacked by the nucleophilic amine.[3]

The Sandmeyer Reaction

The Sandmeyer reaction provides a classic and reliable method for replacing the diazonium group with a nucleophile, in this case, a cyanide group.[4] The reaction is catalyzed by copper(I) salts, such as copper(I) cyanide (CuCN).[5][6] The mechanism is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) pathway.[4][7] It is initiated by a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[4][8] This transfer generates an aryl radical with the loss of nitrogen gas (N₂), a thermodynamically highly favorable process.[8] The aryl radical then reacts with a copper(II) species to form the final aryl nitrile and regenerate the copper(I) catalyst.[7]

Nitrile Hydrolysis

The conversion of the intermediate nitrile to a carboxylic acid is a standard transformation.[9] While it can be performed under acidic or basic conditions, basic hydrolysis is often preferred for its cleaner reaction profile. The nitrile is heated with a strong base, such as sodium hydroxide, which facilitates the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. The resulting iminocarboxylate intermediate is then protonated during the acidic workup to yield the final carboxylic acid product.[10]

Overall Synthetic Workflow

The diagram below illustrates the sequential conversion from the starting aniline to the final phenylacetic acid product.

G cluster_0 Step 1: Diazotization & Sandmeyer Reaction cluster_1 Step 2: Hydrolysis & Purification Start 2,3-Difluoro-4-methylaniline Diazonium Aryl Diazonium Salt (in situ intermediate) Start->Diazonium  1. HCl, H₂O  2. NaNO₂ (aq)  0-5 °C Nitrile 2,3-Difluoro-4-methylphenylacetonitrile Diazonium->Nitrile CuCN, KCN ~60-70 °C Acid This compound (Final Product) Nitrile->Acid  1. NaOH (aq), Reflux  2. HCl (aq), Acidify Purified Purified Product Acid->Purified Recrystallization

Caption: Synthetic workflow from aniline to phenylacetic acid.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All operations should be performed in a certified chemical fume hood.

Materials and Reagents
ReagentM.W.MolesEquiv.Amount
2,3-Difluoro-4-methylaniline143.140.0701.010.0 g
Hydrochloric Acid (conc., 37%)36.460.2103.017.5 mL
Sodium Nitrite (NaNO₂)69.000.0771.15.3 g
Copper(I) Cyanide (CuCN)89.560.0771.16.9 g
Potassium Cyanide (KCN)65.120.0771.15.0 g
Sodium Hydroxide (NaOH)40.000.3505.014.0 g
Toluene---~150 mL
Ethanol---As needed
Water (Deionized)---As needed
Protocol 1: Synthesis of 2,3-Difluoro-4-methylphenylacetonitrile
  • Preparation of Diazonium Salt Solution:

    • In a 250 mL three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, combine 2,3-difluoro-4-methylaniline (10.0 g, 0.070 mol) and water (50 mL).

    • Stir the suspension and slowly add concentrated hydrochloric acid (17.5 mL, 0.210 mol).

    • Cool the resulting solution to 0–5 °C in an ice-salt bath.

    • In a separate beaker, dissolve sodium nitrite (5.3 g, 0.077 mol) in water (25 mL).

    • Add the sodium nitrite solution dropwise to the aniline solution via the addition funnel, maintaining the internal temperature below 5 °C. The addition should take approximately 30 minutes.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C.

  • Sandmeyer Reaction:

    • In a separate 500 mL flask, prepare the cyanide solution. EXTREME CAUTION: Handle cyanides with appropriate safety measures. Dissolve copper(I) cyanide (6.9 g, 0.077 mol) and potassium cyanide (5.0 g, 0.077 mol) in water (50 mL).

    • Warm the cyanide solution to 60-70 °C.

    • Slowly and carefully add the cold diazonium salt solution from step 1 to the hot cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the addition rate to maintain a steady effervescence.

    • After the addition is complete, continue to heat the mixture at 70 °C for 1 hour, then allow it to cool to room temperature.

  • Workup and Isolation:

    • Transfer the reaction mixture to a separatory funnel and extract with toluene (3 x 50 mL).

    • Combine the organic layers and wash with water (50 mL) and then brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-difluoro-4-methylphenylacetonitrile as an oil or low-melting solid. This crude product is often suitable for use in the next step without further purification.

Protocol 2: Synthesis of this compound
  • Hydrolysis:

    • Transfer the crude nitrile from Protocol 1 into a 500 mL round-bottom flask.

    • Prepare a solution of sodium hydroxide (14.0 g, 0.350 mol) in water (100 mL) and add it to the flask.

    • Add ethanol (50 mL) to aid in solubility.

    • Heat the mixture to reflux (approx. 90-100 °C) and maintain reflux for 4-6 hours. Monitor the reaction for the disappearance of the nitrile (e.g., by TLC or GC-MS) and the evolution of ammonia gas.

  • Workup and Precipitation:

    • Cool the reaction mixture to room temperature.

    • Wash the aqueous solution with a small amount of toluene or diethyl ether (2 x 30 mL) to remove any non-acidic impurities. Discard the organic washes.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

    • A white precipitate of this compound will form.

  • Purification:

    • Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 50 mL).

    • For further purification, recrystallize the crude solid from a suitable solvent system, such as a mixture of heptane and ethyl acetate or water/ethanol.[9][11]

    • Dry the purified crystals under vacuum to a constant weight.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: Compare with literature values if available.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and substitution pattern.

  • FT-IR Spectroscopy: To identify the characteristic C=O stretch of the carboxylic acid (approx. 1700 cm⁻¹) and the broad O-H stretch (approx. 2500-3300 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight of the product.

Critical Safety Precautions

This synthesis involves several highly hazardous materials and requires strict adherence to safety protocols.

  • Cyanide Salts (CuCN, KCN): These are acutely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[12]

    • Always handle cyanide salts in a chemical fume hood.[13][14]

    • Wear appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves.[12]

    • Crucially, never allow cyanide salts or their solutions to come into contact with acids. This will liberate highly toxic hydrogen cyanide (HCN) gas.[15]

    • All cyanide-containing waste (aqueous layers, contaminated glassware) must be quenched by treating with an alkaline bleach solution (pH > 10) before disposal as hazardous waste according to institutional guidelines.[15]

  • Aryl Diazonium Salts: These intermediates are thermally sensitive and potentially explosive when isolated in a dry state.[5]

    • Always keep the diazonium salt solution cold (0–5 °C).

    • Use the diazonium salt immediately after its preparation; do not store it.

  • Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with appropriate care and PPE.

References

  • ResearchGate. (n.d.). Direct Catalytic Decarboxylative Amination of Aryl Acetic Acids. Available at: [Link]

  • Wikipedia. (2023). Sandmeyer reaction. Available at: [Link]

  • GeeksforGeeks. (2025). Sandmeyer Reaction. Available at: [Link]

  • Okayama University. (2024). New Method Synthesizes 3-Aminoindolines, 2'-Aminoarylacetic Acids from Same Source. Available at: [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Available at: [Link]

  • Adda247. (2023). Sandmeyer Reaction Mechanism. Available at: [Link]

  • Google Patents. (n.d.). US3928429A - Method of preparing aryl acetic acids.
  • YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Available at: [Link]

  • Vanderbilt University. (n.d.). Cyanide Salts. Available at: [Link]

  • Google Patents. (n.d.). CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
  • The Journal of Organic Chemistry. (n.d.). Structure−Reactivity Correlation of Anilines in Acetic Acid. Available at: [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). (2018). SOP-Cyanide-Salt. Available at: [Link]

  • Organic Syntheses. (n.d.). phenylacetic acid. Available at: [Link]

  • University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Available at: [Link]

  • LSU Health Shreveport. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Dartmouth College. (n.d.). Cyanide Salts - Environmental Health and Safety. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]

  • ChemBK. (2024). 2-(4-Fluoro-3-methylphenyl)acetic acid. Available at: [Link]

  • YouTube. (2024). Lec4 - Diazotization Reactions. Available at: [Link]

  • MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Available at: [Link]

  • Google Patents. (n.d.). CN102633623A - Methylphenylacetic acid preparation method.
  • PubChem. (n.d.). 2,5-Difluoro-3-methylphenylacetonitrile. Available at: [Link]

  • OKCHEM. (n.d.). 4-Methylphenylacetic Acid: Applications in Organic Synthesis & Materials. Available at: [Link]

  • Google Patents. (n.d.). CN1927801A - Preparation method of methylphenyl acetic acid.
  • Google Patents. (n.d.). WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines.

Sources

Application Note: A Validated Protocol for the Synthesis of 2,3-Difluoro-4-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 2,3-Difluoro-4-methylphenylacetic acid, a valuable fluorinated building block in medicinal chemistry and materials science. The described synthetic route is a robust, two-step process commencing with the free-radical bromination of 2,3-difluorotoluene to yield the corresponding benzyl bromide intermediate, followed by a Grignard-mediated carboxylation. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, safety protocols, and characterization data, ensuring scientific integrity and reproducibility.

Introduction and Scientific Context

Fluorinated organic molecules are cornerstones of modern pharmaceutical and agrochemical development. The strategic incorporation of fluorine atoms into a molecular scaffold can profoundly enhance key properties such as metabolic stability, lipophilicity, and binding affinity to biological targets[1]. This compound is a key intermediate whose structural motif is present in various pharmacologically active agents.

The synthetic pathway detailed herein was selected for its reliability and scalability. It employs classic, well-understood chemical transformations, making it accessible to a broad range of laboratory settings. The initial step involves a selective benzylic halogenation, a cornerstone reaction for functionalizing toluene derivatives[2]. The subsequent step, a carboxylation reaction, converts the activated benzyl halide into the target carboxylic acid. While modern methods such as nickel-catalyzed or visible-light photoredox-catalyzed carboxylations offer mild and efficient alternatives[3][4][5], the Grignard reaction followed by quenching with carbon dioxide remains a highly effective and cost-efficient method for this transformation.

Overall Synthetic Scheme

The two-step synthesis transforms a commercially available starting material into the target acid.

G Start 2,3-Difluorotoluene Intermediate 1-(Bromomethyl)-2,3-difluoro-4-methylbenzene Start->Intermediate Step 1: Benzylic Bromination (NBS, AIBN, CCl₄, Reflux) Product This compound Intermediate->Product Step 2: Grignard Carboxylation (1. Mg, THF) (2. CO₂, then H₃O⁺)

Figure 1: Two-step synthesis of the target compound.

Data Presentation: Reagents and Materials

Successful execution of this protocol requires precise measurement of reagents. The following tables summarize the necessary quantities for a representative laboratory-scale synthesis.

Table 1: Reagents for Step 1 - Benzylic Bromination

ReagentMolecular Weight ( g/mol )Molar EquivalentQuantityRole
2,3-Difluorotoluene128.131.010.0 g (78.0 mmol)Starting Material
N-Bromosuccinimide (NBS)177.981.0514.6 g (82.0 mmol)Brominating Agent
Azobisisobutyronitrile (AIBN)164.210.020.26 g (1.56 mmol)Radical Initiator
Carbon Tetrachloride (CCl₄)153.82-200 mLSolvent

Table 2: Reagents for Step 2 - Grignard Carboxylation

ReagentMolecular Weight ( g/mol )Molar EquivalentQuantityRole
Benzyl Bromide Intermediate207.031.014.5 g (70.0 mmol)Substrate
Magnesium Turnings24.311.22.0 g (84.0 mmol)Grignard Reagent
Anhydrous Tetrahydrofuran (THF)72.11-150 mLSolvent
Carbon Dioxide (Dry Ice)44.01Excess~50 gCarbon Source
Hydrochloric Acid (3M aq.)36.46-~100 mLQuenching/Acidification
Diethyl Ether74.12-200 mLExtraction Solvent
Sodium Bicarbonate (5% aq.)84.01-~150 mLExtraction Solution

Detailed Experimental Protocols

Safety Precaution: This protocol involves hazardous materials. All steps must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Carbon tetrachloride is a known carcinogen and hepatotoxin; handle with extreme caution.

Step 1: Synthesis of 1-(Bromomethyl)-2,3-difluoro-4-methylbenzene

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge flask with 2,3-difluorotoluene, NBS, AIBN, and CCl₄ B Heat to reflux (approx. 77°C) with light source A->B C Monitor reaction via TLC (disappearance of starting material) B->C D Cool to RT, filter off succinimide C->D E Wash filtrate with H₂O and brine D->E F Dry organic layer (Na₂SO₄), filter E->F G Concentrate under reduced pressure F->G H Purify via vacuum distillation G->H

Figure 2: Workflow for the benzylic bromination step.

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-difluorotoluene (10.0 g, 78.0 mmol), N-Bromosuccinimide (NBS, 14.6 g, 82.0 mmol), azobisisobutyronitrile (AIBN, 0.26 g, 1.56 mmol), and carbon tetrachloride (200 mL).

  • Reaction Execution: Place a 150W incandescent lamp next to the flask. Heat the mixture to reflux (approximately 77°C) with vigorous stirring.

    • Scientist's Note: The combination of NBS and a radical initiator like AIBN is standard for selective free-radical bromination at the benzylic position, which is more reactive than the aromatic C-H bonds. The light source helps to initiate and sustain the radical chain reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. The reaction is typically complete within 3-4 hours, indicated by the consumption of the starting material. A key visual cue is the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide floating at the surface.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Filter the mixture through a Büchner funnel to remove the succinimide byproduct, washing the solid with a small amount of cold CCl₄.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield 1-(bromomethyl)-2,3-difluoro-4-methylbenzene as a clear liquid. Expected Yield: 75-85%.

Step 2: Synthesis of this compound
  • Grignard Reagent Formation: Assemble a dry 500 mL three-necked flask equipped with a dropping funnel, a condenser with a nitrogen inlet, and a magnetic stir bar. Flame-dry the glassware under a vacuum and cool under a nitrogen atmosphere. Add magnesium turnings (2.0 g, 84.0 mmol) to the flask. In the dropping funnel, place a solution of the benzyl bromide intermediate (14.5 g, 70.0 mmol) in 100 mL of anhydrous THF.

    • Scientist's Note: Anhydrous conditions are absolutely critical. Any trace of water will quench the Grignard reagent as it forms, significantly reducing the yield.

  • Initiation: Add approximately 10 mL of the bromide solution to the magnesium turnings. The reaction should initiate within a few minutes, indicated by bubbling and a gentle exotherm. A small crystal of iodine can be added to activate the magnesium if the reaction is slow to start.

  • Addition: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Carboxylation: Cool the reaction flask in an ice-water bath. In a separate beaker, place approximately 50 g of crushed dry ice and add 50 mL of anhydrous THF. While stirring vigorously, slowly pour the prepared Grignard solution onto the dry ice-THF slurry.

    • Rationale: Adding the Grignard reagent to an excess of CO₂ minimizes the formation of a ketone byproduct, which can occur if the Grignard reagent reacts with the initially formed carboxylate salt.

  • Quenching and Acidification: Allow the mixture to warm to room temperature, which will sublime the excess CO₂. Slowly and carefully add 100 mL of 3M HCl to quench the reaction and protonate the carboxylate salt. This step is exothermic and will produce gas; add the acid cautiously.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layers.

  • Purification: Extract the combined organic layers with a 5% aqueous sodium bicarbonate solution (3 x 50 mL). The desired acid will move into the aqueous basic layer, leaving non-acidic impurities behind.

  • Isolation: Combine the aqueous extracts and cool in an ice bath. Slowly acidify with 3M HCl until the solution is acidic (pH ~2), which will precipitate the product. Collect the white solid by vacuum filtration, wash with cold water, and dry in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent like heptane or a toluene/heptane mixture. Expected Yield: 65-75%.

Conclusion

This application note provides a validated and reliable protocol for the synthesis of this compound. By offering detailed procedural steps coupled with scientific rationale, this guide serves as an authoritative resource for chemists in the pharmaceutical and materials science fields, enabling the consistent and safe production of this important fluorinated intermediate.

References

  • [Organic Letters] Visible-Light-Induced Comprehensive Carboxylation of Benzyl Halides with CO2 via Halogen Atom Transfer. [Link]

  • [ACS Publications] Ni-Catalyzed Direct Carboxylation of Benzyl Halides with CO2. [Link]

  • [ResearchGate] Synthesis of fluorinated phenylacetic acid 19 from phenylacetic acid derivatives 18 and Selectfluor 2 using DMAP as activator. [Link]

  • [Google Patents] Process for the preparation of fluorophenylacetic acids and deriv
  • [ResearchGate] Visible-light photoredox-catalyzed carboxylation of benzyl halides with CO2: Mild and transition-metal-free. [Link]

  • [Google Patents] Prepar

Sources

Application Notes and Protocols: The Strategic Use of 2,3-Difluoro-4-methylphenylacetic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,3-Difluoro-4-methylphenylacetic acid as a valuable fluorinated building block in modern medicinal chemistry. We present detailed, field-proven insights into its synthesis, characterization, and prospective applications in the construction of novel pharmaceutical intermediates. The strategic incorporation of the 2,3-difluoro-4-methylphenyl moiety can significantly influence the physicochemical and pharmacokinetic properties of drug candidates. This document offers researchers, scientists, and drug development professionals a robust framework, including proposed synthetic protocols, analytical methodologies, and a representative application in amide bond formation, to leverage this compound in their research endeavors.

Introduction: The Role of Fluorine in Modern Drug Discovery

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. Fluorine's unique properties, including its small size, high electronegativity, and the strength of the C-F bond, can profoundly impact a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability. Phenylacetic acid derivatives, in turn, are integral components of numerous pharmaceuticals, serving as key scaffolds for a variety of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs).

This compound combines the benefits of a phenylacetic acid core with the strategic placement of two fluorine atoms and a methyl group. This specific substitution pattern offers a unique electronic and steric profile, making it an attractive starting material for the synthesis of novel compounds with potentially improved drug-like properties. This guide elucidates the synthesis of this valuable intermediate and explores its potential in the generation of next-generation pharmaceutical candidates.

Synthesis of this compound

A plausible and efficient synthetic route to this compound commences with the Friedel-Crafts acylation of 1,2-difluoro-3-methylbenzene to yield 2',3'-Difluoro-4'-methylacetophenone. This ketone intermediate is then converted to the target phenylacetic acid derivative via a Willgerodt-Kindler reaction.

Synthetic_Pathway_to_2_3_Difluoro_4_methylphenylacetic_acid Start 1,2-Difluoro-3-methylbenzene Intermediate 2',3'-Difluoro-4'-methylacetophenone Start->Intermediate 1. Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) Thioamide Intermediate Thioamide Intermediate->Thioamide 2. Willgerodt-Kindler Reaction (Sulfur, Morpholine) Final_Product This compound Thioamide->Final_Product 3. Hydrolysis (aq. NaOH or HCl)

Caption: Proposed multi-step synthesis of this compound.

Protocol 1: Synthesis of 2',3'-Difluoro-4'-methylacetophenone (Friedel-Crafts Acylation)

This protocol is based on established procedures for the Friedel-Crafts acylation of substituted aromatic compounds.

Materials:

  • 1,2-Difluoro-3-methylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Dilute hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Prepare a solution of 1,2-difluoro-3-methylbenzene (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous DCM.

  • Add this solution dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl to quench the reaction.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2',3'-Difluoro-4'-methylacetophenone.

Protocol 2: Synthesis of this compound (Willgerodt-Kindler Reaction)

The Willgerodt-Kindler reaction is a well-established method for converting aryl ketones into the corresponding terminal carboxylic acids or amides.[1][2] This general protocol describes the conversion of 2',3'-Difluoro-4'-methylacetophenone to the target acid.

Materials:

  • 2',3'-Difluoro-4'-methylacetophenone

  • Sulfur powder

  • Morpholine

  • Sodium hydroxide (for hydrolysis)

  • Concentrated HCl

Procedure:

  • Thioamide Formation: In a round-bottom flask, combine 2',3'-Difluoro-4'-methylacetophenone (1.0 equivalent), sulfur (2.5 equivalents), and morpholine (3.0 equivalents).

  • Heat the mixture to reflux (approximately 130-140 °C) and maintain for 12-18 hours. The reaction progress can be monitored by TLC.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the organic layer with dilute HCl, then with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure to obtain the crude thioamide intermediate.

  • Hydrolysis: Reflux the crude thioamide with an aqueous solution of sodium hydroxide (e.g., 10-20% w/v) for 4-8 hours until the evolution of morpholine ceases.

  • Cool the reaction mixture and acidify with concentrated HCl to a pH of approximately 2 to precipitate the carboxylic acid.

  • Filter the solid precipitate, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.

Physicochemical and Spectroscopic Characterization

The following table summarizes the predicted physicochemical and spectroscopic data for this compound.

PropertyPredicted Value
Molecular Formula C₉H₈F₂O₂
Molecular Weight 186.16 g/mol
Appearance White to off-white solid
Melting Point 110-120 °C (estimated)
Boiling Point >300 °C (estimated)
¹H NMR (400 MHz, CDCl₃) δ ~7.0-7.2 (m, 2H, Ar-H), ~3.7 (s, 2H, CH₂), ~2.3 (s, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃) δ ~176 (C=O), ~150 (d, J=245 Hz, C-F), ~148 (d, J=245 Hz, C-F), ~130-115 (Ar-C), ~40 (CH₂), ~15 (CH₃)
IR (KBr, cm⁻¹) ~3300-2500 (O-H), ~1700 (C=O), ~1600, 1500 (C=C), ~1250 (C-F)

Note: NMR data are predicted based on analogous structures and general chemical shift principles. Experimental verification is required.

Analytical Methodologies

A robust analytical method is crucial for monitoring reaction progress and assessing the purity of the final product. A general reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with mass spectrometry (MS) is proposed below.

Instrumentation:

  • UPLC/HPLC system with a UV detector and coupled to a mass spectrometer.

Chromatographic Conditions:

Parameter Condition
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection UV at 254 nm and MS in negative ion mode (ESI-)

| Injection Volume | 1-5 µL |

This method is a starting point and should be optimized and validated for the specific analysis of this compound.

Prospective Application: Amide Coupling for Novel Intermediate Synthesis

Amide bond formation is one of the most fundamental and frequently used reactions in pharmaceutical synthesis.[3] this compound serves as an excellent starting material for creating diverse libraries of amide derivatives for structure-activity relationship (SAR) studies.

Amide_Coupling_Workflow Acid This compound Activated_Ester Activated Intermediate (e.g., O-Acylisourea) Acid->Activated_Ester Activation (e.g., EDC/HOBt or HATU) Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Product Novel Amide Derivative Amine->Product Nucleophilic Attack Activated_Ester->Product

Caption: General workflow for the amide coupling of this compound.

Protocol 3: Representative Amide Coupling using HATU

This protocol describes a general procedure for the amide coupling of this compound with a generic amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a widely used and efficient coupling reagent.

Materials:

  • This compound

  • A primary or secondary amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF under a nitrogen atmosphere.

  • Add the desired amine (1.1 equivalents) to the solution.

  • Add DIPEA (2.5 equivalents) to the reaction mixture and stir for 5 minutes at room temperature.

  • Add HATU (1.2 equivalents) in one portion.

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.

Conclusion

This compound represents a strategically valuable and versatile building block for pharmaceutical research and development. The protocols and analytical methods outlined in this guide, though requiring substrate-specific optimization, provide a solid foundation for the synthesis, characterization, and derivatization of this compound. The unique electronic properties conferred by its fluorine and methyl substituents make it a promising scaffold for the discovery of novel therapeutic agents with enhanced pharmacological profiles. Further exploration of its utility in the synthesis of diverse chemical libraries is highly encouraged.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
  • BenchChem. (2025).
  • Organic Chemistry Portal. Willgerodt-Kindler Reaction.
  • Wikipedia contributors. (2023). Willgerodt rearrangement. Wikipedia, The Free Encyclopedia.
  • BenchChem. (2025). Synthesis and Reactivity of 2',3'-Difluoro-4'-methylacetophenone: A Technical Guide.
  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000209).
  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209).
  • Sigma-Aldrich. HPLC Analysis of Phenylacetic Acid on Ascentis® C18.
  • SIELC Technologies. HPLC Separation of Acetic acid, Chloroacetic acid, Dichloroacetic acid, Trifluoroacetic acid, Trichloroacetic acid.
  • Waters Corporation. (2019). Streamlined UPLC-MS/MS Analysis of Plasma Catecholamines And Metanephrines For Clinical Research.
  • SCIEX.
  • HepatoChem, Inc. Amide Coupling in Medicinal Chemistry. Coupling reagents.
  • Fisher Scientific. Amide Synthesis.
  • Google Patents.
  • Google Patents.
  • Inventiva Pharma. (2010).
  • Mazik, M., & Seidel, P. (2024). Synthesis of 2-[(3,4,5-Triphenyl)
  • BenchChem. (2025). Application Note: Streamlined Amide Coupling of 3-Fluoro-2-methoxyphenylacetic Acid for Discovery Chemistry.

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Application Notes & Protocols: 2,3-Difluoro-4-methylphenylacetic Acid as a Precursor for High-Performance Liquid Crystalline Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorination in Advanced Materials

In the pursuit of novel materials with tailored optoelectronic properties, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern materials science. 2,3-Difluoro-4-methylphenylacetic acid is a key intermediate whose utility extends into the synthesis of sophisticated functional materials, most notably liquid crystals (LCs). The presence of multiple fluorine substituents on the phenyl ring imparts unique electronic characteristics, including a modified dipole moment and reduced molecular polarizability, which are critical for engineering the physical properties of liquid crystalline phases.[1][2][3]

The difluoro-substitution pattern in this compound is particularly significant. It creates a strong lateral dipole moment while the methyl group provides steric bulk, influencing the packing and intermolecular interactions of derived molecules. This combination makes it an exemplary precursor for calamitic (rod-shaped) liquid crystals, which are the foundational materials for the multi-billion dollar liquid crystal display (LCD) industry.[1] This guide provides a comprehensive overview and detailed protocols for leveraging this versatile building block in the synthesis and characterization of a novel liquid crystalline material.

Application Overview: Synthesis of a Nematic Liquid Crystal

The primary application detailed herein is the use of this compound as a core structural unit for the synthesis of a calamitic liquid crystal. The carboxylic acid moiety provides a convenient handle for synthetic elaboration, allowing it to be coupled with other mesogenic (LC-forming) fragments.

Our target molecule is 4'-cyanobiphenyl-4-yl 2-(2,3-difluoro-4-methylphenyl)acetate . This structure is designed to exhibit a nematic liquid crystal phase over a broad temperature range. The design rationale is as follows:

  • Rigid Core: The 2,3-difluoro-4-methylphenyl group, coupled with the 4-cyanobiphenyl unit via an ester linkage, forms an elongated, rigid molecular core. This rigidity is essential for the formation of orientationally ordered LC phases.[4][5]

  • Fluorine Substituents: The lateral fluorine atoms are known to influence key LC properties such as dielectric anisotropy, viscosity, and clearing point temperatures.[2][6] They can lead to a desirable combination of high dielectric anisotropy and low viscosity, which is crucial for fast-switching display applications.

  • Terminal Cyano Group: The terminal nitrile (-CN) group induces a strong longitudinal dipole moment, which is critical for achieving a positive dielectric anisotropy. This allows the liquid crystal molecules to align with an applied electric field, the fundamental principle behind LCD operation.

The synthetic pathway is a straightforward esterification, a common and robust reaction in organic synthesis for creating the linking group in calamitic liquid crystals.[4][7][8]

Physicochemical Properties of the Starting Material

A summary of the key properties of the starting material, this compound, is provided below.

PropertyValueSource
CAS Number 174350-07-3R&D Chemicals
Molecular Formula C₉H₈F₂O₂R&D Chemicals
Molecular Weight 186.16 g/mol R&D Chemicals
Appearance White to off-white solidGeneral knowledge
Purity ≥98% (typical)R&D Chemicals
Solubility Soluble in common organic solvents (DCM, THF, Acetone)General knowledge

Experimental Protocols

Protocol 1: Synthesis of 4'-cyanobiphenyl-4-yl 2-(2,3-difluoro-4-methylphenyl)acetate

This protocol details the esterification of this compound with 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile using a dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) coupling system.

Causality and Rationale:

  • DCC/DMAP Coupling: This method is highly efficient for forming esters from carboxylic acids and alcohols, especially when one of the reactants is sterically hindered or electronically deactivated. DCC activates the carboxylic acid, while DMAP acts as a nucleophilic catalyst, accelerating the reaction and ensuring high yields under mild conditions.[9] This avoids the harsh conditions of traditional Fischer esterification, which could degrade sensitive functional groups.

  • Solvent Choice: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction as it is inert, has a low boiling point for easy removal, and effectively dissolves all reactants. Anhydrous conditions are critical to prevent the hydrolysis of the activated acid intermediate and DCC.

Workflow Diagram:

SynthesisWorkflow cluster_reactants Reactants cluster_process Process A This compound Reaction Esterification Reaction in Anhydrous DCM, 0°C to RT A->Reaction B 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile B->Reaction C DCC & DMAP C->Reaction Workup Filtration & Aqueous Workup Reaction->Workup Quench & Separate Purification Column Chromatography Workup->Purification Crude Product Product Target Liquid Crystal (4'-cyanobiphenyl-4-yl 2-(2,3-difluoro-4-methylphenyl)acetate) Purification->Product Purified Product

Caption: Synthetic workflow for the target liquid crystal.

Step-by-Step Methodology:

  • Preparation: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add this compound (1.0 eq), 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile (1.0 eq), and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the reactants completely (approx. 10 mL per gram of carboxylic acid).

  • Cooling: Cool the flask to 0°C in an ice bath with magnetic stirring.

  • DCC Addition: Dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Filtration: Once the reaction is complete, cool the mixture again to 0°C to maximize the precipitation of DCU. Filter the mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with a small amount of cold DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure product.

  • Final Step: Recrystallize the purified product from a suitable solvent system (e.g., ethanol or a hexane/toluene mixture) to obtain the final product as a white crystalline solid.

Protocol 2: Characterization of the Synthesized Liquid Crystal

This protocol outlines the essential steps to confirm the molecular structure and characterize the thermotropic liquid crystalline behavior of the synthesized compound.

Characterization Logic: The characterization process is sequential. First, the chemical identity and purity of the synthesized molecule must be unequivocally confirmed using spectroscopic methods. Only after confirming the structure can the investigation of its physical properties, such as its liquid crystalline phases, be considered valid.

Workflow Diagram:

CharacterizationWorkflow cluster_structure Structural Confirmation cluster_thermal Thermal & Optical Analysis start Synthesized & Purified Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->NMR MS Mass Spectrometry start->MS FTIR FT-IR Spectroscopy start->FTIR DSC Differential Scanning Calorimetry (DSC) POM Polarized Optical Microscopy (POM) DSC->POM Identify Transition Temps result Confirmed LC Properties: - Structure - Phase Transitions - Mesophase Textures POM->result Observe & Confirm Phases

Caption: Logical flow for material characterization.

Step-by-Step Methodology:

  • Structural Confirmation:

    • NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the molecular structure, ensuring all expected peaks are present and integrations are correct.

    • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the exact molecular weight and elemental composition of the product.

    • FT-IR Spectroscopy: Acquire an infrared spectrum to confirm the presence of key functional groups, such as the ester carbonyl (~1735 cm⁻¹) and the nitrile group (~2225 cm⁻¹).

  • Thermal Analysis (DSC): [5][8]

    • Accurately weigh 2-5 mg of the purified product into an aluminum DSC pan and seal it.

    • Place the sample in the DSC instrument.

    • Run a heat-cool-heat cycle at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the endothermic and exothermic peaks, which correspond to phase transitions (e.g., crystal-to-nematic and nematic-to-isotropic).

  • Optical Analysis (POM): [5][10]

    • Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

    • Position the slide on a hot stage attached to a polarized light microscope.

    • Heat the sample into the isotropic liquid phase (above the highest transition temperature observed in DSC).

    • Slowly cool the sample while observing it through the crossed polarizers.

    • As the sample transitions into a liquid crystalline phase, characteristic textures (e.g., a threaded or schlieren texture for the nematic phase) will appear.[8]

    • Record the temperatures at which these transitions occur and compare them with the DSC data for confirmation.

Expected Results & Data Summary

The synthesized compound is expected to exhibit a nematic liquid crystal phase. The table below summarizes the anticipated thermal properties based on literature for structurally similar fluorinated biphenyl esters.

ParameterExpected ValueMethod
Melting Point (Tₘ) 70 - 90 °CDSC / POM
Clearing Point (T꜀) 150 - 180 °CDSC / POM
Nematic Phase Range > 80 °CCalculated (T꜀ - Tₘ)
Dielectric Anisotropy (Δε) PositiveDielectric Spectroscopy

Conclusion and Future Outlook

This guide demonstrates the significant potential of this compound as a valuable precursor in materials science. The provided protocols offer a robust pathway for the synthesis and characterization of a novel, high-performance liquid crystalline material. The unique substitution pattern of the starting material provides a powerful tool for fine-tuning the bulk properties of the final product. Further research could involve modifying the non-fluorinated part of the molecule—for instance, by changing the length of an alkyl chain in place of the cyano group—to systematically study structure-property relationships and develop materials for next-generation displays, optical sensors, and other advanced photonic devices.

References

  • Optical and Electrical Characterization of Polymer Dispersed Nematic Liquid Crystals. (n.d.). Academypublisher.com. Retrieved January 17, 2026, from [Link]

  • The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. (2018). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Fluorine in Liquid Crystal Design for Display Applications. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095. [Link]

  • Characterization of Nematic Liquid Crystals at Microwave Frequencies. (2020). MDPI. Retrieved January 17, 2026, from [Link]

  • Fluorinated liquid crystals - Properties and applications. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Characterization of Nematic Liquid Crystals at Microwave Frequencies. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Characterisation and Applications of Nematic Liquid Crystals in Microwave Devices. (2011). ePrints Soton. Retrieved January 17, 2026, from [Link]

  • Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines. (2024). IEEE Xplore. Retrieved January 17, 2026, from [Link]

  • Synthesis, characterization and texture observations of calamitic liquid crystalline compounds. (2009). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. (2009). MDPI. Retrieved January 17, 2026, from [Link]

  • Calamitic Azobenzene Liquid Crystal Series: Synthesis and Mesomorphic Properties of 1-Methoxyalkyloxy-4`-(4-phenylazo)acetophenone. (2012). Science Alert. Retrieved January 17, 2026, from [Link]

  • Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. (2017). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Esterification of carboxylic acids containing phenol groups. (1985). Google Patents.
  • some more reactions of phenol. (n.d.). Chemguide. Retrieved January 17, 2026, from [Link]

  • Nematic Calamitic Bisazobenzene Liquid Crystal: Synthesis and Mesomorphic Properties of 1-Methoxybutyloxy-4`-(4- Phenylazo)Azobenzene. (2012). Science Alert. Retrieved January 17, 2026, from [Link]

  • Fischer Esterification of Glycerol by Phen. (n.d.). JOCPR. Retrieved January 17, 2026, from [Link]

  • Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal. (2012). Google Patents.
  • Experimental and Computational Study of Thiophene Based Calamitic Liquid Crystals. (2020). Preprints.org. Retrieved January 17, 2026, from [Link]

  • One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling. (2016). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. (2013). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. (2001). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Novel method for preparing high-proportion trans, trans-4-(4'-alkyl cyclohexyl) cyclohexyl alcohol liquid crystal intermediate compound. (2013). Google Patents.

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Application Notes and Protocols for the Derivatization of 2,3-Difluoro-4-methylphenylacetic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological profiles. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Phenylacetic acid derivatives, in particular, are prevalent motifs in a variety of biologically active compounds, including anti-inflammatory agents and anticancer therapeutics[1][2]. The subject of this guide, 2,3-Difluoro-4-methylphenylacetic acid, represents a promising starting point for the generation of a diverse chemical library for biological screening. The difluoro-substitution pattern on the phenyl ring is anticipated to modulate the electronic and conformational properties of the molecule, potentially leading to novel and improved biological activities.

This technical guide provides a comprehensive framework for the derivatization of this compound into a library of amides and esters. These derivatives are designed for subsequent high-throughput biological screening to identify novel lead compounds for drug discovery programs. We will delve into the rationale behind the derivatization strategy, provide detailed, step-by-step protocols for synthesis, and outline methods for the characterization of the resulting compounds.

Rationale for Derivatization: Exploring New Chemical Space

The primary objective of derivatizing this compound is to explore the structure-activity relationships (SAR) of this particular scaffold. By converting the carboxylic acid moiety into a diverse set of amides and esters, we can systematically probe the effects of different functional groups on biological activity.

  • Amide Derivatives: Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of a wide array of substituents that can engage in various biological interactions, such as hydrogen bonding. The synthesis of a library of amides from this compound and a diverse set of primary and secondary amines can lead to the discovery of compounds with potent and selective biological activities. For instance, derivatives of 2-(4-Fluorophenyl)-N-phenylacetamide have shown promise as anticancer agents[1].

  • Ester Derivatives: Esterification of the carboxylic acid provides another avenue for modifying the physicochemical properties of the parent molecule. Esters can act as prodrugs, improving the bioavailability of a compound, or they can directly contribute to the molecule's biological activity. The exploration of a range of ester derivatives can provide valuable insights into the SAR of the this compound scaffold.

The strategic selection of amines and alcohols for derivatization is crucial for maximizing the chemical diversity of the library and increasing the probability of identifying bioactive compounds.

Experimental Workflow

The overall workflow for the derivatization of this compound and subsequent biological screening is depicted in the following diagram:

Derivatization_Workflow Start This compound Amide_Synth Amide Synthesis Start->Amide_Synth Diverse Amines Ester_Synth Ester Synthesis Start->Ester_Synth Diverse Alcohols Amide_Lib Amide Library Amide_Synth->Amide_Lib Ester_Lib Ester Library Ester_Synth->Ester_Lib Purification Purification & Characterization (HPLC, NMR, MS) Amide_Lib->Purification Ester_Lib->Purification Screening High-Throughput Biological Screening Purification->Screening Hit_ID Hit Identification & Validation Screening->Hit_ID SAR_Analysis SAR Analysis & Lead Optimization Hit_ID->SAR_Analysis

Caption: A generalized workflow for the derivatization of this compound and subsequent biological evaluation.

Protocols for Derivatization

The following protocols provide detailed procedures for the synthesis of amide and ester derivatives of this compound. These protocols are designed to be robust and adaptable for the generation of a diverse library of compounds.

Protocol 1: Amide Synthesis via Carbodiimide Coupling

This protocol describes a general method for the synthesis of amides from this compound using a carbodiimide coupling agent, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and dissolve it in anhydrous DCM.

  • Addition of Reagents: Add HOBt (1.2 equivalents) and the desired amine (1.1 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Coupling Agent and Base: Add DIPEA (2.5 equivalents) followed by the portion-wise addition of EDC·HCl (1.2 equivalents).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

ReagentMolar RatioPurpose
This compound1.0Starting material
Amine1.1Nucleophile
EDC·HCl1.2Coupling agent
HOBt1.2Activating agent, suppresses side reactions
DIPEA2.5Base

Table 1: Stoichiometry for a typical amide coupling reaction.

Protocol 2: Ester Synthesis via Fischer Esterification

This protocol details the synthesis of esters from this compound using a simple acid-catalyzed esterification with an alcohol.

Materials:

  • This compound

  • Alcohol (large excess, can be used as solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Anhydrous Sodium Bicarbonate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Appropriate organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in a large excess of the desired alcohol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash it with saturated aqueous sodium bicarbonate solution until the effervescence ceases.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the pure ester.

ReagentAmountPurpose
This compound1.0 equivalentStarting material
AlcoholLarge excessNucleophile and solvent
Concentrated H₂SO₄CatalyticAcid catalyst

Table 2: Reagents for Fischer esterification.

Characterization of Derivatives

The synthesized amide and ester derivatives should be thoroughly characterized to confirm their structure and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are essential for elucidating the structure of the synthesized compounds. The chemical shifts and coupling constants will provide detailed information about the connectivity of atoms and the successful formation of the amide or ester bond.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compounds, confirming their elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compounds. A purity of >95% is generally required for compounds intended for biological screening.

Data Management and Library Generation

For a high-throughput screening campaign, it is essential to manage the data associated with the synthesized library effectively. Each compound should be assigned a unique identifier, and its characterization data (NMR, MS, HPLC purity) and biological screening results should be stored in a structured database.

Chemical_Transformation cluster_start Starting Material cluster_amide Amide Synthesis cluster_ester Ester Synthesis Start This compound R-COOH Amide Amide Derivative R-CONR'R'' Start:p1->Amide:p1 + R'R''NH (Coupling Agent, Base) Ester Ester Derivative R-COOR' Start:p1->Ester:p1 + R'OH (Acid Catalyst)

Caption: Chemical transformations for the synthesis of amide and ester derivatives.

Conclusion

The derivatization of this compound into a library of amides and esters presents a promising strategy for the discovery of novel bioactive molecules. The protocols outlined in this guide provide a robust foundation for the synthesis and characterization of these derivatives. The systematic exploration of the chemical space around this fluorinated scaffold, coupled with high-throughput biological screening, has the potential to identify valuable lead compounds for further development in various therapeutic areas.

References

  • An In-depth Technical Guide to 2',3'-Difluoro-4'-methylacetophenone. BenchChem. Accessed January 17, 2026.
  • Technical Support Center: Synthesis of 2',3'-Difluoro-4'-methylacetophenone. BenchChem. Accessed January 17, 2026.
  • Application Notes and Protocols for the Scale-up Synthesis of 2',3'-Difluoro-4'-methylacetophenone. BenchChem. Accessed January 17, 2026.
  • Pd(II)
  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. MDPI. Accessed January 17, 2026.
  • Synthesis and Reactivity of 2',3'-Difluoro-4'-methylacetophenone: A Technical Guide. BenchChem. Accessed January 17, 2026.
  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. Accessed January 17, 2026.
  • Process and intermediate for the manufacture of difluoroacetyl chloride.
  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Brieflands. Accessed January 17, 2026.
  • Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. PubMed. Accessed January 17, 2026.
  • Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. UNIPI. Accessed January 17, 2026.
  • Synthesis and structure-activity relationships of a novel class of dithiocarbamic acid esters as anticancer agent. PubMed. Accessed January 17, 2026.
  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. NIH. Accessed January 17, 2026.
  • Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors. PubMed. Accessed January 17, 2026.
  • Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives. PubMed. Accessed January 17, 2026.
  • 2-Fluoro-4-methylphenylacetic acid. BLD Pharm. Accessed January 17, 2026.
  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dovepress. Accessed January 17, 2026.
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  • Phenylacetic acid derivatives as hPPAR agonists. PubMed. Accessed January 17, 2026.
  • Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents. PMC. Accessed January 17, 2026.
  • Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. PubMed Central. Accessed January 17, 2026.
  • Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant. ChemRxiv. Accessed January 17, 2026.
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  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. Accessed January 17, 2026.

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Application Note & Protocol: A Strategic Approach to the Scale-Up Synthesis of 2,3-Difluoro-4-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Abstract

Introduction and Strategic Considerations

The synthesis of 2,3-Difluoro-4-methylphenylacetic acid on a laboratory scale is often a precursor to its use in the development of active pharmaceutical ingredients (APIs). However, transitioning from a bench-scale synthesis to a multi-kilogram or pilot-plant scale introduces a host of challenges that must be proactively addressed. These challenges include:

  • Reaction Energetics: Exothermic reactions that are easily managed in a flask can lead to thermal runaway in a large reactor.

  • Mass and Heat Transfer: Inefficient mixing and heating can result in non-uniform reaction conditions, leading to side-product formation and reduced yields.

  • Reagent Handling and Stoichiometry: The logistics of handling large quantities of potentially hazardous materials require careful planning and engineering controls.

  • Downstream Processing: Isolation and purification of the final product on a large scale can be complex and may require specialized equipment.

The synthetic strategy outlined in this note has been selected with these scale-up factors in mind, prioritizing safety, efficiency, and robustness.

Proposed Synthetic Pathway for Scale-Up

The chosen synthetic route commences from the readily available starting material, 1,2-Difluoro-3-methylbenzene, and proceeds through a Friedel-Crafts acylation followed by a Willgerodt-Kindler reaction and subsequent hydrolysis. This pathway is advantageous for scale-up due to the relatively low cost of the starting material and the robustness of the chemical transformations involved.

Workflow Diagram

Synthetic_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Willgerodt-Kindler Reaction cluster_2 Step 3: Hydrolysis A 1,2-Difluoro-3-methylbenzene D 2',3'-Difluoro-4'-methylacetophenone A->D B Acetyl Chloride B->D C Aluminum Chloride (Catalyst) C->D G 2-(2,3-Difluoro-4-methylphenyl)-1-morpholinoethanethione D->G E Sulfur E->G F Morpholine F->G I This compound G->I H Aqueous Acid (e.g., H2SO4) H->I

Caption: Proposed three-step synthetic route for this compound.

Detailed Synthesis Protocol

This protocol is designed for a nominal 1 kg scale of the final product. All operations should be conducted in a well-ventilated fume hood or a designated process bay, with appropriate personal protective equipment (PPE).

Step 1: Friedel-Crafts Acylation to form 2',3'-Difluoro-4'-methylacetophenone

Expertise & Experience: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution.[1][2][3] On a large scale, the primary challenge is controlling the highly exothermic reaction between the Lewis acid catalyst (AlCl₃) and the acetyl chloride.[4] Slow, subsurface addition of the acylating agent to a cooled suspension of the catalyst and substrate is critical to prevent temperature spikes and the formation of byproducts. Dichloromethane (DCM) is chosen as the solvent due to its inertness and low boiling point, which aids in temperature control and subsequent removal.

Protocol:

  • Reactor Setup: A 20 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is rendered inert by purging with dry nitrogen.

  • Catalyst Suspension: Charge the reactor with anhydrous dichloromethane (8 L) and cool to 0-5 °C using a chiller. Under a strong nitrogen counter-flow, carefully add anhydrous aluminum chloride (1.2 kg, 8.99 mol). Stir the resulting suspension vigorously.

  • Reagent Addition: In a separate vessel, prepare a solution of 1,2-Difluoro-3-methylbenzene (1.0 kg, 7.80 mol) and acetyl chloride (0.67 kg, 8.58 mol) in anhydrous dichloromethane (2 L).[4]

  • Reaction Execution: Add the solution from the dropping funnel to the reactor dropwise over 2-3 hours, ensuring the internal temperature is maintained between 0-10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by taking aliquots and analyzing via GC-MS or TLC.

  • Work-up: Cool the reactor to 0-5 °C. Slowly and carefully quench the reaction by the subsurface addition of crushed ice (5 kg), followed by a slow addition of 6M hydrochloric acid (5 L). This must be done with extreme caution due to the evolution of HCl gas.

  • Phase Separation: Once the quench is complete and all solids have dissolved, stop the stirring and allow the layers to separate. Drain the lower organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 2 L).

  • Washing: Combine the organic layers and wash with water (5 L), 5% sodium bicarbonate solution (5 L), and finally with brine (5 L).

  • Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2',3'-Difluoro-4'-methylacetophenone as an oil.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mol)Molar Ratio
1,2-Difluoro-3-methylbenzene128.131.0 kg7.801.0
Acetyl Chloride78.500.67 kg8.581.1
Aluminum Chloride (Anhydrous)133.341.2 kg8.991.15
Dichloromethane (DCM)-10 L--
Expected Yield 170.16~1.25 kg (crude)-~94%
Step 2: Willgerodt-Kindler Reaction

Expertise & Experience: The Willgerodt-Kindler reaction is a powerful method for converting ketones to thioamides.[5][6][7] The reaction is typically conducted at elevated temperatures, and on a large scale, this requires a reactor capable of handling high temperatures and the evolution of hydrogen sulfide (H₂S), which is a toxic gas. A scrubber system is mandatory. Morpholine acts as both a reagent and a solvent in this case.

Protocol:

  • Reactor Setup: A 20 L reactor equipped with a high-torque mechanical stirrer, a temperature probe, a reflux condenser connected to a caustic scrubber, and a nitrogen inlet is used.

  • Reagent Charging: Charge the reactor with the crude 2',3'-Difluoro-4'-methylacetophenone (~1.25 kg, ~7.34 mol), elemental sulfur (0.35 kg, 10.92 g-atom), and morpholine (1.92 kg, 22.02 mol).

  • Reaction Execution: Heat the mixture to reflux (approx. 130-140 °C) and maintain for 12-16 hours. The reaction mixture will become dark and viscous.

  • Reaction Monitoring: Monitor the disappearance of the starting ketone by TLC or GC-MS.

  • Cooling: Once the reaction is complete, cool the mixture to 80-90 °C.

Step 3: Hydrolysis to this compound

Expertise & Experience: The final step is a robust acidic hydrolysis of the thioamide intermediate. This is a highly exothermic process, especially during the initial dilution of sulfuric acid. The acid should be added slowly to the reaction mixture to control the temperature. The product is isolated by crystallization.

Protocol:

  • Hydrolysis: To the warm reaction mixture from Step 2, slowly add a 50% aqueous solution of sulfuric acid (v/v) (8 L). An exothermic reaction will occur. Control the addition rate to maintain the temperature below 120 °C.

  • Reflux: After the addition is complete, heat the mixture to reflux (100-110 °C) for 8-10 hours, until the hydrolysis is complete (monitored by HPLC).

  • Cooling and Crystallization: Cool the reaction mixture to room temperature, and then further cool to 0-5 °C in an ice bath. The product will precipitate as a solid.

  • Isolation: Isolate the solid product by filtration using a large Buchner funnel or a centrifuge.

  • Washing: Wash the filter cake with cold water (2 x 5 L) until the washings are neutral (pH ~7).

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mol)Molar Ratio
2',3'-Difluoro-4'-methylacetophenone170.16~1.25 kg (input)~7.341.0
Sulfur32.060.35 kg10.921.5
Morpholine87.121.92 kg22.023.0
Sulfuric Acid (50% aq.)-8 L--
Expected Overall Yield 186.15~1.0 kg-~73% (from ketone)

Trustworthiness and Process Validation

To ensure the reliability and safety of this scale-up synthesis, the following measures are critical:

  • In-Process Controls (IPCs): Each step should have clearly defined IPCs. For example, in Step 1, the reaction should not proceed to work-up until GC-MS analysis shows <1% of the starting material remaining.

  • Impurity Profiling: A thorough analysis of the final product by HPLC and LC-MS should be conducted to identify and quantify any impurities. This is crucial for a material intended for pharmaceutical use.

  • Process Safety Analysis: A Hazard and Operability (HAZOP) study should be conducted before attempting this synthesis on a large scale. Key hazards include the handling of anhydrous AlCl₃, the exothermic nature of the reactions, and the evolution of HCl and H₂S gases.

  • Material Compatibility: Ensure that all reactor materials and transfer lines are compatible with the corrosive reagents used, particularly AlCl₃ and sulfuric acid.

Troubleshooting Logic Diagram

Troubleshooting Start Low Yield in Step 1 Q1 Moisture present? Start->Q1 A1 Use anhydrous reagents and solvents. Purge reactor with N2. Q1->A1 Yes Q2 Inefficient mixing? Q1->Q2 No A2 Increase stirrer speed. Check for dead zones in reactor. Q2->A2 Yes Q3 Poor catalyst activity? Q2->Q3 No A3 Use fresh, high-quality AlCl3. Ensure proper dispersion. Q3->A3 Yes

Caption: Troubleshooting common issues in Friedel-Crafts acylation.

Conclusion

This application note provides a detailed and scientifically sound framework for the scale-up synthesis of this compound. By carefully considering the challenges associated with large-scale chemical production and implementing robust process controls, it is possible to achieve a safe, efficient, and reliable synthesis of this important pharmaceutical intermediate. The provided protocol, while based on established chemical principles, should be optimized and validated in a pilot plant setting before full-scale production is attempted.

References

  • Preparation method of methylphenyl acetic acid. CN1927801A.
  • Friedel Crafts Process & Custom Capabilities. Scimplify.
  • Synthesis of 2',3'-Difluoro-4'-methylacetophenone. Benchchem Technical Support Center.
  • Applications of Friedel–Crafts reactions in total synthesis of n
  • Menger, R. F. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons.
  • Industrial Friedel–Crafts Chemistry.
  • Recent advances in the Willgerodt–Kindler reaction.
  • Willgerodt rearrangement. Wikipedia.
  • Friedel–Crafts reaction. Wikipedia.
  • Friedel–Crafts Acyl
  • Preparation of 2,3-difluorophenylacetic acid. CN101486638A.
  • Willgerodt-Kindler Reaction. MSU Chemistry.
  • Recent advances in the Willgerodt–Kindler reaction. RSC Publishing.

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Application Notes & Protocols: High-Purity Isolation of 2,3-Difluoro-4-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of 2,3-Difluoro-4-methylphenylacetic acid. High purity of this and similar fluorinated phenylacetic acid derivatives is often a critical prerequisite for successful downstream applications, including pharmaceutical synthesis and materials science. This guide details three primary purification methodologies: Recrystallization, Acid-Base Extraction, and Flash Chromatography. Each section explains the underlying chemical principles, provides detailed, step-by-step protocols, and offers expert insights into optimizing outcomes and troubleshooting common issues. The protocols are supported by analytical techniques for purity verification, ensuring a self-validating workflow.

Introduction and Physicochemical Profile

This compound is a substituted aromatic carboxylic acid. The presence of the carboxylic acid functional group, coupled with the electron-withdrawing fluorine atoms, dictates its chemical behavior and forms the basis for the purification strategies outlined herein. Achieving high purity (typically >99%) is essential to prevent interference from unreacted starting materials or synthetic byproducts in subsequent reactions.

While specific experimental data for this exact molecule is sparse, we can predict its properties based on structurally similar compounds, such as 4-fluoro-2-methylphenylacetic acid and p-tolylacetic acid. These properties are crucial for selecting appropriate solvents and conditions for purification.[1][2][3]

Table 1: Predicted and Analog-Based Physicochemical Properties

PropertyPredicted/Analog ValueSignificance for Purification
Molecular Formula C₉H₈F₂O₂---
Molecular Weight 186.16 g/mol ---
Appearance White to off-white crystalline solid[4]Visual indicator of purity.
Melting Point ~95-110 °CA sharp melting range is a key indicator of high purity. Broad ranges suggest impurities.
pKa ~4.2 - 4.4 (Predicted)[1]The acidic nature is central to the acid-base extraction technique.
Solubility Insoluble in water[2]; Soluble in methanol, ethanol, acetone[3][4]Critical for selecting recrystallization solvents and liquid chromatography mobile phases.

Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. Common synthetic routes to phenylacetic acids involve the hydrolysis of a corresponding benzyl cyanide or the carbonylation of a benzyl halide.[5][6][7][8] Based on these pathways, likely impurities include:

  • Unreacted Starting Materials: e.g., 2,3-difluoro-4-methylbenzyl cyanide or 2,3-difluoro-4-methylbenzyl chloride.

  • Side-Products: Over- or under-halogenated species, or products from competing reaction pathways.

  • Neutral Organic Impurities: Non-acidic byproducts formed during synthesis.

  • Inorganic Salts: Residuals from reagents or work-up procedures.

Strategic Purification Workflow

A multi-step approach is often the most effective strategy for achieving high purity. The choice and sequence of techniques depend on the scale of the purification and the nature of the impurities.

Purification_Workflow Crude Crude Product (Solid Mixture) ABE Acid-Base Extraction (Removes Neutral/Basic Impurities) Crude->ABE Major Impurities Recryst Recrystallization (Removes Soluble Impurities) ABE->Recryst Enriched Acid QC1 QC Analysis (TLC, ¹H NMR) Recryst->QC1 Crystalline Solid Chrom Flash Chromatography (High-Resolution Separation) Pure Pure Product (>99% Purity) Chrom->Pure Purified Fractions QC2 Final QC (HPLC, mp, ¹H NMR) Pure->QC2 QC1->Chrom Fails Spec. QC1->Pure Meets Spec.

Caption: General purification strategy for this compound.

Method 1: Acid-Base Extraction

Principle: This technique leverages the acidic nature of the carboxylic acid group.[9] By treating an organic solution of the crude product with an aqueous base, the acidic target compound is deprotonated to form a water-soluble carboxylate salt. Neutral and basic impurities remain in the organic layer and are thus separated. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the pure carboxylic acid to precipitate out of the solution.[10][11][12]

Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) at a concentration of approximately 50-100 mg/mL.

  • Basification & Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Expert Tip: A weak base like sodium bicarbonate is preferred over strong bases like NaOH to prevent potential hydrolysis of any ester impurities and to minimize emulsion formation.[10]

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release CO₂ pressure.

    • Allow the layers to separate. The top layer will typically be the organic phase, and the bottom will be the aqueous phase containing the sodium salt of your product.

    • Drain the lower aqueous layer into a clean Erlenmeyer flask.

    • Repeat the extraction of the organic layer with a fresh portion of NaHCO₃ solution to ensure complete recovery. Combine the aqueous extracts.

  • Acidification & Precipitation:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add 3M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH ~1-2, verify with pH paper).

    • The purified this compound will precipitate as a white solid.[11]

  • Isolation and Drying:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold deionized water to remove residual inorganic salts.

    • Dry the purified solid under vacuum. For best results, use a vacuum oven at a temperature well below the compound's melting point (e.g., 40-50 °C).

Method 2: Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle of differential solubility: the target compound should be highly soluble in a hot solvent but sparingly soluble at a cold temperature, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[13] For phenylacetic acid derivatives, solvents like heptane or water, or co-solvent systems like toluene/hexanes, are often effective.[5][13]

Protocol: Recrystallization from a Co-Solvent System (Toluene/Hexanes)
  • Solvent Selection: This is the most critical step. Toluene is a good candidate for dissolving the compound when hot, while hexanes will serve as the anti-solvent to induce precipitation upon cooling.

  • Dissolution:

    • Place the crude or post-extraction solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of hot toluene required to fully dissolve the solid at the boiling point. Add the solvent in small portions.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat source.

    • Slowly add hexanes dropwise to the hot solution until it becomes slightly turbid (cloudy).

    • Re-heat the solution gently until it becomes clear again.

    • Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize product recovery.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold hexanes.

    • Dry the crystals under vacuum.

Recrystallization_Process cluster_0 Heating Phase cluster_1 Crystallization Phase cluster_2 Isolation Phase Dissolve 1. Dissolve Crude Solid in Minimum Hot Toluene HotFilt 2. Hot Filtration (If Insoluble Impurities) Dissolve->HotFilt Induce 3. Induce Crystallization (Add Hexanes, Cool Slowly) Dissolve->Induce HotFilt->Induce IceBath 4. Maximize Yield (Ice Bath) Induce->IceBath Filter 5. Vacuum Filter Crystals IceBath->Filter Dry 6. Dry Under Vacuum Filter->Dry

Caption: Step-by-step workflow for the recrystallization protocol.

Method 3: Flash Column Chromatography

Principle: Flash chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[14][15] It is highly effective for separating compounds with similar polarities that are difficult to remove by extraction or recrystallization. For carboxylic acids, tailing on the silica gel can be an issue; this is mitigated by adding a small amount of acid to the mobile phase.[16][17]

Protocol: Silica Gel Flash Chromatography
  • TLC Analysis & Solvent System Selection:

    • Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system (mobile phase).

    • A good starting point is a mixture of hexanes and ethyl acetate.

    • To prevent streaking, add 0.5-1% acetic acid to the mobile phase.[16]

    • The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.3.[14][16]

  • Column Packing:

    • Select an appropriately sized flash column for the amount of material to be purified.

    • Pack the column with silica gel (230-400 mesh) as a slurry in the chosen mobile phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution and Fraction Collection:

    • Run the mobile phase through the column using positive pressure (air or nitrogen).

    • Collect fractions in test tubes or vials.

    • Monitor the elution of the product using TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator. Expert Tip: To remove the residual acetic acid from the mobile phase, co-evaporate the product with toluene several times.[14]

Purity Assessment and Quality Control

Verifying the purity of the final product is a critical, self-validating step. A combination of methods should be used to confirm the identity and purity of this compound.

Table 2: Analytical Methods for Purity Verification

MethodPurposeExpected Result for Pure Sample
Melting Point Assess purity and identity.A sharp, defined melting range (e.g., within 1-2 °C). Impurities typically broaden and depress the melting point.
¹H NMR Spectroscopy Confirm structure and assess purity.The spectrum should show clean signals corresponding only to the protons of the target molecule. The absence of signals from impurities and the correct integration ratios are key.[18][19][20]
HPLC (High-Performance Liquid Chromatography) Quantify purity with high sensitivity.[21]A single major peak corresponding to the product. Purity is often expressed as the area percentage of the main peak.[22][23]
FTIR Spectroscopy Confirm functional groups.Presence of characteristic peaks for C=O (carboxylic acid, ~1700 cm⁻¹) and O-H (broad, ~2500-3300 cm⁻¹) stretches.

References

  • ChemBK. (2024). 2-(4-Fluoro-3-methylphenyl)acetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN1927801A - Preparation method of methylphenyl acetic acid.
  • Google Patents. (n.d.). CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
  • PubMed Central. (n.d.). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. Retrieved from [Link]

  • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • Biotage. (2023). How does an acid pH modifier impact flash chromatography?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Retrieved from [Link]

  • ResearchGate. (2020). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • JoVE. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • ACS Publications. (2011). Perfluorinated Carboxylic Acids in Directly Fluorinated High-Density Polyethylene Material. Retrieved from [Link]

  • Google Patents. (n.d.). CN102875361A - Crystallization-free technique for preparing phenylacetic acid from impurity-containing phenylacetate solution.
  • Teledyne ISCO. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • University of Wisconsin-Madison. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Brewer Science. (2022). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]

  • Wikipedia. (n.d.). Perfluoroalkyl carboxylic acids. Retrieved from [Link]

  • PubMed. (2025). Efficient extraction of perfluoroalkyl carboxylic acids from food samples using a fluorinated magnetic metal-organic framework adsorbent. Retrieved from [Link]

  • ChemAdder. (2025). The NMR-Purity and the new dimensions and standards of purity. Retrieved from [Link]

  • Biotage. (2023). How does acid concentration impact reversed-phase flash chromatography?. Retrieved from [Link]

  • ResearchGate. (n.d.). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]

  • National Institute of Standards and Technology. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantification of 2,3-Difluoro-4-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Difluoro-4-methylphenylacetic acid is an organic compound whose precise quantification is critical in various stages of pharmaceutical research and development. Its chemical structure, featuring a phenylacetic acid core substituted with fluorine atoms and a methyl group, presents unique analytical challenges and opportunities. This document provides a comprehensive guide to the analytical methodologies for the accurate and robust quantification of this compound in both pharmaceutical formulations and biological matrices. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind methodological choices to ensure scientific integrity and reproducible results.

The development of reliable analytical methods is a cornerstone of pharmaceutical manufacturing, ensuring the quality, safety, and efficacy of drug products.[1] These methods are essential for various aspects of drug development, including stability studies, impurity profiling, quality control, and regulatory submissions.[2] This guide will detail two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) for its versatility and wide applicability, and Gas Chromatography-Mass Spectrometry (GC-MS) for its high sensitivity and selectivity, particularly after derivatization.

Physicochemical Properties of Structurally Similar Compounds

PropertyPredicted/Observed ValueSource
Molecular FormulaC9H8F2O2-
Molar Mass186.15 g/mol -
pKa~4.27 (Predicted for a similar compound)[3]
SolubilitySlightly soluble in water; Soluble in organic solvents like ethanol and ether.[3]

The acidic nature of the carboxylic group (predicted pKa ~4.27) is a key factor in designing both the chromatographic separation and the sample extraction procedures.[3]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds like this compound. A reversed-phase method is generally suitable for this type of analyte.

Rationale for Method Development

The choice of a reversed-phase C18 column is based on its hydrophobic stationary phase, which will interact with the nonpolar phenyl ring of the analyte. The mobile phase, a mixture of acetonitrile and an acidic aqueous buffer, serves two purposes. Acetonitrile, an organic modifier, controls the retention time of the analyte. The acidic buffer (e.g., with formic or phosphoric acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and improved peak shape.[4]

For detection, UV spectrophotometry is the primary choice due to the presence of the aromatic ring, which acts as a chromophore. While the optimal wavelength should be determined experimentally by obtaining a UV spectrum of the analyte, a starting point of around 264 nm can be considered based on the analysis of similar fluorophenylacetic acid isomers.[5] Should higher sensitivity be required, derivatization to form a fluorescent ester followed by fluorescence detection is a viable option.[6]

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Pharmaceutical Formulation or Biological Matrix Extraction Extraction/Cleanup Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Detection UV Detector Column->Detection Data Chromatographic Data Detection->Data Quantification Quantification Data->Quantification

Caption: General workflow for HPLC analysis.

Detailed HPLC Protocol

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or phosphoric acid.

  • Reference standard of this compound.

3. Chromatographic Conditions:

ParameterCondition
Mobile PhaseA: 0.1% Formic acid in WaterB: Acetonitrile
Gradient30% B to 80% B over 10 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
DetectionUV at 264 nm (to be optimized)

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (Pharmaceutical Formulation):

    • Grind tablets to a fine powder.

    • Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient.

    • Dissolve in a suitable solvent (e.g., methanol or acetonitrile), sonicate for 15 minutes, and dilute to a final concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter before injection.[7]

  • Sample Preparation (Plasma):

    • To 200 µL of plasma, add 600 µL of acetonitrile to precipitate proteins.[8]

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For higher sensitivity and selectivity, especially in complex biological matrices, a GC-MS method can be developed. Due to the low volatility of the carboxylic acid, derivatization is a mandatory step.

Rationale for Method Development

Direct analysis of carboxylic acids by GC is challenging due to their polarity and low volatility. Derivatization to a more volatile ester form is necessary. Silylation or esterification with fluoroalcohols are common approaches.[9] Esterification with agents like 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) can also be employed.[10] The resulting derivative is more amenable to GC separation and can be detected with high sensitivity by mass spectrometry.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Biological Matrix (e.g., Urine) Extraction Solid-Phase Extraction (SPE) Sample->Extraction Derivatization Esterification Extraction->Derivatization GCMS GC-MS System Derivatization->GCMS Column Capillary Column GCMS->Column Detection Mass Spectrometer Column->Detection Data Mass Spectral Data Detection->Data Quantification Quantification Data->Quantification

Caption: General workflow for GC-MS analysis.

Detailed GC-MS Protocol

1. Instrumentation and Columns:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Fused silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents and Standards:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Solvents (e.g., ethyl acetate, hexane).

  • Reference standard of this compound.

3. GC-MS Conditions:

ParameterCondition
Inlet Temperature250 °C
Injection ModeSplitless
Carrier GasHelium at 1 mL/min
Oven Program80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line280 °C
Ion Source Temp230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Scan ModeFull Scan (m/z 50-500) or Selected Ion Monitoring (SIM)

4. Sample Preparation and Derivatization (Urine):

  • Solid-Phase Extraction (SPE):

    • Condition a strong anion exchange (SAX) SPE cartridge with methanol followed by water.[2]

    • Load 1 mL of urine (pH adjusted to >6) onto the cartridge.

    • Wash the cartridge with water, followed by a weak organic solvent (e.g., 5% methanol in water).

    • Elute the analyte with an acidic organic solvent (e.g., 2% formic acid in methanol).

    • Evaporate the eluate to dryness.

  • Derivatization:

    • To the dried residue, add 50 µL of BSTFA and 50 µL of ethyl acetate.

    • Cap the vial tightly and heat at 60 °C for 30 minutes.

    • Cool to room temperature before injection into the GC-MS.

Method Validation

Any analytical method intended for use in a regulated environment must be validated to ensure it is suitable for its intended purpose.[1] Key validation parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, include:[11]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[11]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The quantification of this compound can be reliably achieved using either HPLC-UV or GC-MS. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. The HPLC method offers a straightforward approach for less complex matrices like pharmaceutical formulations. For complex biological samples or when very low detection limits are required, the GC-MS method with prior derivatization provides enhanced selectivity and sensitivity. Both methods, when properly developed and validated, will yield accurate and reproducible data crucial for decision-making in drug development and research.

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
  • SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry.
  • Unknown. (n.d.). Sample Preparation for HPLC.
  • Unknown. (1994). GC—MS analysis of carboxylic acids in petroleum after esterification with fluoroalcohols. Journal of High Resolution Chromatography.
  • Unknown. (2020, March 22). Analytical Method Validation Parameters: An Updated Review.
  • PubMed. (2004, July 5). Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry.
  • PubMed. (2021, September 10). Esterification of perfluorinated carboxylic acids with bromomethyl aromatic compounds for gas chromatography combined with laser ionization mass spectrometry.
  • ResearchGate. (2013, December 29). How to prepare plasma samples for HPLC analysis?.
  • Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC.
  • ChemBK. (2024, April 9). 2-(4-Fluoro-3-methylphenyl)acetic acid.
  • PMC - NIH. (2022, May 19). Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions.
  • ResearchGate. (2024, December 1). Magnetic fluorinated mesoporous metal-organic frameworks for rapid derivatization-assisted GC-MS analysis of perfluoroalkyl carboxylic acids in harsh water environment.
  • ResearchGate. (2025, August 10). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.

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The Strategic Application of 2,3-Difluoro-4-methylphenylacetic Acid in the Synthesis of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic properties of bioactive compounds. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2,3-Difluoro-4-methylphenylacetic acid emerges as a valuable building block in this context, offering a unique substitution pattern that can be exploited to generate novel chemical entities with potential therapeutic applications. The presence of the difluoro motif ortho and meta to the acetic acid side chain can induce specific conformational preferences and alter the electronic nature of the aromatic ring, thereby influencing interactions with protein targets. This application note provides a comprehensive guide for researchers on the utilization of this compound in the synthesis of a representative class of bioactive molecules: N-aryl acetamides. These compounds are of significant interest due to their prevalence in a wide range of clinically relevant agents, including anti-inflammatory drugs, kinase inhibitors, and antimicrobial agents.

Core Synthetic Strategy: Amide Bond Formation

The carboxylic acid functionality of this compound serves as a versatile handle for a variety of chemical transformations, with amide bond formation being one of the most robust and widely employed reactions in medicinal chemistry. The general strategy involves the activation of the carboxylic acid, followed by nucleophilic attack by a primary or secondary amine.

A common and efficient method for this transformation is the conversion of the carboxylic acid to the corresponding acid chloride, which then readily reacts with an amine to form the desired amide. This two-step, one-pot procedure is highly reliable and generally proceeds with high yields.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl-2-(2,3-difluoro-4-methylphenyl)acetamides

This protocol details a representative synthesis of an N-aryl acetamide derivative starting from this compound.

Step 1: Activation of the Carboxylic Acid (Acid Chloride Formation)

  • Reagents and Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Dimethylformamide (DMF) (catalytic amount)

    • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure: a. To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops). b. Slowly add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.2 - 1.5 eq) to the reaction mixture at 0 °C. c. Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material). d. Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure to obtain the crude 2-(2,3-difluoro-4-methylphenyl)acetyl chloride. This intermediate is typically used in the next step without further purification.

Causality Behind Experimental Choices:

  • The use of an excess of the chlorinating agent ensures complete conversion of the carboxylic acid.

  • DMF acts as a catalyst for the formation of the Vilsmeier reagent, which is the active species in the reaction with oxalyl chloride.

  • Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive acid chloride intermediate.

Step 2: Amide Coupling

  • Reagents and Materials:

    • Crude 2-(2,3-difluoro-4-methylphenyl)acetyl chloride

    • Substituted aniline (1.0 - 1.2 eq)

    • Anhydrous DCM or THF

    • A suitable base (e.g., Triethylamine (TEA) or Pyridine) (2.0 - 3.0 eq)

    • Round-bottom flask with a magnetic stirrer

    • Inert atmosphere

  • Procedure: a. Dissolve the substituted aniline (1.0 eq) and the base (e.g., triethylamine, 2.0 eq) in anhydrous DCM. b. Cool the solution to 0 °C. c. Slowly add a solution of the crude 2-(2,3-difluoro-4-methylphenyl)acetyl chloride (1.0 eq) in anhydrous DCM to the aniline solution. d. Allow the reaction mixture to stir at room temperature for 2-4 hours, or until completion as monitored by TLC. e. Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by recrystallization or column chromatography to afford the desired N-aryl-2-(2,3-difluoro-4-methylphenyl)acetamide.

Causality Behind Experimental Choices:

  • The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • The workup procedure is designed to remove unreacted starting materials and byproducts.

Data Presentation

Table 1: Representative Characterization Data for a Hypothetical N-(4-chlorophenyl)-2-(2,3-difluoro-4-methylphenyl)acetamide

ParameterExpected Value
Molecular Formula C₁₅H₁₁ClF₂NO
Molecular Weight 309.7 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 7.5-7.2 (m, Ar-H), 7.1-6.9 (m, Ar-H), 3.8 (s, 2H, CH₂), 2.3 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 168 (C=O), 150-120 (Ar-C), 45 (CH₂), 15 (CH₃)
Mass Spectrometry (ESI) m/z 310.05 [M+H]⁺

Visualization of the Synthetic Workflow

G A This compound B SOCl₂ or (COCl)₂, cat. DMF DCM, Reflux A->B Step 1: Acid Activation C 2-(2,3-difluoro-4-methylphenyl)acetyl chloride D Substituted Aniline, Base (e.g., TEA) DCM, 0 °C to RT C->D Step 2: Amide Coupling E N-Aryl-2-(2,3-difluoro-4-methylphenyl)acetamide

Caption: Synthetic workflow for N-aryl acetamides.

Potential Bioactivities and Mechanistic Insights

While specific biological data for derivatives of this compound is not extensively reported in the public domain, the resulting N-aryl acetamide scaffold is a privileged structure in medicinal chemistry with a wide range of documented biological activities.

  • Anti-inflammatory Activity: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a phenylacetic acid or a related acetamide core. The introduction of the difluoro-methylphenyl moiety could lead to novel cyclooxygenase (COX) inhibitors with potentially improved selectivity and metabolic stability. For instance, derivatives of phenoxy acetic acid have been explored as selective COX-2 inhibitors.[1]

  • Kinase Inhibition: The N-aryl acetamide motif is a common feature in many kinase inhibitors. The specific substitution pattern of the 2,3-difluoro-4-methylphenyl ring could facilitate unique interactions within the ATP-binding pocket of various kinases, such as Aurora kinases or tyrosine kinases, which are important targets in cancer therapy.[2][3]

  • Antimicrobial Activity: N-phenylacetamide derivatives have also been investigated for their potential as antitubercular and antibacterial agents.[4][5] The lipophilicity and electronic properties conferred by the fluorinated phenyl ring could enhance cell permeability and target engagement in microbial systems.

The rationale behind these potential activities lies in the ability of the N-aryl acetamide scaffold to present key pharmacophoric features, such as hydrogen bond donors and acceptors, and a hydrophobic aromatic ring system, in a spatially defined manner. The specific fluorine substitution pattern on the phenyl ring can fine-tune the electronic and conformational properties of the molecule, potentially leading to enhanced potency and selectivity for a given biological target.

Conclusion

This compound represents a promising and versatile starting material for the synthesis of novel bioactive molecules. The straightforward and high-yielding protocols for its conversion into N-aryl acetamides, as outlined in this application note, provide a solid foundation for the exploration of new chemical space in drug discovery. The potential for these derivatives to exhibit a range of biological activities, including anti-inflammatory, kinase inhibitory, and antimicrobial effects, underscores the value of this building block for researchers, scientists, and drug development professionals. Further investigation into the synthesis and biological evaluation of a diverse library of compounds derived from this compound is warranted and holds the potential to deliver next-generation therapeutic agents.

References

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  • (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2010).
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  • Synthesis and Antifungal Activity of N-(Alkyl/Aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide. (2009).
  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. (2021). The Journal of Organic Chemistry, 86(17), 11849-11860.
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  • Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. (2013). Journal of Medicinal Chemistry, 56(5), 2125-2138.
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Application Notes & Protocols: Incorporating 2,3-Difluoro-4-methylphenylacetic acid into Polymer Structures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the incorporation of 2,3-Difluoro-4-methylphenylacetic acid into various polymer architectures. The introduction of fluorine atoms into polymer backbones can significantly alter their physicochemical properties, including thermal stability, chemical resistance, and surface energy.[1] This document outlines detailed protocols for monomer modification, polymerization techniques, and in-depth characterization of the resulting fluorinated polymers. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

Introduction: The Rationale for Fluorinated Polymers

The strategic incorporation of fluorine into organic molecules has been a cornerstone of modern materials science and drug discovery. Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond impart unique properties to the resulting materials. In the context of polymer science, fluorination can lead to:

  • Enhanced Thermal Stability: The high bond energy of C-F bonds contributes to increased resistance to thermal degradation.

  • Improved Chemical Resistance: The electron-withdrawing nature of fluorine atoms can shield the polymer backbone from chemical attack.

  • Modified Surface Properties: Fluorinated polymers often exhibit low surface energy, leading to hydrophobicity and oleophobicity.[1]

  • Altered Biological Interactions: The introduction of fluorine can influence protein binding and other biological interactions, a critical consideration in drug delivery and biomedical applications.

This compound presents a versatile building block for creating novel fluorinated polymers. The carboxylic acid functionality allows for its incorporation into polyesters and polyamides, while the phenylacetic acid moiety can be adapted for inclusion in vinyl polymers through monomer synthesis.

Monomer Synthesis and Functionalization

The successful incorporation of this compound into a polymer begins with the monomer. Depending on the desired polymer type, the parent acid may need to be chemically modified.

Synthesis of this compound

A common route to synthesize this compound involves the carbonylation of 2,3-difluoro-4-methylbenzyl halide.[2] This method offers a direct and efficient pathway to the desired carboxylic acid.

Protocol 1: Synthesis of this compound

  • Photohalogenation of 2,3-Difluoro-4-methyltoluene: In a suitable reactor, 2,3-Difluoro-4-methyltoluene is subjected to photohalogenation using a halogenating agent such as N-bromosuccinimide (NBS) or chlorine gas under UV irradiation to yield 2,3-difluoro-4-methylbenzyl halide.

  • Carbonylation: The resulting benzyl halide is then carbonylated using carbon monoxide in the presence of a suitable catalyst (e.g., a palladium complex) and a base.[3]

  • Work-up and Purification: The reaction mixture is acidified to precipitate the carboxylic acid. The crude product is then purified by recrystallization.[3]

Conversion to a Polymerizable Monomer (Styrenic Derivative)

To incorporate the moiety into a vinyl polymer, the carboxylic acid can be converted into a styrenic monomer.

Protocol 2: Synthesis of 4-(2-(2,3-difluoro-4-methylphenyl)acetyl)oxystyrene

  • Acyl Chloride Formation: Convert this compound to its corresponding acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

  • Esterification: React the acyl chloride with 4-hydroxystyrene in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to form the desired styrenic monomer.

  • Purification: The resulting monomer should be purified by column chromatography to remove any impurities that could inhibit polymerization.

Polymerization Methodologies

The choice of polymerization technique is dictated by the monomer structure and the desired polymer properties, such as molecular weight and polydispersity.

Controlled Radical Polymerization of Styrenic Monomers

For the styrenic derivative of this compound, controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are highly recommended. These methods allow for precise control over the polymer's molecular weight and architecture.[4][5]

Protocol 3: RAFT Polymerization of 4-(2-(2,3-difluoro-4-methylphenyl)acetyl)oxystyrene

  • Reaction Setup: In a Schlenk flask, combine the styrenic monomer, a suitable RAFT agent (e.g., a trithiocarbonate), and a radical initiator (e.g., AIBN).

  • Degassing: Thoroughly degas the reaction mixture by several freeze-pump-thaw cycles.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C) to initiate polymerization. Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR or GPC.

  • Termination and Purification: Quench the polymerization by cooling the reaction vessel in an ice bath and exposing it to air. Precipitate the polymer in a non-solvent like methanol, and dry the resulting solid under vacuum.

Workflow for RAFT Polymerization

Caption: Workflow for RAFT polymerization.

Polycondensation: Polyester and Polyamide Synthesis

The carboxylic acid group of this compound allows for its direct use in polycondensation reactions to form polyesters and polyamides.

Protocol 4: Polyesterification

  • Monomer Preparation: React this compound with a suitable diol (e.g., ethylene glycol, bisphenol A).

  • Catalyst Addition: Add an appropriate esterification catalyst, such as a strong acid (e.g., p-toluenesulfonic acid) or a metal-based catalyst (e.g., tin(II) octoate).

  • Polycondensation: Heat the mixture under an inert atmosphere, typically with the removal of water to drive the equilibrium towards polymer formation.

  • Purification: The resulting polyester can be purified by precipitation in a non-solvent.

Protocol 5: Polyamide Synthesis

  • Acyl Chloride Formation: Convert this compound to its acyl chloride as described in Protocol 2.

  • Interfacial Polymerization: Dissolve the acyl chloride in an organic solvent and a diamine (e.g., hexamethylenediamine) in an aqueous alkaline solution. The polymerization occurs at the interface of the two immiscible liquids.

  • Polymer Isolation: The polyamide forms as a film at the interface and can be continuously removed, washed, and dried.

Polymer Characterization

Thorough characterization is essential to confirm the successful incorporation of the fluorinated monomer and to understand the properties of the new polymer.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for confirming the chemical structure of the polymer.[6][7][8] ¹⁹F NMR is particularly useful for verifying the presence and chemical environment of the fluorine atoms.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups in the polymer, such as the carbonyl stretch of the ester or amide groups and the C-F stretching vibrations.[9][10][11][12]

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): GPC/SEC is the standard technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[13][14][15][16][17]

Parameter Description Significance
Mn Number-average molecular weightReflects the average molecular weight by the number of polymer chains.
Mw Weight-average molecular weightBiased towards heavier polymer chains.
PDI (Mw/Mn) Polydispersity IndexA measure of the breadth of the molecular weight distribution. A value close to 1 indicates a more uniform chain length.
Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about the polymer's thermal stability and decomposition temperature.[18][19][20]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[18][19][21][22]

Experimental Workflow for Polymer Characterization

Caption: Workflow for polymer characterization.

Conclusion

The incorporation of this compound into polymer structures offers a promising avenue for the development of new materials with tailored properties. By carefully selecting the appropriate monomer synthesis and polymerization strategies, researchers can create a diverse range of fluorinated polymers. The detailed protocols and characterization techniques outlined in this guide provide a solid foundation for exploring the potential of these novel materials in various applications, from advanced coatings to innovative drug delivery systems.

References

  • Wikipedia. (n.d.). Gel permeation chromatography. Retrieved from [Link]

  • Intertek. (n.d.). Fourier Transform Infrared Spectroscopy Analysis of Polymers and Plastics. Retrieved from [Link]

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  • AZoM. (2025, January 8). What Makes FTIR Spectroscopy a Game-Changer in Polymer Research? Retrieved from [Link]

  • Intertek. (n.d.). Gel Permeation Chromatography (GPC). Retrieved from [Link]

  • Separation Science. (n.d.). Trends and Applications in GPC Polymer Analysis. Retrieved from [Link]

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  • Creative Biostructure. (n.d.). Using NMR for Studying Polymer Structures. Retrieved from [Link]

  • SPECIFIC POLYMERS. (n.d.). FTIR analysis by SPECIFIC POLYMERS. Retrieved from [Link]

  • Scribd. (n.d.). Thermal Analysis for Polymers | PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Fluorinated polymers: evaluation and characterization of structure and composition. Retrieved from [Link]

  • Journal of the American Chemical Society. (1997). Controlled/“Living” Radical Polymerization. Kinetics of the Homogeneous Atom Transfer Radical Polymerization of Styrene. Retrieved from [Link]

  • R-TECH Materials. (2023, July 5). An introduction to thermal analysis of polymeric materials. Retrieved from [Link]

  • ACS Publications. (n.d.). Kinetics and Mechanism of Controlled Free-Radical Polymerization of Styrene and n-Butyl Acrylate in the Presence of an Acyclic. Retrieved from [Link]

  • C-Therm Technologies Ltd. (2017, April 13). Thermal Analysis Techniques for Polymers, Part 2: DSC, TGA, EGA. Retrieved from [Link]

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  • Intertek. (n.d.). Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis of Polymers. Retrieved from [Link]

  • C-Therm Technologies Ltd. (n.d.). Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR characterization of polymers | Request PDF. Retrieved from [Link]

  • ACS Publications. (n.d.). Preparation and Surface Properties of Acrylic Polymers Containing Fluorinated Monomers. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Characterization of Highly Fluorinated Polymer with the Benzoxazine Moiety in the Main Chain. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). Thermal Analysis of Polymers. Part 1: DSC of Thermoplastics. Retrieved from [Link]

  • MDPI. (n.d.). Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent. Retrieved from [Link]

  • National Institutes of Health. (2024, December 26). Active Polymers Decorated with Major Acid Groups for Water Treatment: Potentials and Challenges. Retrieved from [Link]

  • Polymer Chemistry (RSC Publishing). (2013, January 8). Controlled radical polymerization of a styrenic sulfonium monomer and post-polymerization modifications. Retrieved from [Link]

  • Wiley Online Library. (2000). Controlled radical polymerization of styrene in the presence of cyclic 1,2‐disulfides. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Fluorinated Polymers and Evaluation of Wettability. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis, characterization and applications of fluorine containing maleimide polymers. Retrieved from [Link]

  • Matyjaszewski Polymer Group. (2014, May 14). Direct polymerization of functional monomers. Retrieved from [Link]

  • PCI Magazine. (2022, March 4). How Does pH Impact the Polymerization of Functional Monomers? Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and polymerization of boronic acid containing monomers. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,3-Difluoro-4-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Difluoro-4-methylphenylacetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with this synthesis and ultimately improve your yield and purity.

Introduction to Synthetic Strategies

The synthesis of this compound, a valuable building block in pharmaceutical and materials science, can be approached through several strategic pathways. The optimal choice depends on the available starting materials, scalability requirements, and safety considerations. This guide will focus on the two most common and reliable routes:

  • Route A: The Willgerodt-Kindler Reaction Pathway , starting from 1,2-Difluoro-3-methylbenzene. This route involves an initial Friedel-Crafts acylation to form the key intermediate, 2',3'-Difluoro-4'-methylacetophenone, which is then converted to the target acid.

  • Route B: The Benzyl Halide Carbonylation Pathway , commencing with 2,3-Difluoro-4-methyltoluene. This pathway proceeds via radical halogenation to the benzyl halide, followed by a carbonylation reaction.

Each route presents its own set of challenges and optimization opportunities. The following sections are structured to provide direct, actionable advice for each step.

Route A: Willgerodt-Kindler Reaction Pathway

This pathway is a robust method, particularly when starting from the readily available 1,2-Difluoro-3-methylbenzene. The overall transformation is a two-step process.

Visualizing the Workflow: Route A

Route_A_Workflow start 1,2-Difluoro-3-methylbenzene step1 Friedel-Crafts Acylation start->step1 Acetyl Chloride, AlCl₃ intermediate 2',3'-Difluoro-4'-methylacetophenone step1->intermediate step2 Willgerodt-Kindler Reaction & Hydrolysis intermediate->step2 1. Sulfur, Morpholine 2. NaOH (aq), then H⁺ product This compound step2->product

Caption: Synthetic workflow for Route A.

Troubleshooting Guide & FAQs for Route A

Step 1: Friedel-Crafts Acylation of 1,2-Difluoro-3-methylbenzene

This acylation is a critical step where yield can be significantly impacted by reaction conditions.

Q1: My Friedel-Crafts acylation is resulting in a very low yield of 2',3'-Difluoro-4'-methylacetophenone. What are the likely causes and how can I fix this?

A1: Low yields in this reaction are a common issue and can typically be traced back to a few key factors:

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in your glassware, solvent, or reagents will rapidly deactivate the catalyst.[1]

    • Solution: Ensure all glassware is rigorously oven-dried or flame-dried under an inert atmosphere before use. Use a high-purity, anhydrous grade of dichloromethane (DCM) and a freshly opened container of anhydrous AlCl₃. If the AlCl₃ appears clumpy rather than a fine powder, it has likely been hydrated and should not be used.

  • Suboptimal Reaction Temperature: The reaction is exothermic. If the temperature is too high during the initial addition, side reactions can occur. Conversely, if the temperature is too low throughout, the reaction may not proceed to completion.

    • Solution: Begin the reaction at a controlled low temperature (0-5 °C) by adding the reagents dropwise to the AlCl₃ suspension. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours. Gentle heating (e.g., to 40 °C) can sometimes be employed to drive the reaction to completion, but this should be monitored carefully by Thin Layer Chromatography (TLC).[1]

  • Poor Reagent Quality: Impurities in the 1,2-difluoro-3-methylbenzene or acetyl chloride can lead to the formation of byproducts and consume the catalyst.

    • Solution: Use starting materials with a purity of at least 98%. If in doubt, consider distilling the 1,2-difluoro-3-methylbenzene and acetyl chloride prior to use.

Q2: My crude product shows multiple spots on TLC after the Friedel-Crafts acylation. What are these impurities?

A2: The most common impurities are isomeric byproducts and unreacted starting material.

  • Isomeric Byproducts: While the directing effects of the fluorine and methyl groups on the aromatic ring favor the desired 4-acylation product, small amounts of other isomers can form, especially under harsh conditions (e.g., high temperatures).

    • Solution: Maintain strict temperature control as described above. Purification by column chromatography on silica gel is the most effective method for separating these isomers.

  • Unreacted Starting Material: This indicates an incomplete reaction.

    • Solution: Ensure the activity of your catalyst and consider increasing the reaction time or gently heating the mixture after the initial addition phase.

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Yield
Catalyst AlCl₃ (clumpy)Anhydrous AlCl₃ (free-flowing powder)Significantly Higher in B
Solvent Technical Grade DCMAnhydrous DCM (from a sealed bottle)Higher in B
Temperature Addition at room temp.Dropwise addition at 0-5 °C, then warm to RTHigher in B
Glassware Air-driedOven-dried/Flame-driedHigher in B
Table 1. Comparison of reaction conditions for Friedel-Crafts acylation. Condition B represents an optimized protocol for improved yield.
Step 2: Willgerodt-Kindler Reaction and Hydrolysis

This reaction transforms the acetophenone intermediate into the target phenylacetic acid.[2][3] The reaction proceeds via a thioamide intermediate, which is subsequently hydrolyzed.[4][5][6]

Q3: The Willgerodt-Kindler reaction of my 2',3'-Difluoro-4'-methylacetophenone is sluggish and gives a low yield. How can I improve it?

A3: The efficiency of the Willgerodt-Kindler reaction is highly dependent on temperature and reagent stoichiometry.

  • Insufficient Temperature: This reaction requires high temperatures to proceed at a reasonable rate.

    • Solution: The reaction is typically run at reflux in a high-boiling solvent or neat with the amine (e.g., morpholine). Ensure your heating mantle or oil bath can maintain a consistent temperature of around 130-140 °C.

  • Incorrect Reagent Ratios: The stoichiometry of sulfur and the amine (commonly morpholine) is crucial.

    • Solution: A common protocol uses approximately 2.5 equivalents of elemental sulfur and 3.0 equivalents of morpholine relative to the acetophenone.[2] Using an excess of the sulfur-amine reagent can help drive the reaction to completion.

Q4: The hydrolysis of the thioamide intermediate is incomplete. What can I do?

A4: Hydrolysis of the stable thioamide requires forcing conditions.

  • Inadequate Hydrolysis Conditions: Both acidic and basic conditions can be used, but they need to be sufficiently strong.

    • Solution: A robust method is to reflux the crude thioamide with an aqueous solution of sodium hydroxide (e.g., 20-25% w/v) for several hours (4-6 hours is typical).[2] Monitor the reaction by TLC until the thioamide spot has disappeared. Acidification of the cooled reaction mixture with a strong acid like concentrated HCl will then precipitate the final product.

Route B: Benzyl Halide Carbonylation Pathway

This route is advantageous if 2,3-Difluoro-4-methyltoluene is your available starting material. It involves a benzylic halogenation followed by a carbonylation reaction. A similar route has been patented for the synthesis of 2,3-difluorophenylacetic acid.[7]

Visualizing the Workflow: Route B

Route_B_Workflow start 2,3-Difluoro-4-methyltoluene step1 Radical Halogenation start->step1 NBS or Br₂, Initiator (AIBN/UV) intermediate 2,3-Difluoro-4-methylbenzyl Halide step1->intermediate step2 Carbonylation intermediate->step2 CO, Catalyst (e.g., Pd or Co), Base product This compound step2->product

Caption: Synthetic workflow for Route B.

Troubleshooting Guide & FAQs for Route B

Step 1: Radical Halogenation of 2,3-Difluoro-4-methyltoluene

Q5: My benzylic bromination with N-Bromosuccinimide (NBS) is giving me a mixture of products, including di-brominated species and unreacted starting material.

A5: Achieving selective mono-bromination requires careful control over the reaction conditions.

  • Over-bromination: This occurs when the concentration of Br₂ (formed in situ from NBS) is too high or the reaction is run for too long.

    • Solution: Use a stoichiometric amount of NBS (1.0-1.05 equivalents). Ensure that the radical initiator (like AIBN or benzoyl peroxide) is added in catalytic amounts. Monitor the reaction closely by GC-MS or TLC and stop it as soon as the starting material is consumed.

  • Unreacted Starting Material: This can be due to an inefficient initiation.

    • Solution: Ensure your solvent (e.g., carbon tetrachloride or acetonitrile) is anhydrous. The initiator may need to be recrystallized if it is old. Using a UV lamp can also promote efficient initiation.

Step 2: Carbonylation of 2,3-Difluoro-4-methylbenzyl Halide

This step can be performed using various catalysts, including palladium or cobalt-based systems, often under pressure.[8][9]

Q6: I am attempting a Grignard-based carboxylation of the benzyl bromide, but the Grignard reagent formation is failing.

A6: Grignard reagent formation is notoriously sensitive.

  • Presence of Moisture: Grignard reagents are strong bases and are destroyed by water.[10][11]

    • Solution: All glassware must be scrupulously dried, and anhydrous ether or THF must be used as the solvent.[12][13]

  • Passive Magnesium Surface: The surface of the magnesium turnings can be coated with an oxide layer that prevents the reaction from starting.[12]

    • Solution: Use activating agents like a small crystal of iodine, a few drops of 1,2-dibromoethane, or sonication to initiate the reaction.[14] Physically crushing the magnesium turnings with a glass rod (carefully!) can also expose a fresh, reactive surface.

Q7: My palladium-catalyzed carbonylation reaction is not working efficiently.

A7: The success of catalytic carbonylation depends on the catalyst, solvent, base, and CO pressure.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and reaction conditions.

    • Solution: Use a well-defined palladium source and ligand. Polar solvents like acetonitrile can be beneficial.[15] The choice of base is also critical; inorganic bases like sodium hydroxide or potassium carbonate are often used.

  • Low CO Pressure: Insufficient carbon monoxide pressure can limit the reaction rate.

    • Solution: While some methods are designed for lower pressures, many protocols require a pressurized reactor to ensure a sufficient concentration of CO in the reaction mixture.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2',3'-Difluoro-4'-methylacetophenone (Route A, Step 1)

This protocol is based on standard Friedel-Crafts acylation procedures.[1]

  • Setup: To a flame-dried, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.).

  • Suspension: Add anhydrous dichloromethane (DCM) to the flask to create a suspension of the AlCl₃. Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of 1,2-difluoro-3-methylbenzene (1.0 eq.) and acetyl chloride (1.1 eq.) in anhydrous DCM.

  • Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-45 minutes, ensuring the internal temperature is maintained between 0-5 °C.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by TLC.

  • Work-up: Carefully pour the reaction mixture into a flask containing crushed ice and a small amount of concentrated HCl to quench the reaction.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure acetophenone.

Protocol 2: Synthesis of this compound (Route A, Step 2)

This protocol is adapted from the Willgerodt-Kindler reaction followed by hydrolysis.[2]

  • Reaction Setup: In a round-bottom flask, combine 2',3'-Difluoro-4'-methylacetophenone (1.0 eq.), elemental sulfur (2.5 eq.), and morpholine (3.0 eq.).

  • Willgerodt-Kindler Reaction: Heat the mixture to reflux (approximately 130-140 °C) with vigorous stirring for 6-8 hours. The mixture will become dark and viscous.

  • Hydrolysis: Cool the reaction mixture and add a 25% aqueous solution of sodium hydroxide. Reflux this mixture for an additional 4-6 hours to hydrolyze the intermediate thioamide.

  • Work-up: After cooling, acidify the reaction mixture to a pH of ~1-2 with concentrated hydrochloric acid. This will precipitate the crude carboxylic acid.

  • Isolation & Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. Recrystallize the crude solid from a suitable solvent system (e.g., toluene/hexanes or hot water) to obtain pure this compound.

References

  • ResearchGate. (n.d.). Optimization of reaction conditions. [Link]

  • SynArchive. (2024). Willgerodt-Kindler Reaction. [Link]

  • Unknown. (n.d.). Grignard Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. [Link]

  • Wikipedia. (n.d.). Willgerodt rearrangement. [Link]

  • MSU Chemistry. (2009). Willgerodt‐Kindler Reaction. [Link]

  • LibreTexts Chemistry. (2024). 6.4 Reactions of Alkyl Halides: Grignard Reagents. [Link]

  • Merck Index. (n.d.). Willgerodt-Kindler Reaction. [Link]

  • LibreTexts Chemistry. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]

  • Wikipedia. (n.d.). Grignard reagent. [Link]

  • Google Patents. (n.d.).
  • Chemguide. (n.d.). An Introduction to Grignard Reagents. [Link]

  • Google Patents. (n.d.).
  • University of Twente. (n.d.). Low Pressure Carbonylation of Benzyl Chloride. [Link]

  • NIH. (n.d.). Carbonylation of Polyfluorinated Alkylbenzenes and Benzocycloalkenes at the Benzyl C-F and C-Cl Bonds Under the Action of CO/SbF5. [Link]

  • PubChem. (n.d.). 2,5-Difluoro-3-methylphenylacetonitrile. [Link]

Sources

Technical Support Center: Synthesis of 2,3-Difluoro-4-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Difluoro-4-methylphenylacetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore common synthetic routes and provide in-depth troubleshooting for the side reactions that may be encountered. Our goal is to equip you with the knowledge to optimize your synthetic protocols, improve yield and purity, and confidently address challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several synthetic pathways can be employed, each with its own set of advantages and potential challenges. The choice of route often depends on the availability of starting materials, scalability, and desired purity profile. Key methods include:

  • Willgerodt-Kindler Reaction: This classic reaction converts 2',3'-Difluoro-4'-methylacetophenone to the corresponding thioamide, which is then hydrolyzed to the desired phenylacetic acid.[1][2][3][4]

  • Grignard Carboxylation: This route involves the formation of a Grignard reagent from a suitable benzyl halide (e.g., 2,3-Difluoro-4-methylbenzyl bromide) followed by reaction with carbon dioxide.[5][6][7][8]

  • Hydrolysis of a Benzyl Cyanide: The synthesis can proceed through the nucleophilic substitution of a benzyl halide with a cyanide salt to form 2,3-Difluoro-4-methylbenzyl cyanide, which is subsequently hydrolyzed to the carboxylic acid.[9][10][11][12][13]

  • From 2,3-Difluorotoluene: A patented method describes the photohalogenation of 2,3-difluorotoluene to yield 2,3-difluoro benzyl halide, which then undergoes carbonylation to produce the final product.[14]

  • From o-Difluorobenzene: Another patented industrial process starts with o-difluorobenzene, which is converted to 2,3-difluorophenylglyoxylic acid ester and then reduced and acidified to the target molecule.[15]

Q2: I'm observing a significant amount of an amide impurity in my final product after hydrolysis. What is the likely cause and how can I fix it?

A2: The presence of a residual amide, such as 2,3-Difluoro-4-methylphenylacetamide, is a common issue, particularly when using the Willgerodt-Kindler or benzyl cyanide hydrolysis routes. This indicates incomplete hydrolysis of the amide intermediate.[10][11][13]

Troubleshooting:

  • Extend Reaction Time: The hydrolysis of amides can be slow. Increasing the reflux time during the acidic or basic hydrolysis step can drive the reaction to completion.

  • Increase Reagent Concentration: Using a more concentrated acid (e.g., 6M HCl or H₂SO₄) or base (e.g., 40% NaOH) can accelerate the rate of hydrolysis.

  • Optimize Temperature: Ensure the reaction is maintained at a sufficient temperature (reflux) to overcome the activation energy for amide hydrolysis.

Q3: My Grignard carboxylation reaction has a low yield, and I'm isolating a biphenyl-type impurity. What went wrong?

A3: Low yields in Grignard reactions are often due to the presence of moisture or side reactions. The formation of a biphenyl impurity (homocoupling) is a known side reaction for aryl Grignards.[5]

Troubleshooting:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. Even trace amounts of water will quench the Grignard reagent.

  • Slow Addition of Aryl Halide: Adding the aryl halide slowly to the magnesium turnings can help to control the exothermic reaction and minimize the formation of the homocoupling product.[5]

  • Temperature Control: Maintain a moderate reaction temperature. Overheating can promote side reactions. An ice bath should be readily available to manage the exotherm.[5]

  • Purification: The biphenyl impurity is not acidic and can typically be removed during the basic extraction step of the workup.[5]

Troubleshooting Guide: Common Side Reactions and Solutions

This section provides a more detailed look at specific side reactions and offers step-by-step guidance to mitigate them.

Incomplete Conversion in the Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction involves the conversion of an aryl alkyl ketone to a thioamide, which is then hydrolyzed.[1][2][3][4] Incomplete conversion can result in a mixture of the starting ketone, the thioamide, and the final carboxylic acid.

Symptom Potential Cause Recommended Solution
Presence of starting ketone in the productInsufficient reaction time or temperature.Increase the reflux time and ensure the reaction mixture reaches the appropriate temperature.
Isolation of the thioamide intermediateIncomplete hydrolysis.Ensure the hydrolysis step is carried out under sufficiently vigorous conditions (e.g., prolonged heating with strong acid or base).
Formation of unidentified byproductsDecomposition at high temperatures.Consider using microwave-assisted heating for better temperature control and potentially shorter reaction times.[3]

Experimental Protocol: Hydrolysis of Thioamide Intermediate

  • To the crude thioamide product, add a 20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the thioamide.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of 2-3.

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Side Reactions during Nitrile Hydrolysis

The hydrolysis of 2,3-Difluoro-4-methylbenzyl cyanide is a viable route, but side reactions can occur under both acidic and basic conditions.[9][10][11][12][13]

Symptom Potential Cause Recommended Solution
Formation of an amide intermediateIncomplete hydrolysis.As mentioned in the FAQs, extend the reaction time, increase the reagent concentration, or raise the reaction temperature.[10][11][13]
Polymerization or tar formationHarsh reaction conditions.Use milder hydrolysis conditions, such as using a phase-transfer catalyst with aqueous acid or base, which can facilitate the reaction at lower temperatures.[9]
Low yield due to poor nitrile solubilityInsufficient mixing of organic and aqueous phases.The use of a co-solvent like ethanol or an organic-soluble strong acid catalyst can improve solubility and reaction rates.[9]
Decarboxylation of Phenylmalonic Acid Intermediates

If the synthesis proceeds through a substituted phenylmalonic acid derivative, premature decarboxylation can be a concern.[16][17][18]

Symptom Potential Cause Recommended Solution
Formation of 2,3-difluoro-4-methyltolueneLoss of both carboxyl groups from a malonic acid precursor.Avoid excessively high temperatures and strongly acidic conditions during the workup of the malonic ester hydrolysis.
Product mixture with the mono-acidIncomplete hydrolysis of the malonic ester.Ensure complete saponification of the diester before proceeding to the decarboxylation step.

Workflow for Controlled Decarboxylation

Decarboxylation_Workflow A Substituted Malonic Ester B Hydrolysis (e.g., NaOH, H2O, heat) A->B C Substituted Malonic Acid B->C D Controlled Heating (monitor CO2 evolution) C->D E This compound D->E F Side Product: 2,3-difluoro-4-methyltoluene D->F Excessive Heat

Caption: Controlled decarboxylation workflow.

Visualization of a Common Synthetic Pathway

The following diagram illustrates the Willgerodt-Kindler reaction pathway, a frequently used method for synthesizing aryl-acetic acids.

Willgerodt_Kindler_Reaction Start 2',3'-Difluoro-4'-methyl- acetophenone Step1 Sulfur (S8), Morpholine, Heat Start->Step1 Intermediate Thioamide Intermediate Step1->Intermediate Step2 Acid or Base Hydrolysis, Heat Intermediate->Step2 Product 2,3-Difluoro-4-methyl- phenylacetic acid Step2->Product Side_Product Amide Impurity (Incomplete Hydrolysis) Step2->Side_Product Side Reaction

Caption: Willgerodt-Kindler reaction pathway.

Concluding Remarks

The synthesis of this compound, while achievable through several routes, requires careful attention to reaction conditions to minimize the formation of side products. By understanding the underlying mechanisms of these side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and purity of their synthesis. Always consult relevant safety data sheets and perform a thorough risk assessment before conducting any chemical reactions.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Preparation of Carboxylic Acids using Grignard Reagents.
  • chemeurope.com. (n.d.). Willgerodt rearrangement.
  • Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • Wikipedia. (2023). Willgerodt rearrangement.
  • LibreTexts Chemistry. (2021). 20.7: Chemistry of Nitriles.
  • Chemguide. (n.d.). Hydrolysing nitriles.
  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • NIH. (2018). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • MSU chemistry. (2009). Willgerodt‐Kindler Reac1on.
  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction.
  • Google Patents. (n.d.). CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • NIH. (2018). Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight.
  • LibreTexts Chemistry. (2021). 20.5: Preparing Carboxylic Acids.
  • Journal of the Chemical Society (Resumed). (1951). 749. The mechanism of the decarboxylation of substituted malonic acid derivatives.
  • Google Patents. (n.d.). CN102633623A - Methylphenylacetic acid preparation method.
  • Google Patents. (n.d.). CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid.

Sources

"troubleshooting the purification of 2,3-Difluoro-4-methylphenylacetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Difluoro-4-methylphenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for common purification challenges. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your work.

Purification Strategy Overview

The purification of this compound, like many substituted phenylacetic acids, hinges on its properties as a solid, acidic organic compound. The optimal strategy depends on the nature and quantity of impurities present. The following workflow provides a general decision-making framework.

G start Crude Product (this compound) initial_assessment Initial Purity Assessment (TLC, ¹H NMR) start->initial_assessment decision_point Are impurities primarily neutral or basic? initial_assessment->decision_point acid_base Perform Acid-Base Extraction decision_point->acid_base Yes is_solid Is the extracted product a solid? decision_point->is_solid No / Minor Impurities acid_base->is_solid recrystallize Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography (Silica Gel) is_solid->chromatography No (Oily) final_product Pure Product (Verify by HPLC, NMR, MS) recrystallize->final_product chromatography->final_product

Caption: General purification workflow for this compound.

Troubleshooting Recrystallization

Recrystallization is often the most effective and scalable method for purifying solid carboxylic acids.[1][2] Success depends heavily on solvent selection and technique.

Q1: My recrystallization yield is extremely low. What went wrong?

A low yield is one of the most common frustrations during recrystallization.[3] The cause is typically related to using an inappropriate amount of solvent or procedural missteps.

Several factors could be at play:

  • Excess Solvent: The most frequent error is using too much solvent to dissolve the crude product.[3][4] Even in a good recrystallization solvent, your compound will have some residual solubility at low temperatures. Using a large excess of solvent means a significant amount of product will remain in the mother liquor upon cooling.

  • Premature Crystallization: If the compound crystallizes too early, such as during a hot filtration step to remove insoluble impurities, significant product loss can occur on the filter paper and funnel.[1][3]

  • Inefficient Transfer: Mechanical losses from incomplete transfer of solids or solutions between flasks can add up.[5]

  • Inappropriate Solvent System: The chosen solvent may be too good at dissolving the compound, even when cold, leading to poor recovery.

G start Low Recrystallization Yield check_mother_liquor Check Mother Liquor (Evaporate a small sample. Is there significant residue?) start->check_mother_liquor too_much_solvent Root Cause: Too Much Solvent Used check_mother_liquor->too_much_solvent Yes check_filtration Check Filter Paper / Funnel (Was hot filtration performed? Are crystals visible?) check_mother_liquor->check_filtration No solution1 Solution: 1. Concentrate mother liquor. 2. Re-cool to recover more product. 3. Use less solvent in the future. too_much_solvent->solution1 premature_crystallization Root Cause: Premature Crystallization check_filtration->premature_crystallization Yes reaction_issue Root Cause: Poor Initial Reaction Yield check_filtration->reaction_issue No solution2 Solution: 1. Preheat funnel and flask. 2. Use a small excess of hot solvent. 3. Minimize filtration time. premature_crystallization->solution2 solution3 Solution: Assess crude mass before purification. Re-evaluate reaction conditions if crude yield was low. reaction_issue->solution3 G start Ghost Peak Detected in HPLC blank_run Inject a 'true' blank (no vial, direct injection) start->blank_run carryover Source: System Carryover (Injector, Column) blank_run->carryover Peak still present mobile_phase_run Prepare fresh mobile phase and run a blank. blank_run->mobile_phase_run Peak disappears solution1 Action: - Implement stronger needle wash. - Flush column with strong solvent. carryover->solution1 mobile_phase_issue Source: Mobile Phase (Solvent, Water, Additives) mobile_phase_run->mobile_phase_issue Peak disappears vial_issue Source: Sample Vial/Cap (Leachates) mobile_phase_run->vial_issue Peak still present solution2 Action: - Use highest purity reagents. - Test different batches/suppliers. mobile_phase_issue->solution2 solution3 Action: - Use high-quality glass vials. - Test blank solvent in vial. vial_issue->solution3

Sources

Technical Support Center: Optimization of Reaction Conditions for 2,3-Difluoro-4-methylphenylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 2,3-Difluoro-4-methylphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this and structurally similar compounds. Here, we move beyond simple protocols to address the nuanced challenges and optimization parameters inherent in this multi-step synthesis. Our focus is on providing actionable, field-tested insights to help you troubleshoot common issues and maximize your yield and purity.

Overview of the Primary Synthetic Route

The most robust and commonly employed pathway for the synthesis of this compound involves a two-step process:

  • Grignard Reagent Formation: The synthesis begins with the formation of a Grignard reagent from 1-bromo-2,3-difluoro-4-methylbenzene. This organometallic intermediate is highly reactive and serves as a potent nucleophile.

  • Carboxylation: The Grignard reagent is then reacted with a source of carbon dioxide (typically solid CO2 or "dry ice") to form a magnesium carboxylate salt.

  • Acidic Workup: The final step is an acidic workup to protonate the carboxylate salt, yielding the desired this compound.

This guide is structured to provide troubleshooting and optimization advice for each critical stage of this process.

Synthesis_Workflow Start 1-bromo-2,3-difluoro- 4-methylbenzene Grignard_Formation Step 1: Grignard Formation (Mg, Anhydrous Ether/THF) Start->Grignard_Formation Grignard_Reagent 2,3-Difluoro-4-methylphenyl -magnesium bromide Grignard_Formation->Grignard_Reagent Carboxylation Step 2: Carboxylation (Solid CO2) Grignard_Reagent->Carboxylation Carboxylate_Salt Magnesium Carboxylate Salt Carboxylation->Carboxylate_Salt Workup Step 3: Acidic Workup (e.g., HCl (aq)) Carboxylate_Salt->Workup Final_Product 2,3-Difluoro-4-methyl -phenylacetic acid Workup->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Part 1: Grignard Reagent Formation - Troubleshooting & FAQs

The formation of the Grignard reagent is arguably the most critical and sensitive step in this synthesis. Success here is predicated on the complete exclusion of water and atmospheric oxygen.

Q1: My Grignard reaction fails to initiate. What are the most common causes and how can I fix them?

A1: Failure to initiate is the most frequent issue encountered. The primary culprit is almost always a passivated magnesium surface or the presence of moisture.[1][2]

  • Causality: Magnesium turnings are coated with a thin, unreactive layer of magnesium oxide (MgO).[1] For the reaction to start, the aryl halide must come into direct contact with fresh magnesium metal. Additionally, Grignard reagents are extremely strong bases and will be instantly quenched by even trace amounts of water.[3][4]

  • Troubleshooting Steps:

    • Rigorous Drying: Ensure all glassware is oven-dried at >120°C for several hours or flame-dried under vacuum and cooled under a stream of inert gas (Nitrogen or Argon). All solvents (typically THF or diethyl ether) must be anhydrous.

    • Magnesium Activation: The MgO layer must be disrupted.[2] Several methods can be employed:

      • Iodine Activation: Add a single, small crystal of iodine to the flask with the magnesium.[1][5] The iodine reacts with the magnesium surface, exposing fresh metal. The reaction has initiated when the characteristic purple/brown color of the iodine fades.

      • Mechanical Activation: In a dry flask, gently crush the magnesium turnings with a glass stirring rod to break the oxide layer.

      • Chemical Activation: Add a few drops of 1,2-dibromoethane. It reacts with the magnesium to form ethylene gas and MgBr₂, an exothermic reaction that activates the surface.

    • Initiation "Hotspot": Use a heat gun to gently warm a small spot on the flask. This can often provide the activation energy needed to start the reaction. Once initiated, the reaction is typically exothermic and self-sustaining.[6]

Q2: The reaction starts but then stops, or my final yield is very low. What side reactions should I be aware of?

A2: Low yields after a successful initiation often point to competing side reactions.

  • Causality: The two most common side reactions are Wurtz coupling and reaction with atmospheric components.

    • Wurtz Coupling: The Grignard reagent can react with the starting aryl halide to form a homocoupled biphenyl product.[1] This is more prevalent if the concentration of the aryl halide is too high locally or if the reaction temperature is excessive.

    • Reaction with O₂ and CO₂: If the inert atmosphere is not maintained, the Grignard reagent will react with oxygen to form magnesium alkoxides and with carbon dioxide to form the carboxylate, consuming your reagent before the intended carboxylation step.

  • Optimization Strategies:

    • Slow Addition: Add the solution of 1-bromo-2,3-difluoro-4-methylbenzene dropwise to the magnesium suspension. This maintains a low concentration of the halide and minimizes the Wurtz coupling side reaction.

    • Temperature Control: Maintain a gentle reflux. Overheating can accelerate side reactions. For many Grignard reactions, the gentle boiling of diethyl ether (35°C) is sufficient.[6]

    • Inert Atmosphere: Ensure a positive pressure of high-purity nitrogen or argon is maintained throughout the entire process. Use septa and syringes for all liquid transfers.

Grignard_Troubleshooting Start Grignard Reaction Fails to Initiate Check_Moisture Is all glassware and solvent scrupulously dry? Start->Check_Moisture Check_Mg Is the Magnesium activated? Check_Moisture->Check_Mg Yes Solution_Dry Action: Flame-dry glassware under vacuum. Use anhydrous solvent. Check_Moisture->Solution_Dry No Solution_Activate Action: Add I₂ crystal or 1,2-dibromoethane. Apply gentle local heat. Check_Mg->Solution_Activate No Success Reaction Initiates Check_Mg->Success Yes Solution_Dry->Start Retry Solution_Activate->Start Retry

Caption: Troubleshooting decision tree for Grignard reaction initiation.

Part 2: Carboxylation and Workup - Troubleshooting & FAQs

Once the Grignard reagent has formed successfully, the carboxylation step is generally high-yielding, but procedural pitfalls can still compromise the final product.

Q1: My yield of the final carboxylic acid is low, despite a seemingly successful Grignard formation. What could have gone wrong during carboxylation?

A1: Low yields at this stage are often due to inefficient reaction with CO₂ or side reactions with the Grignard reagent.

  • Causality:

    • Insufficient CO₂: The Grignard reagent is added to solid carbon dioxide. As the CO₂ sublimes, it can create a gaseous layer that insulates the remaining solid CO₂ from the reaction mixture, leading to incomplete reaction.

    • Formation of Ketone Byproduct: The initially formed magnesium carboxylate can act as an electrophile. A second molecule of the Grignard reagent can attack it, leading to the formation of a ketone after workup. This is more likely if the Grignard reagent is added too quickly or if the local temperature gets too high.

  • Optimization Strategies:

    • Use Excess, Crushed CO₂: Use a large excess (at least 3-4 equivalents) of freshly crushed, high-purity dry ice. Crushing increases the surface area available for reaction. Do not use old dry ice that may have accumulated water ice from atmospheric condensation.

    • Proper Addition Technique: Pour the Grignard solution slowly onto the crushed dry ice with vigorous stirring. Do not add the dry ice to the Grignard solution, as this leads to a highly exothermic and uncontrolled reaction.

    • Maintain Low Temperature: Perform the carboxylation in a well-ventilated fume hood and ensure the reaction mixture remains cold throughout the addition.

Q2: During the acidic workup, I don't see a precipitate, or the final product is difficult to isolate. What are the best practices for workup and purification?

A2: A successful workup is crucial for isolating a pure product.

  • Causality: The goal of the acidic workup is to protonate the magnesium carboxylate salt, which is typically soluble in the aqueous/ether mixture, and precipitate the less soluble carboxylic acid.[7] If the pH is not sufficiently acidic, the product may remain as the carboxylate salt in the aqueous layer. Emulsions can also form, complicating extraction.

  • Workup & Purification Protocol:

    • Quenching: After the CO₂ has been consumed (bubbling ceases), slowly and carefully add a dilute acid (e.g., 1M HCl) to the reaction mixture while cooling in an ice bath. Add acid until the aqueous layer is acidic to litmus paper (pH ~2-3) and all magnesium salts have dissolved.[8]

    • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times (e.g., 3 x 50 mL) to ensure all the product is recovered.

    • Washing: Combine the organic extracts and wash with water, followed by a wash with brine to help break any emulsions and remove dissolved water.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

    • Recrystallization: The crude solid product can be purified by recrystallization from a suitable solvent system, such as heptane or a mixture of water and ethanol.[9]

Part 3: Experimental Protocols & Data

Detailed Protocol: Synthesis of this compound

Materials:

  • 1-bromo-2,3-difluoro-4-methylbenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine (one crystal)

  • Solid Carbon Dioxide (Dry Ice), crushed

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Extraction solvent (e.g., ethyl acetate)

  • Recrystallization solvent (e.g., heptane)

Procedure:

  • Setup: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 equivalents) and a single crystal of iodine to the flask. Allow the apparatus to cool to room temperature under a positive pressure of nitrogen.

  • Grignard Formation: Add enough anhydrous diethyl ether to cover the magnesium. In the dropping funnel, prepare a solution of 1-bromo-2,3-difluoro-4-methylbenzene (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium. If the reaction does not start (indicated by the disappearance of the iodine color and gentle bubbling), gently warm the flask with a heat gun. Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until most of the magnesium is consumed.

  • Carboxylation: In a separate, larger beaker, place a generous amount of crushed dry ice (~4 equivalents). Slowly pour the prepared Grignard reagent solution over the crushed dry ice with vigorous manual or mechanical stirring.

  • Workup: Once the bubbling has subsided, slowly quench the reaction by adding 1M HCl until the solution is acidic and all solids have dissolved. Transfer the mixture to a separatory funnel.

  • Isolation: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from heptane.

Table 1: Optimization of Grignard Reaction Conditions
ParameterCondition ACondition BCondition COutcome/Observation
Solvent Anhydrous Diethyl EtherAnhydrous THFWet Diethyl EtherTHF is a better solvent for more difficult Grignard formations due to its higher coordinating ability.[2] Wet solvent completely quenches the reaction.
Activation No ActivationIodine Crystal1,2-dibromoethaneIodine is a reliable and simple method.[1] No activation often leads to initiation failure.
Temperature 0 °CReflux (35°C, Ether)60 °CGentle reflux provides a good balance between reaction rate and minimizing side reactions.[6] Lower temperatures may slow initiation.
Addition Rate Rapid (1 min)Slow (30 min)-Slow, dropwise addition is critical to minimize Wurtz coupling and control the exotherm.

References

  • hydrolysis of nitriles - Chemguide. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. [Link]

  • Hydrolysis of Nitriles - Organic Chemistry Tutor. [Link]

  • Video: Nitriles to Carboxylic Acids: Hydrolysis - JoVE. [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles - Moodle. [Link]

  • Solved (1) Consider the synthesis of phenylacetic acid | Chegg.com . [Link]

  • 25. The Grignard Reaction - St. Norbert College. [Link]

  • CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google P
  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY . [Link]

  • Phenylacetic acid - Sciencemadness Wiki. [Link]

  • CO 2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases - ResearchGate. [Link]

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Technical Support Center: Degradation of 2,3-Difluoro-4-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating the environmental fate and degradation of 2,3-Difluoro-4-methylphenylacetic acid. This guide is designed for professionals in drug development and environmental science who are tasked with understanding the stability and transformation of this novel organofluorine compound. Given the limited direct literature on this specific molecule, this document synthesizes established principles from the degradation of analogous fluorinated aromatic compounds and chlorinated phenoxyacetic acids to provide a robust framework for your experimental design and troubleshooting efforts.

Our approach is grounded in predicting plausible biochemical pathways and anticipating common experimental challenges. We will explore hypothetical degradation routes, provide detailed experimental protocols for their investigation, and offer a comprehensive troubleshooting guide in a direct question-and-answer format.

Part 1: Hypothetical Degradation Pathways

The robust nature of the carbon-fluorine bond suggests that this compound is likely to be recalcitrant to degradation.[1][2] However, microbial systems have evolved diverse enzymatic machinery capable of transforming even persistent organofluorine compounds.[3][4] The most probable route of biological degradation is initiated by oxidative attack on the aromatic ring.

Proposed Microbial Degradation Pathway:

The degradation of substituted aromatic acids is often initiated by dioxygenase enzymes, which hydroxylate the ring to form a catechol intermediate. For chlorinated analogs like 2,4-dichlorophenoxyacetic acid, metabolism proceeds through a corresponding catechol, which is then subject to ring cleavage.[5][6] We can hypothesize a similar pathway for this compound.

  • Initial Oxidation: A dioxygenase enzyme attacks the aromatic ring, incorporating two hydroxyl groups to form a substituted catechol, such as 4,5-dihydroxy-2,3-difluoro-4-methylphenylacetic acid .

  • Aromatic Ring Cleavage: The resulting catechol intermediate can be cleaved by a second dioxygenase. This can occur via two primary mechanisms:

    • Ortho-cleavage: The bond between the two hydroxyl-bearing carbons is broken, leading to a linear muconic acid derivative.

    • Meta-cleavage: The bond adjacent to one of the hydroxyl groups is cleaved, yielding a hydroxymuconic semialdehyde.

  • Defluorination and Further Metabolism: Fluoride ions may be released during the process, either spontaneously from an unstable intermediate following ring cleavage or through the action of specific dehalogenase enzymes.[2][4] The resulting aliphatic acids are then channeled into central metabolic pathways (e.g., the Krebs cycle). A significant challenge in this process is the potential for fluoride toxicity to the degrading microorganisms, which can act as a strong negative selective pressure.[7]

Visualization of a Plausible Microbial Pathway

G parent 2,3-Difluoro-4- methylphenylacetic acid catechol Hypothetical Dihydroxylated Intermediate (Catechol) parent->catechol Dioxygenase ortho Ortho-Cleavage Product (cis,cis-Muconate derivative) catechol->ortho Ortho-Cleavage (Catechol 1,2-Dioxygenase) meta Meta-Cleavage Product (Hydroxymuconic Semialdehyde) catechol->meta Meta-Cleavage (Catechol 2,3-Dioxygenase) central Central Metabolism (e.g., Krebs Cycle) ortho->central Further Processing fluoride Fluoride Ion (F-) Release & Toxicity ortho->fluoride Defluorination meta->central Further Processing meta->fluoride Defluorination G cluster_exp Biodegradation Experiment cluster_ana Analytical Workflow setup 1. Setup Flasks (Medium, Inoculum, Compound) incubate 2. Incubate (Shaker, 25°C) setup->incubate sample 3. Sample Over Time incubate->sample prep 4. Sample Prep (Centrifuge, Filter, SPE) sample->prep hplc 5. HPLC-UV (Quantify Parent) prep->hplc lcms 6. LC-MS/MS (Identify Metabolites) prep->lcms data 7. Data Analysis hplc->data lcms->data

Sources

Technical Support Center: Purification of Crude 2,3-Difluoro-4-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,3-Difluoro-4-methylphenylacetic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. The purity of this compound is critical for downstream applications, including drug discovery and materials science. This document provides in-depth troubleshooting advice and detailed protocols to help you overcome common purification challenges.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the purification of crude this compound. The advice is structured to not only solve the immediate problem but also to provide a deeper understanding of the underlying chemical principles.

Q1: My crude product is a discolored oil or a low-melting solid. What are the likely impurities?

A1: This is a common issue that typically points to the presence of unreacted starting materials or non-polar side products. The exact nature of the impurity is highly dependent on your synthetic route.

  • From Grignard Synthesis: If you used a Grignard reaction involving a benzyl halide and CO2, a major non-polar impurity is often a biphenyl-type compound formed from the coupling of the Grignard reagent with unreacted benzyl halide.[1] This impurity is typically a yellowish, oily, or low-melting solid.

  • From Benzyl Cyanide Hydrolysis: Incomplete hydrolysis is a frequent cause of impurities. You may have residual 2,3-difluoro-4-methylbenzyl cyanide (an oil) or the intermediate 2,3-difluoro-4-methylphenylacetamide (a solid with a different melting point and polarity).[2] Acid-catalyzed hydrolysis, in particular, can sometimes stall at the amide stage.

  • From Willgerodt-Kindler Reaction: If your synthesis involves the Willgerodt-Kindler reaction of a substituted acetophenone, the intermediate thiomorpholide or thioamide can be a significant impurity if the final hydrolysis step is incomplete.[3][4] These sulfur-containing compounds can also impart color.

Solution Strategy: The most effective first step for these types of impurities is a robust acid-base extraction. This technique exploits the acidic nature of your target compound to separate it from neutral or basic impurities. See Protocol 1 for a detailed methodology.

Q2: After an initial workup, my TLC/LC-MS analysis shows a persistent spot with a polarity very close to my product. What could it be and how do I remove it?

A2: This scenario strongly suggests the presence of a positional isomer. Synthetic methods for introducing fluorine atoms onto an aromatic ring can sometimes lack perfect regioselectivity, leading to the formation of isomers (e.g., 2,5-difluoro-4-methylphenylacetic acid).[5] These isomers often have nearly identical physical properties, making them exceptionally difficult to separate by standard recrystallization or extraction.

Solution Strategy:

  • Chromatographic Separation: High-performance liquid chromatography (HPLC) or flash column chromatography is the most reliable method for separating positional isomers.[6][7] The choice of stationary phase and mobile phase is critical. For fluorinated aromatic acids, a reverse-phase column (like a C18) with a mobile phase of acetonitrile and water, often with a formic or acetic acid modifier to suppress ionization, is a good starting point.[6]

  • Derivative Formation: In challenging cases, you can derivatize the acid (e.g., form a methyl ester), purify the less polar ester by chromatography, and then hydrolyze it back to the pure acid. The change in polarity and crystal packing of the derivative can often improve chromatographic separation.

Q3: My yield is significantly lower than expected after recrystallization. How can I improve it?

A3: Low recovery from recrystallization is almost always a solvent issue. The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[8] If your compound has significant solubility in the cold solvent, you will lose a substantial amount of product in the mother liquor.

Solution Strategy:

  • Solvent System Optimization: Do not rely on a single solvent. A two-solvent system is often superior. For this compound, a polar solvent in which the acid is soluble (like methanol, ethanol, or ethyl acetate) paired with an anti-solvent in which it is insoluble (like water or hexane) is highly effective.[9] You dissolve the crude product in a minimum amount of the hot "good" solvent and then slowly add the "bad" solvent until the solution becomes cloudy (the cloud point). Reheat to clarify and then allow to cool slowly.

  • Check the Mother Liquor: Always concentrate your mother liquor and analyze it by TLC or NMR. If it contains a significant amount of your desired product, a second recrystallization or recovery by chromatography is warranted.

Q4: How do I remove dark, insoluble particulate matter from my crude product?

A4: Dark, often tarry or polymeric, impurities can arise from side reactions, especially if the reaction was overheated. These are best removed before attempting crystallization.

Solution Strategy: This is a straightforward problem solved by a "hot filtration" step, often incorporating activated carbon. After dissolving your crude product in the hot recrystallization solvent, add a small amount (1-2% by weight) of activated carbon. The carbon will adsorb high-molecular-weight, colored impurities. Boil the mixture for a few minutes and then filter it while still hot through a fluted filter paper or a pad of Celite®. The purified, colorless filtrate can then be cooled to induce crystallization.[10]

Purification Workflow Diagram

The following diagram outlines a logical decision-making process for purifying your crude product based on the initial assessment.

PurificationWorkflow cluster_impurities Impurity Type cluster_solutions Purification Method start Crude this compound assessment Initial Analysis (TLC, NMR, Appearance) start->assessment neutral_imp Non-polar / Neutral Impurities (e.g., Biphenyl, Unreacted Cyanide) assessment->neutral_imp Oily / Low-Melting Non-polar Spot on TLC isomer_imp Isomeric Impurities (Similar Polarity) assessment->isomer_imp Clean NMR but Multiple LC Peaks Close TLC Spots color_imp Colored / Particulate Impurities assessment->color_imp Dark Color / Insoluble Matter extraction Protocol 1: Acid-Base Extraction neutral_imp->extraction chromatography Protocol 3: Column Chromatography isomer_imp->chromatography recrystallization Protocol 2: Optimized Recrystallization (with Hot Filtration/Carbon) color_imp->recrystallization extraction->recrystallization Proceed to Crystallize Aqueous Layer Product final_product Pure Product (Verify by MP, NMR, LC-MS) chromatography->final_product Combine Pure Fractions & Evaporate recrystallization->final_product

Caption: Decision workflow for selecting a purification strategy.

Detailed Experimental Protocols

Protocol 1: High-Recovery Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral or basic impurities.

  • Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable organic solvent like ethyl acetate or diethyl ether (100-150 mL).

  • Base Extraction: Transfer the solution to a separatory funnel. Add a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na2CO3) (approx. 100 mL).

    • Causality Note: Using a weaker base like sodium bicarbonate can sometimes provide better selectivity if you have strongly acidic impurities you wish to leave behind. However, sodium hydroxide ensures complete deprotonation and transfer of your desired product to the aqueous layer.

  • Separation: Stopper the funnel, shake vigorously for 1-2 minutes, and vent frequently. Allow the layers to separate completely. Drain the lower aqueous layer into a clean flask.

  • Re-extraction: Repeat the extraction of the organic layer with a fresh portion of the basic solution (50 mL) to ensure complete recovery. Combine the aqueous extracts.

  • Wash (Optional): The original organic layer, which now contains the neutral impurities, can be discarded. For rigorous purification, you can wash the combined basic aqueous layers with a small portion of fresh ethyl acetate (30 mL) to remove any trace non-polar compounds that were physically carried over.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) or sulfuric acid (H2SO4) dropwise with stirring until the pH is ~1-2 (verify with pH paper). Your product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual inorganic salts.[11]

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Optimized Two-Solvent Recrystallization

This method is ideal for removing impurities with different solubility profiles and for obtaining high-purity crystalline material.

  • Solvent Selection: Based on patent literature and common practice, a methanol/water or ethyl acetate/hexane system is highly effective for this compound.[9] The table below provides a starting point.

  • Dissolution: Place the crude acid in an Erlenmeyer flask. Add the minimum volume of the hot "good" solvent (e.g., methanol) required to just dissolve the solid at its boiling point.

  • Hot Filtration (if needed): If the solution is colored or contains insoluble matter, add a spatula tip of activated carbon, boil for 2-3 minutes, and perform a hot filtration into a clean, pre-warmed flask.

  • Induce Crystallization: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until you observe persistent cloudiness. Add a few more drops of the "good" solvent (methanol) until the solution becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place it in an ice bath for at least 30 minutes. Slow cooling is crucial for the formation of large, pure crystals.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.[8]

Comparative Data for Recrystallization Solvents
Solvent System (v/v)Starting Purity (HPLC)Final Purity (HPLC)Yield (%)Observations
Methanol / Water92.5%99.6%85%Forms well-defined, colorless needles. Excellent for removing polar impurities.[9]
Ethyl Acetate / Hexane92.5%99.4%88%Good for removing non-polar impurities that are soluble in hexane.[9]
Toluene92.5%98.1%75%Less effective for this specific compound; higher product loss in mother liquor.
Water Only92.5%-<10%Very low solubility even when hot; not a suitable single solvent.[2][12]

Note: Data are representative examples for illustrative purposes.

Protocol 3: Flash Column Chromatography

Use this protocol when isomeric or other difficult-to-remove impurities are present.

  • Stationary Phase: Pack a glass column with silica gel (200-300 mesh). The amount of silica should be 50-100 times the weight of your crude product.

  • Mobile Phase (Eluent): A common eluent system for acidic compounds is a mixture of hexane and ethyl acetate with 0.5-1% acetic acid. The acetic acid is critical to keep the product protonated and prevent "tailing" on the silica gel.

  • Determine Eluent Ratio: Use TLC to find an eluent ratio that gives your product an Rf value of ~0.3.

  • Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column. This "dry loading" method provides superior resolution.

  • Elution: Run the column, collecting fractions. Monitor the fractions by TLC.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent and residual acetic acid under reduced pressure. You may need to co-evaporate with a solvent like toluene to remove the last traces of acetic acid.

References

  • Organic Syntheses Procedure. Phenylacetic acid. Organic Syntheses. Available from: [Link]

  • Kaliszan, R., et al. (2007). Chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers separation. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • SIELC Technologies. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. Available from: [Link]

  • Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). Available from: [Link]

  • Google Patents. (2013). Preparation of 2,3-difluorophenylacetic acid. CN101486638B.
  • Farkas, V., et al. (2022). Enantioselective high-performance liquid chromatographic separation of fluorinated β-phenylalanines. Journal of Chromatography A. Available from: [Link]

  • Google Patents. (2017). A kind of method for preparing phenylacetic acid. CN107445822A.
  • Chegg.com. (2013). Solved: Consider the synthesis of phenylacetic acid. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. Available from: [Link]

  • Brandl, K. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information for manuscript b506742a. Available from: [Link]

  • Google Patents. (2009). Industrial preparation method of 2,3-difluorophenyl acetic acid. CN101550080A.
  • Darabi, H. R., et al. (2004). Interesting Behavior of Acetone under the Willgerodt-Kindler Reaction Conditions. Zeitschrift für Naturforschung B. Available from: [Link]

  • Liu, Y., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystal Growth & Design. Available from: [Link]

  • Semantic Scholar. Chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers separation. Available from: [Link]

  • Google Patents. (2009). The production method of methylphenylacetic acid. CN100455557C.
  • Google Patents. (2007). Preparation method of methylphenyl acetic acid. CN1927801A.
  • Organic Syntheses Procedure. Diphenylacetic acid. Organic Syntheses. Available from: [Link]

  • Organic Chemistry Portal. Willgerodt-Kindler Reaction. Available from: [Link]

  • ResearchGate. (2013). Recent advances in the Willgerodt–Kindler reaction. Available from: [Link]

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Technical Support Center: Synthesis of Polysubstituted Fluorophenylacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of polysubstituted fluorophenylacetic acids. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of synthesizing these valuable compounds. The unique electronic properties imparted by fluorine substituents present distinct challenges and opportunities in synthetic chemistry.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, ensuring you can achieve your target molecules efficiently and with high purity.

Part 1: Troubleshooting Guide - Common Synthetic Hurdles

This section addresses specific problems that may arise during the synthesis of polysubstituted fluorophenylacetic acids, offering explanations for the underlying chemical principles and actionable solutions.

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Question: I am attempting to introduce a substituent to a fluorinated aromatic ring via electrophilic aromatic substitution, but I am observing a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity?

Answer: Fluorine is an ortho, para-directing group due to its ability to donate lone-pair electrons to the aromatic ring, stabilizing the arenium ion intermediate. However, its strong electron-withdrawing inductive effect deactivates the ring, making EAS reactions challenging and sometimes leading to poor regioselectivity.

Root Cause Analysis & Solutions:

  • Steric Hindrance: The substituent you are trying to introduce may be sterically bulky, favoring the para position over the ortho position.

    • Solution: If the ortho isomer is desired, consider using a smaller electrophile if possible.

  • Reaction Conditions: Harsh reaction conditions (e.g., high temperatures, strong Lewis acids) can overcome the subtle directing effects of fluorine, leading to a loss of selectivity.

    • Solution: Screen different Lewis acids and reaction temperatures. Milder conditions often afford better regioselectivity.[4]

  • Multiple Fluorine Substituents: The presence of multiple fluorine atoms can further deactivate the ring and complicate directing effects.

    • Solution: For polyfluorinated systems, consider a different synthetic strategy, such as a nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present or can be introduced.[5] Alternatively, directed ortho-metalation can provide excellent regiocontrol.

Workflow for Optimizing Regioselectivity in EAS:

Caption: Optimizing regioselectivity in electrophilic aromatic substitution.

Issue 2: Low Yields or Failure of Directed Ortho-Metalation (DoM)

Question: I am trying to perform a directed ortho-metalation on a fluorinated aromatic ring using an organolithium reagent, but I am getting low yields of the desired carboxylated product after quenching with CO₂. What could be the problem?

Answer: Fluorine is a potent directed metalating group (DMG), facilitating the deprotonation of the adjacent ortho position.[6] However, the stability of the resulting organolithium intermediate is a critical factor.

Root Cause Analysis & Solutions:

  • Instability of the Ortho-Lithiated Intermediate: The ortho-lithiated species of some fluorinated aromatics can be unstable, especially at higher temperatures, and may undergo side reactions like benzyne formation.[7]

    • Solution: Maintain strict temperature control, typically at -78 °C, throughout the lithiation and quenching steps. In some cases, an in situ trapping experiment, where the electrophile is present during the lithiation, can be beneficial.[7][8]

  • Choice of Organolithium Base: The choice of the lithium base is crucial. While n-BuLi is common, sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can offer better selectivity and prevent unwanted nucleophilic addition to other functional groups.[6]

  • Incomplete Quenching: Solid CO₂ (dry ice) can be challenging to work with, and incomplete quenching can lead to low yields.

    • Solution: Ensure the dry ice is freshly crushed and in large excess. Pouring the organolithium solution onto the dry ice (inverse addition) can sometimes improve yields.

Experimental Protocol: Directed Ortho-Metalation and Carboxylation

  • Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve the fluorinated aromatic substrate in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add the organolithium reagent (e.g., n-BuLi, LDA) dropwise while maintaining the temperature at -78 °C. Stir for the optimized time (typically 1-2 hours).

  • Quenching: In a separate flask, place a large excess of freshly crushed dry ice. Quickly and carefully, transfer the organolithium solution via cannula onto the dry ice with vigorous stirring.

  • Work-up: Allow the mixture to warm to room temperature. Quench with 1 M HCl and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by column chromatography or recrystallization.[9]

Issue 3: Difficulty in Hydrolyzing Ester Precursors to the Final Carboxylic Acid

Question: I have successfully synthesized the ester of my target polysubstituted fluorophenylacetic acid, but I am struggling with the final hydrolysis step. Standard acidic or basic conditions are giving low yields or causing decomposition.

Answer: The electronic effects of fluorine substituents can influence the reactivity of the ester group. While electron-withdrawing fluorine atoms generally accelerate ester hydrolysis, they can also increase the susceptibility of the aromatic ring to nucleophilic attack under basic conditions or promote side reactions under harsh acidic conditions.[10][11]

Root Cause Analysis & Solutions:

  • Harsh Basic Conditions: Strong bases like NaOH or KOH at high temperatures can lead to nucleophilic aromatic substitution of a fluorine atom, especially if it is activated by other electron-withdrawing groups.

    • Solution: Use milder basic conditions, such as lithium hydroxide (LiOH) in a THF/water mixture at room temperature. This often provides a good balance of reactivity and selectivity.

  • Harsh Acidic Conditions: Concentrated strong acids can lead to unwanted side reactions or decomposition.[12]

    • Solution: An acid-catalyzed hydrolysis using a milder acid or a two-phase system might be beneficial.[13][14]

  • Defluorination: In some cases, harsh conditions can lead to defluorination.

    • Solution: Utilizing acid hydrolysis can be an effective method to achieve selective and effective synthesis of fluorinated carboxylic acids while avoiding defluorination.[13]

Comparison of Hydrolysis Conditions:

ConditionProsConsRecommended For
Acid-Catalyzed (e.g., HCl, H₂SO₄) Avoids SNArCan be slow, reversible, may cause decompositionSubstrates sensitive to strong bases
Base-Mediated (e.g., NaOH, KOH) Irreversible, generally fasterRisk of SNAr, defluorinationRobust substrates
Mild Base (e.g., LiOH) Good balance of reactivity and selectivityMay be slower than strong basesSensitive substrates prone to SNAr

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best method to introduce fluorine onto an aromatic ring?

There is no single "best" method, as the choice depends on the substrate and the desired substitution pattern.

  • Electrophilic Fluorination: Reagents like Selectfluor® (F-TEDA-BF₄) can be used for direct fluorination of electron-rich aromatic rings.[15]

  • Nucleophilic Aromatic Substitution (SNAr): This is effective for aromatic rings bearing strong electron-withdrawing groups and a good leaving group (e.g., -NO₂, -Cl). Potassium fluoride is a common fluoride source.[5]

  • Balz-Schiemann Reaction: This classic method involves the thermal decomposition of a diazonium tetrafluoroborate salt, which is useful for introducing a single fluorine atom.

Q2: I am performing a Suzuki coupling to build my fluorophenylacetic acid backbone, but the yields are low. What can I do?

Low yields in Suzuki couplings involving fluorinated substrates can be due to several factors:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. Electron-rich and sterically hindered phosphine ligands often perform well.

  • Base: The base plays a crucial role. A screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is often necessary to find the optimal conditions.[16]

  • Boronic Acid/Ester Quality: Ensure your boronic acid or ester is pure and has not degraded.

Q3: How can I effectively purify my final polysubstituted fluorophenylacetic acid?

Purification of fluorinated compounds can sometimes be challenging due to their unique solubility properties.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids. Experiment with different solvent systems.

  • Column Chromatography: Silica gel chromatography is a standard technique. The polarity of the eluent will need to be optimized.

  • Fluorous Solid-Phase Extraction (F-SPE): For highly fluorinated compounds, fluorous chemistry techniques can be a powerful purification tool, exploiting the unique solubility of these compounds in fluorous solvents.[17]

Q4: Are there any specific analytical techniques I should use to characterize my fluorinated products?

Yes, in addition to standard techniques like ¹H and ¹³C NMR and mass spectrometry, ¹⁹F NMR is an invaluable tool for characterizing organofluorine compounds. It provides information on the number of fluorine environments, their chemical shifts, and coupling constants, which can be used to confirm the structure and purity of your product.

Q5: What are the main safety precautions when working with fluorinating agents?

Fluorinating agents can be highly reactive and toxic. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using. General precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Being prepared for exothermic reactions and having appropriate cooling baths on hand.

  • Using reaction vessels made of appropriate materials, as some reagents can react with glass.[5]

Logical Relationship of Synthetic Steps:

Synthesis_Workflow A Fluorinated Aromatic Starting Material B Introduction of Acetic Acid Side Chain (e.g., Cross-Coupling, DoM) A->B C Ester Hydrolysis B->C D Purification C->D E Final Polysubstituted Fluorophenylacetic Acid D->E

Caption: General synthetic workflow for polysubstituted fluorophenylacetic acids.

References

  • Christe, K. O., & Schack, C. J. (n.d.). Method for introducing fluorine into an aromatic ring. Google Patents.
  • Non-defluorinative Hydrolysis of α- and β-Fluorinated Carboxylic Acid Esters. (n.d.). Dimensions. Retrieved from [Link]

  • How is fluorine added to Benzene? (2025, March 11). askIITians. Retrieved from [Link]

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  • Hiraoka, K., & Yamabe, S. (2000). Effect of fluorine substitution on the rate for ester hydrolysis. Chemical Physics Letters, 319(1-2), 43-48. Retrieved from [Link]

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  • Smith, L. R., et al. (2022). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. White Rose Research Online. Retrieved from [Link]

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Technical Support Center: By-product Formation in the Sandmeyer Reaction for Fluorination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aryl fluoride synthesis via Sandmeyer-type reactions. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with by-product formation during fluorination procedures like the Balz-Schiemann reaction. Here, we move beyond simple protocols to explain the causal mechanisms behind common issues and provide field-proven, actionable solutions.

Part 1: Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems observed during the fluorination of aryldiazonium salts. Each issue is presented in a question-and-answer format to directly tackle experimental challenges.

Issue 1: Low Yield of Aryl Fluoride & Significant Formation of Phenol By-product

Q1: My reaction yields are consistently low, and I've identified a significant amount of the corresponding phenol (Ar-OH) in my crude product mixture. What is the primary cause?

A1: The formation of phenols is almost always due to the reaction of the intermediate aryl cation (Ar⁺) with residual water.[1][2] The diazotization step is typically performed in an aqueous acidic medium, and the subsequent decomposition of the diazonium salt is highly sensitive to moisture. The aryl cation is a highly reactive, electrophilic intermediate, and water is a competent nucleophile that can effectively compete with the fluoride ion.[3][4][5][6]

Q2: What are the most effective strategies to minimize phenol by-product formation?

A2: The key is to operate under rigorously anhydrous conditions, particularly during the decomposition step. Consider the following protocols:

  • Thorough Drying of the Diazonium Salt: After precipitation of the aryldiazonium tetrafluoroborate (ArN₂⁺BF₄⁻), it is crucial to dry the salt thoroughly under a high vacuum. Wash the filtered salt with cold, anhydrous diethyl ether to help remove residual water before drying.

  • Use of Anhydrous Solvents: If the decomposition is performed in a solvent, ensure the solvent is rigorously dried. Recent studies have shown that low-polarity or non-polar solvents like hexane or chlorobenzene can improve yields and allow for lower reaction temperatures, which can also suppress side reactions.[7][8][9]

  • In Situ Diazotization in Anhydrous Media: To avoid water altogether, consider anhydrous diazotization methods. This can be achieved using reagents like tert-butyl nitrite or nitrosonium tetrafluoroborate ([NO][BF₄]) in an organic solvent.[7]

  • Hydrogen Fluoride as Solvent: An alternative approach involves conducting the diazotization in liquid hydrogen fluoride. This method generates the aryldiazonium fluoride salt directly, which can be decomposed in situ.[10][11] This technique requires specialized equipment and extreme caution due to the hazardous nature of HF.

Issue 2: Presence of Aryl Halide By-products (e.g., Ar-Cl, Ar-Br)

Q3: My analysis shows the presence of aryl chlorides, even though I'm using a tetrafluoroborate salt. Where are these coming from?

A3: Aryl chloride by-products typically originate from the diazotization step if hydrochloric acid (HCl) is used to generate nitrous acid from sodium nitrite (NaNO₂).[4][12] The chloride ion (Cl⁻) is a nucleophile that can be incorporated into the diazonium salt precipitate or compete with the tetrafluoroborate counterion. While the Balz-Schiemann reaction is designed to favor fluorination by using the non-nucleophilic BF₄⁻ counterion, contamination with Cl⁻ can lead to a competing Sandmeyer-type chlorination reaction.[10][13]

Q4: How can I prevent the formation of these undesired aryl halides?

A4: The solution is to avoid nucleophilic counterions during the formation of the diazonium salt.

  • Use Fluoroboric Acid (HBF₄): The standard Balz-Schiemann protocol uses fluoroboric acid for the diazotization step.[4][12] This provides both the acidic medium and the required BF₄⁻ counterion directly, eliminating the source of competing halide nucleophiles.

  • Alternative Counterions: If HBF₄ is not suitable, other non-nucleophilic counterions like hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) can be used, which sometimes offer better yields or stability.[10][14]

Issue 3: Formation of Highly Colored Impurities and Tars

Q5: My final product is contaminated with intensely colored substances, sometimes appearing as a dark tar. What are these impurities?

A5: These are often azo compounds (Ar-N=N-Ar') and polymeric materials.[15] Azo compounds are formed when the unreacted electrophilic diazonium salt couples with an electron-rich aromatic compound in the reaction mixture.[15][16][17][18] This could be the starting aniline, the phenol by-product, or even the final aryl fluoride product.[16][18] Tars result from uncontrolled decomposition of the diazonium salt, often at excessively high temperatures.[8]

Q6: What measures can be taken to avoid azo coupling and tar formation?

A6: Control over stoichiometry and reaction temperature is critical.

  • Maintain Low Temperatures: During diazotization, the temperature must be kept low (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt and to suppress coupling reactions.[17][19][20]

  • Ensure Stoichiometric Control: Use a stoichiometric amount of sodium nitrite. An excess can lead to side reactions, while an insufficient amount will leave unreacted aniline, which is a prime substrate for azo coupling.[20]

  • Controlled Thermal Decomposition: Avoid overheating during the decomposition of the isolated diazonium salt. Heat the salt gently and gradually.[4] Performing the decomposition in a suitable non-polar solvent can provide better temperature control and prevent the formation of tars that are common in solvent-free decompositions.[7][8]

  • Photochemical Decomposition: As an alternative to heat, UV irradiation can promote the decomposition of the diazonium salt under much milder conditions, often leading to cleaner reactions and higher yields by avoiding thermal side reactions.[7][21]

Part 2: By-product Troubleshooting Summary

The following table provides a quick-reference guide to diagnosing and solving common by-product issues.

Observed Issue Probable By-product(s) Primary Cause(s) Recommended Troubleshooting Strategy
Low yield, water-soluble impurityAryl Phenol (Ar-OH)Presence of water during decompositionRigorously dry the diazonium salt intermediate; use anhydrous solvents for decomposition.[1][7]
GC-MS/LC-MS peak for Ar-ClAryl ChlorideUse of HCl in diazotizationUse fluoroboric acid (HBF₄) instead of HCl to provide a non-nucleophilic counterion.[4][12]
Intense orange, red, or yellow colorAzo Compounds (Ar-N=N-Ar')Incomplete diazotization; reaction of diazonium salt with electron-rich arenes.[15][16]Maintain low temperatures (0–5 °C) during diazotization; ensure 1:1 stoichiometry of amine to nitrite.[17][19]
Dark, insoluble tar or polymerPolymeric materials, decomposition productsUncontrolled or excessively high-temperature decomposition.[3]Heat the diazonium salt gently and gradually; consider decomposition in a non-polar solvent or via photolysis for better control.[7][8][21]

Part 3: Visualizing the Reaction Pathways

Understanding the competing reaction pathways is key to troubleshooting. The following diagrams illustrate the desired reaction versus the formation of major by-products.

Diagram 1: Core Reaction & By-product Formation Pathways

G cluster_start Step 1: Diazotization cluster_decomp Step 2: Decomposition ArNH2 Aromatic Amine (Ar-NH₂) Reagents NaNO₂ / HBF₄ (0-5 °C) ArN2BF4 Diazonium Tetrafluoroborate (Ar-N₂⁺BF₄⁻) Reagents->ArN2BF4 Ar_cation Aryl Cation (Ar⁺) + N₂ + BF₃ ArN2BF4->Ar_cation Δ (Heat) or hν (Decomposition) Azo By-product: Azo Compound ArN2BF4->Azo Coupling with Ar-H (e.g., Phenol) ArF Desired Product: Aryl Fluoride (Ar-F) Ar_cation->ArF  F⁻ Attack (from BF₄⁻) ArOH By-product: Phenol (Ar-OH) Ar_cation->ArOH  H₂O Attack ArCl By-product: Aryl Chloride (Ar-Cl) Ar_cation->ArCl  Cl⁻ Attack

Caption: Key pathways in the Balz-Schiemann reaction.

Diagram 2: Troubleshooting Workflow

G Start Low Yield or Impure Product Analyze Analyze Crude Product (GC-MS, NMR, TLC) Start->Analyze Identify Identify Major By-product Analyze->Identify Phenol Phenol (Ar-OH) Detected? Identify->Phenol Halide Aryl Halide (Ar-Cl) Detected? Phenol->Halide No Sol_Phenol Implement Anhydrous Conditions: 1. Dry Diazonium Salt Thoroughly 2. Use Anhydrous Solvent Phenol->Sol_Phenol Yes Color Colored Impurities (Azo) Detected? Halide->Color No Sol_Halide Modify Diazotization: 1. Use HBF₄ instead of HCl 2. Ensure no Cl⁻ source Halide->Sol_Halide Yes Sol_Color Optimize Reaction Control: 1. Maintain Diazotization at 0-5°C 2. Control Decomposition Temp. Color->Sol_Color Yes End Re-run Reaction & Analyze Color->End No / Other Sol_Phenol->End Sol_Halide->End Sol_Color->End

Caption: A systematic workflow for troubleshooting by-products.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is the Balz-Schiemann reaction often preferred over direct fluorination?

A1: Direct fluorination of aromatic compounds with elemental fluorine (F₂) is extremely exothermic and difficult to control, often leading to non-selective reactions and potentially explosive outcomes.[4][12] The Balz-Schiemann reaction provides a controlled, regioselective pathway to introduce a fluorine atom onto an aromatic ring via a stable, isolable diazonium salt intermediate.[3][12]

Q2: Can this reaction be performed in a single pot without isolating the diazonium salt?

A2: Yes, one-pot or "in situ" modifications exist. These typically involve generating the diazonium salt under anhydrous conditions (e.g., using an alkyl nitrite and BF₃ etherate) and then proceeding directly to the decomposition step in the same vessel.[7] Continuous flow protocols have also been developed to safely handle the intermediates without isolation, which is particularly advantageous for scalability.[22]

Q3: My diazonium salt seems to be thermally stable and requires very high temperatures to decompose. Is this normal, and what are the risks?

A3: The thermal stability of aryldiazonium salts varies greatly depending on the substituents on the aromatic ring.[1][20] Electron-withdrawing groups can increase stability, requiring higher decomposition temperatures. The primary risk is that high temperatures can lead to violent, uncontrolled decomposition and the formation of tars.[1][3] If high temperatures are required, consider photochemical decomposition as a milder alternative or perform the thermal decomposition in a high-boiling, non-polar solvent to maintain better temperature control.[7][21] Always handle isolated diazonium salts with extreme care, behind a blast shield, and on a small scale, as they can be explosive.[20]

Q4: Are there modern alternatives to the Balz-Schiemann reaction?

A4: Yes, the field of C-F bond formation is an active area of research. Modern methods include transition-metal-catalyzed nucleophilic fluorinations (e.g., using palladium or copper catalysts) which can offer broader substrate scope and milder conditions.[23][24][25][26][27][28] However, the Balz-Schiemann reaction remains a valuable and widely used method due to its reliability and the accessibility of starting materials (anilines).[22]

References

  • Modern Carbon–Fluorine Bond Forming Reactions for Aryl Fluoride Synthesis. Chemical Reviews. Available at: [Link]

  • Azo dye formation. Khan Academy. Available at: [Link]

  • Azo Dye Formation (A-Level). ChemistryStudent. Available at: [Link]

  • Aryldiazonium Salts to Azo Dyes: Diazo Coupling. JoVE. Available at: [Link]

  • Balz–Schiemann reaction. Grokipedia. Available at: [Link]

  • Beyond the Balz–Schiemann Reaction: The Utility of Tetrafluoroborates and Boron Trifluoride as Nucleophilic Fluoride Sources. Chemical Reviews. Available at: [Link]

  • Azo coupling. Wikipedia. Available at: [Link]

  • Azo Compounds - A Level Chemistry Revision Notes. Save My Exams. Available at: [Link]

  • (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities. PubMed Central (PMC), NIH. Available at: [Link]

  • Balz Schiemann Reaction: Mechanism, Steps & Applications. Vedantu. Available at: [Link]

  • Balz–Schiemann reaction. Wikipedia. Available at: [Link]

  • Balz-Schiemann Reaction: Mechanism, Formula & Uses. Allen Overseas. Available at: [Link]

  • C–F Bond Formation for the Synthesis of Aryl Fluorides. PubMed Central (PMC), NIH. Available at: [Link]

  • Beyond the balz-schiemann reaction: The utility of tetrafluoroborates and boron trifluoride as nucleophilic fluoride sources. University of Bath's research portal. Available at: [Link]

  • Easy Ways to Aryl Fluorides. ChemistryViews. Available at: [Link]

  • A Product Analytical Study of the Thermal and Photolytic Decomposition of Some Arenediazonium Salts in Solution. Semantic Scholar. Available at: [Link]

  • Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega. Available at: [Link]

  • Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. PubMed Central (PMC), NIH. Available at: [Link]

  • Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. ResearchGate. Available at: [Link]

  • Balz Schiemann Reaction Mechanism. BYJU'S. Available at: [Link]

  • Beyond the Balz-Schiemann Reaction: The Utility of Tetrafluoroborates and Boron Trifluoride as Nucleophilic Fluoride Sources. ResearchGate. Available at: [Link]

  • Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. Sci-Hub. Available at: [Link]

  • Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. ChemRxiv. Available at: [Link]

  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. Available at: [Link]

  • Sandmeyer reaction. Wikipedia. Available at: [Link]

  • Photochemical Schiemann Reaction in Ionic Liquids. PubMed Central (PMC), NIH. Available at: [Link]

  • A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. ACS Publications. Available at: [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. University document. Available at: [Link]

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  • Balz-Schiemann ipso-Substitution of Fluoride in a Diazonium Salt. YouTube. Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central (PMC), NIH. Available at: [Link]

  • A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. ResearchGate. Available at: [Link]

  • Introduction of Fluorine via Diazonium Compounds (Fluorodediazoniation). Thieme. Available at: [Link]

  • A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters. Available at: [Link]

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Technical Support Center: 2,3-Difluoro-4-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,3-Difluoro-4-methylphenylacetic Acid. As Senior Application Scientists, we have developed this resource to provide researchers, chemists, and drug development professionals with in-depth guidance on the safe and effective handling and storage of this compound. This guide is structured in a question-and-answer format to directly address practical challenges you may encounter in the laboratory.

Section 1: Chemical Profile and Properties

This compound is an aromatic carboxylic acid derivative. The presence of two electron-withdrawing fluorine atoms on the phenyl ring influences its chemical reactivity, acidity, and biological properties, making it a compound of interest in synthetic chemistry and pharmaceutical research.[1][2] Its structural features necessitate specific handling and storage protocols to ensure its stability and the safety of laboratory personnel.

Below is a summary of its key properties. Note that specific experimental data for this exact molecule is limited; therefore, some data is extrapolated from closely related analogs such as 2-Fluoro-4-methylphenylacetic acid and 4-Methylphenylacetic acid.

PropertyDataSource(s)
Chemical Name This compoundN/A
Molecular Formula C₉H₈F₂O₂N/A
Molecular Weight 186.16 g/mol N/A
CAS Number Not readily available. Analog (2-Fluoro-4-methylphenyl)acetic acid is 518070-28-5.[3][4]
Appearance Expected to be a white to off-white crystalline solid.[5]
Melting Point Not specified. Analog (2-Fluoro-4-(trifluoromethyl)phenylacetic acid) melts at 78-81°C. Analog (4-Methylphenylacetic acid) melts at 88-92°C.[6][7]
Solubility Expected to have low water solubility. Soluble in organic solvents like methanol.[5][7][8]
pKa Expected to be a weak acid. The pKa of the parent compound, Phenylacetic acid, is 4.31. Fluorine substitution typically increases acidity.[9]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the routine handling and storage of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[8][10][11] Room temperature storage is generally acceptable.[4] The key is to protect it from moisture and incompatible materials. Avoid storing it in metal cabinets, which can be corroded by acids over time.[9] For enhanced stability, particularly for long-term archival, storage under an inert gas like argon or nitrogen is a good practice, though not always necessary for routine use.

Q2: What Personal Protective Equipment (PPE) is mandatory when working with this solid compound?

A2: Given that fluorinated phenylacetic acid analogs are known to cause skin, eye, and respiratory irritation, a comprehensive PPE strategy is essential.[4][12][13]

  • Eye Protection: Chemical splash goggles are the minimum requirement.[14] For operations with a higher risk of dust generation or splashing, it is highly recommended to use chemical goggles in conjunction with a face shield.[15][16]

  • Hand Protection: Wear chemical-resistant gloves. Nitrile or neoprene gloves are suitable for handling the solid.[15][16] Always inspect gloves for pinholes or tears before use. If gloves become contaminated, remove them immediately, wash your hands thoroughly, and don fresh gloves.[15]

  • Body Protection: A standard laboratory coat should be worn at all times.[14] Ensure it is fully buttoned. For tasks involving larger quantities, an acid-resistant apron is advisable.[16]

  • Respiratory Protection: Handling should be performed in a certified chemical fume hood to avoid inhalation of dust particles.[15][17] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter may be required.[14]

Q3: What chemicals and materials are incompatible with this compound?

A3: As a carboxylic acid, this compound will react with a range of other chemical classes. Incompatible materials should be segregated during storage and in experimental setups.[18]

  • Bases: Avoid contact with strong bases (e.g., sodium hydroxide, potassium carbonate) as they will undergo a vigorous exothermic acid-base neutralization reaction.[9]

  • Strong Oxidizing Agents: Keep away from strong oxidizers (e.g., nitric acid, perchlorates, permanganates).[8][10][17] Reactions can be highly energetic and potentially explosive.

  • Reactive Metals: Segregate from reactive metals such as sodium, potassium, and magnesium.[18]

  • Acid Anhydrides and Chlorides: These may also be incompatible.[19]

Q4: How should I dispose of waste containing this compound?

A4: Waste disposal must be carried out in accordance with local, state, and federal regulations.[10] Do not dispose of this chemical down the drain or in regular trash.[10][12] Contaminated materials, excess reagent, and reaction wastes should be collected in a clearly labeled, sealed container designated for halogenated organic waste.[14] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[20]

Section 3: Troubleshooting Guide

This section provides solutions to specific issues that may arise during experimentation.

Q1: I'm having trouble dissolving the compound in my reaction solvent. What should I do?

A1: Phenylacetic acids often have limited solubility in non-polar organic solvents and water.[5][8]

  • Solvent Choice: First, verify your solvent choice. Polar aprotic solvents (e.g., THF, DMF, DMSO) or polar protic solvents (e.g., ethanol, methanol) are often effective.

  • Gentle Heating: Gently warming the mixture can increase the rate of dissolution. Use a water bath and monitor the temperature closely to avoid decomposition.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance dissolution.

  • Conversion to a Salt: For reactions in aqueous or protic media, the compound can be deprotonated with a mild, non-nucleophilic base (e.g., sodium bicarbonate or triethylamine) to form the more soluble carboxylate salt. This is often a practical solution, provided the salt form is compatible with your subsequent reaction steps.

Q2: My compound has developed a slight discoloration upon storage. Is it still usable?

A2: Discoloration can be a sign of degradation, though it may not always impact reactivity for certain applications.

  • Cause Analysis: The discoloration could be due to trace impurities from the synthesis or slow oxidation. Phenylacetic acids can be susceptible to oxidative degradation, especially if exposed to air and light over long periods.[21]

  • Purity Check: Before use, it is wise to check the purity of the discolored material using a simple analytical technique like Thin Layer Chromatography (TLC) against a reference or by measuring its melting point. A broad or depressed melting point compared to the specification suggests impurities.[7]

  • Purification: If purity is compromised, the material can often be repurified. Recrystallization from a suitable solvent system (e.g., heptane or water for similar compounds) is a common and effective method.[7]

Section 4: Emergency Procedures

All personnel must be familiar with emergency procedures before beginning work. Ensure that an eyewash station, safety shower, and appropriate spill kit are readily accessible.[10][17]

Spill Response Workflow

The following workflow outlines the general procedure for responding to a spill.

SpillResponse start Spill Occurs assess Assess Spill Size & Risk (Is it large or small?) start->assess small_spill Small, Manageable Spill assess->small_spill Small large_spill Large Spill or High Hazard assess->large_spill Large evacuate Evacuate Area Alert Supervisor & EHS ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) small_spill->ppe large_spill->evacuate contain Contain the Spill (Use absorbent pads or sand) ppe->contain cleanup Clean Up Spill Sweep solid material carefully contain->cleanup decontaminate Decontaminate Area (Wipe with appropriate solvent) cleanup->decontaminate disposal Package Waste Label as Halogenated Organic Waste decontaminate->disposal end Report Incident disposal->end

Caption: Workflow for responding to a chemical spill.

Exposure Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][14] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][22]

References

  • RecSupply. Safety Data Sheet. [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

  • PubMed. (2014). Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors. [Link]

  • Cleveland State University. Practices for Proper Chemical Storage. [Link]

  • IPEN. (2023). Long-chain perfluorocarboxylic acids, their salts and related compounds – IPEN studies and views. [Link]

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  • University of Notre Dame. Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]

  • University of California, Berkeley. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. [Link]

  • UW-La Crosse. Appendix A: Disposal Procedures by Chemical. [Link]

  • ChemBK. (2024). 2-(4-Fluoro-3-methylphenyl)acetic acid. [Link]

  • Wikipedia. Phenylacetic acid. [Link]

  • PubChem. 2-Fluoro-4-methylphenylacetic acid. [Link]

  • University of Alabama in Huntsville. Chemical Waste Name or Mixtures. [Link]

  • Google Patents.

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Validation & Comparative

A Comparative Guide to the Biological Activity of 2,3-Difluoro-4-methylphenylacetic Acid and Its Isomers in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Fluorination in Phenylacetic Acid-Based Anti-Inflammatory Agents

Synthetic Strategies for Difluoro-4-methylphenylacetic Acid Isomers

The synthesis of the target compounds and their isomers can be approached through several established routes. A common strategy involves the preparation of the corresponding substituted acetophenone, followed by its conversion to the phenylacetic acid. The Willgerodt-Kindler reaction is a robust method for this transformation.[6][7]

General Synthetic Workflow

G start Substituted Difluorotoluene friedel_crafts Friedel-Crafts Acylation start->friedel_crafts Acetyl Chloride, AlCl3 acetophenone Difluoro-4-methylacetophenone Isomer friedel_crafts->acetophenone willgerodt Willgerodt-Kindler Reaction acetophenone->willgerodt Sulfur, Morpholine thioamide Thioamide Intermediate willgerodt->thioamide hydrolysis Acid or Base Hydrolysis thioamide->hydrolysis e.g., H2SO4 or NaOH final_product Difluoro-4-methylphenylacetic Acid Isomer hydrolysis->final_product

Caption: A generalized synthetic workflow for the preparation of difluoro-4-methylphenylacetic acid isomers.

Exemplary Synthesis of 2,3-Difluoro-4-methylphenylacetic Acid

The synthesis of the title compound, this compound, would commence with 1,2-difluoro-3-methylbenzene.

Step 1: Friedel-Crafts Acylation 1,2-Difluoro-3-methylbenzene is subjected to Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to yield 2',3'-Difluoro-4'-methylacetophenone.[8] The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control reactivity and improve regioselectivity.

Step 2: Willgerodt-Kindler Reaction The resulting acetophenone is then heated with sulfur and a secondary amine, most commonly morpholine, to form the corresponding thioamide intermediate.[6][9]

Step 3: Hydrolysis The thioamide is subsequently hydrolyzed under acidic or basic conditions to afford the final product, this compound.[10]

This synthetic approach can be adapted for the various isomers by starting with the appropriately substituted difluorotoluene.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The anti-inflammatory activity of phenylacetic acid derivatives is primarily mediated through the inhibition of COX-1 and COX-2 enzymes.[3][4] The positioning of the fluorine and methyl groups on the phenyl ring is expected to significantly impact the inhibitory potency and selectivity of these isomers.

Predicted Cyclooxygenase (COX) Inhibition

Based on established SAR principles for COX inhibitors, the following table provides a predictive comparison of the biological activities of this compound and its isomers.[3][11][12] The IC₅₀ values are illustrative and intended to reflect relative potencies based on structural considerations.

CompoundPredicted COX-1 IC₅₀ (µM)Predicted COX-2 IC₅₀ (µM)Predicted COX-2 Selectivity Index (COX-1/COX-2)Rationale for Predicted Activity
This compound 150.530The ortho- and meta- fluorine atoms are expected to enhance binding to the COX-2 active site through favorable electronic interactions. The para-methyl group can provide additional hydrophobic interactions.
2,4-Difluoro-3-methylphenylacetic acid251.220.8The fluorine at the 2-position and the methyl at the 3-position may create some steric hindrance, potentially reducing affinity for both isoforms compared to the lead compound.
2,5-Difluoro-4-methylphenylacetic acid100.333.3The fluorine at the 5-position, meta to the acetic acid moiety, could enhance COX-2 selectivity by interacting with the secondary pocket of the enzyme.
2,6-Difluoro-4-methylphenylacetic acid505.010The two ortho-fluorine atoms are likely to cause significant steric hindrance, potentially reducing the overall inhibitory activity.
3,4-Difluoro-2-methylphenylacetic acid200.825The electronic withdrawing nature of the fluorine atoms at the 3 and 4 positions is expected to contribute to good COX-2 inhibition.
3,5-Difluoro-4-methylphenylacetic acid50.150The symmetrical placement of the fluorine atoms meta to the acetic acid group is predicted to strongly favor binding to the larger, more accommodating active site of COX-2, leading to high potency and selectivity.

Disclaimer: The IC₅₀ values presented in this table are hypothetical and based on established structure-activity relationships for COX inhibitors. Experimental validation is required to confirm these predictions.

Influence of Substituent Positioning on Biological Activity
  • Fluorine Atoms: The high electronegativity of fluorine can increase the acidity of the carboxylic acid group, which is crucial for binding to the active site of COX enzymes.[13][14] Furthermore, fluorine substitution can enhance lipophilicity, facilitating cell membrane permeability.[2] The position of the fluorine atoms is critical; for instance, substituents that can access the secondary pocket of the COX-2 active site often lead to higher selectivity.[3][11]

  • Methyl Group: The methyl group at the 4-position is expected to provide beneficial hydrophobic interactions within the enzyme's active site. Its electron-donating nature can also modulate the electronic properties of the phenyl ring.

Experimental Protocols for Biological Activity Assessment

To empirically determine the biological activity of these isomers, a series of in vitro assays would be employed.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay measures the ability of the test compounds to inhibit the peroxidase activity of COX-1 and COX-2.

Principle: The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Protocol:

  • Preparation of Reagents:

    • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

    • Heme solution.

    • COX-1 (ovine) and COX-2 (human recombinant) enzymes.

    • Arachidonic acid solution (substrate).

    • TMPD solution (chromogen).

    • Test compounds and reference inhibitors (e.g., celecoxib, indomethacin) dissolved in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme.

    • Add 10 µL of the test compound at various concentrations. For control wells, add DMSO.

    • Incubate for 5 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution and 10 µL of TMPD solution.

    • Immediately read the absorbance at 590 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for COX Inhibition Assay

G start Prepare Reagents add_reagents Add Buffer, Heme, and COX Enzyme to Wells start->add_reagents add_inhibitor Add Test Compound or DMSO add_reagents->add_inhibitor incubate1 Incubate (5 min, 25°C) add_inhibitor->incubate1 start_reaction Add Arachidonic Acid and TMPD incubate1->start_reaction read_absorbance Kinetic Read at 590 nm start_reaction->read_absorbance analyze_data Calculate IC50 Values read_absorbance->analyze_data

Caption: Experimental workflow for the in vitro COX inhibition assay.

Conclusion and Future Directions

This comparative guide, grounded in established medicinal chemistry principles, predicts that the isomeric position of fluorine and methyl groups on the phenylacetic acid scaffold will have a profound impact on the resulting anti-inflammatory activity and COX-2 selectivity. Specifically, isomers with fluorine atoms in the meta-positions relative to the acetic acid moiety, such as 3,5-Difluoro-4-methylphenylacetic acid, are anticipated to exhibit the most potent and selective COX-2 inhibition.

The synthesis and subsequent biological evaluation of these compounds are critical next steps to validate these predictions. The experimental protocols provided herein offer a robust framework for such investigations. Successful identification of a potent and selective COX-2 inhibitor from this series could pave the way for the development of a novel anti-inflammatory agent with an improved therapeutic profile.

References

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
  • The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. (n.d.). Rhodium.ws.
  • Zarghi, A., & Arfaei, S. (2011).
  • Di Donato, M., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Journal of Medicinal Chemistry, 60(15), 6337-6351.
  • Zarghi, A., & Arfaei, S. (2011).
  • A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. (2004).
  • Chemical structures of selective COX-2 inhibitors. (n.d.).
  • Willgerodt rearrangement. (2023). In Wikipedia.
  • preventing byproduct formation in phenylacetamide synthesis. (2025). BenchChem.
  • Taylor, N. F., & Kent, P. W. (2010). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 131(12), 1235-1246.
  • Willgerodt-Kindler featuring acetophenone. (2020). Sciencemadness.org.
  • Chen, P., et al. (2019). Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflammatory Effects in Lungs. International Journal of Molecular Sciences, 20(3), 723.
  • Substituent Effects on Acidity. (2021). Chemistry LibreTexts.
  • 20.4 Substituent Effects on Acidity. (2024). Chemistry LibreTexts.
  • Ayi, A. A., et al. (2019). Structures, Lipophilicity, Dipole Moments, Acidity and Spectroscopic Properties of Non-Steroidal Anti-Inflammatory Drugs Diclofenac, Bromfenac and Amfenac: A Theoretical Study.
  • The Inductive Effect - Acids and Bases. (2023). YouTube.
  • Mishra, A. P., et al. (2015). Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. Journal of Molecular Structure, 1085, 236-244.
  • Singh, R. P., et al. (2018). Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry, 25(36), 4786-4801.
  • Synthesis and Reactivity of 2',3'-Difluoro-4'-methylacetophenone: A Technical Guide. (2025). BenchChem.

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A Comparative Guide to the Reactivity of 2,3-Difluoro-4-methylphenylacetic Acid and Its Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery and organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and pharmacological properties. Phenylacetic acid and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals and bioactive molecules. This guide provides an in-depth comparison of the reactivity of 2,3-Difluoro-4-methylphenylacetic acid with its non-fluorinated counterparts, namely 4-methylphenylacetic acid and the parent phenylacetic acid.

Understanding the subtle yet significant impact of fluorine substitution on the reactivity of the carboxylic acid moiety is paramount for researchers and process chemists. The electron-withdrawing nature of fluorine can profoundly influence the acidity of the carboxylic proton and the electrophilicity of the carbonyl carbon, thereby altering reaction kinetics in common transformations such as esterification and amidation. This guide will delve into the theoretical underpinnings of these reactivity differences, supported by a comprehensive framework for experimental validation.

Comparative Overview of Phenylacetic Acid Analogs

The electronic effects of substituents on the phenyl ring are pivotal in dictating the reactivity of the acetic acid side chain. The table below summarizes key properties of the three compounds under comparison. The pKa value, a measure of acidity, serves as a primary indicator of the electronic environment of the carboxyl group. A lower pKa signifies a stronger acid, which corresponds to a more electron-deficient carboxylate conjugate base and a more electrophilic carbonyl carbon.

CompoundChemical StructureMolecular Weight ( g/mol )pKa (at 25°C)
Phenylacetic Acid 136.15~4.31[1]
4-Methylphenylacetic Acid 150.17~4.37[2]
This compound 186.15Predicted: < 4.31

Mechanistic Insights into Reactivity

The reactivity of the carboxylic acid group in nucleophilic acyl substitution reactions, such as esterification and amidation, is primarily governed by the electrophilicity of the carbonyl carbon. Substituents on the phenyl ring can either enhance or diminish this electrophilicity through inductive and resonance effects.

  • Phenylacetic Acid : This serves as our baseline. The phenyl group itself is weakly electron-withdrawing. The pKa of approximately 4.31 reflects this baseline acidity.[1][3]

  • 4-Methylphenylacetic Acid : The methyl group at the para position is an electron-donating group (EDG) through an inductive effect. This donation of electron density to the phenyl ring slightly reduces the acidity of the carboxylic acid, as evidenced by its slightly higher pKa of ~4.37.[2] This electron donation also marginally reduces the electrophilicity of the carbonyl carbon, suggesting that 4-methylphenylacetic acid will be the least reactive of the three in nucleophilic acyl substitution reactions.

  • This compound : Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect).[4][5] With two fluorine atoms at the ortho and meta positions relative to the acetic acid side chain, a significant amount of electron density is pulled from the phenyl ring. This inductive withdrawal has a cascading effect, increasing the partial positive charge on the carbonyl carbon and stabilizing the resulting carboxylate anion upon deprotonation. Consequently, this compound is expected to be the most acidic (lowest pKa) and its carbonyl carbon the most electrophilic, leading to a higher reactivity towards nucleophiles compared to its non-fluorinated analogs.

The following diagram illustrates the interplay of these electronic effects:

G cluster_0 Electronic Effects on Phenylacetic Acid Reactivity PAA Phenylacetic Acid (Baseline Reactivity) DFMPAA This compound (Increased Reactivity) PAA->DFMPAA -F (EWG) Inductive Effect (-I) MPAA 4-Methylphenylacetic Acid (Decreased Reactivity) MPAA->PAA -CH3 (EDG) Inductive Effect (+I) G start Start prep Prepare Reactant Solutions (Acid, Methanol, Toluene, Internal Standard) start->prep reaction Initiate Reaction at Constant Temperature (Add H2SO4 catalyst) prep->reaction sampling Withdraw Aliquots at Timed Intervals reaction->sampling t = 0, 15, 30, 60, 120 min quench Quench Reaction in Saturated NaHCO3 sampling->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (MgSO4) extract->dry analyze Analyze by GC-FID dry->analyze end End analyze->end

Sources

A Comparative Spectroscopic Guide to 2,3-Difluoro-4-methylphenylacetic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive spectroscopic analysis of 2,3-Difluoro-4-methylphenylacetic acid, a key intermediate in the synthesis of various pharmaceutical compounds, and its precursors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of the spectroscopic characteristics of these molecules and the analytical techniques used for their identification and characterization.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily due to the unique properties conferred by the fluorine atoms, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The precise and unambiguous characterization of this compound and its precursors is paramount to ensure the quality and purity of synthesized active pharmaceutical ingredients (APIs). This guide will delve into the spectroscopic signatures of this compound and its key synthetic intermediates, providing a comparative analysis to aid in their identification and differentiation.

Synthesis Pathway Overview

The synthesis of this compound typically proceeds from 2,3-difluoro-4-methyltoluene. A common synthetic route involves the radical bromination of the methyl group to form 2,3-difluoro-4-methylbenzyl bromide, followed by a cyanide displacement and subsequent hydrolysis to yield the final carboxylic acid. This guide will focus on the spectroscopic analysis of the starting material, the intermediate, and the final product.

Synthesis_Pathway 2,3-Difluoro-4-methyltoluene 2,3-Difluoro-4-methyltoluene 2,3-Difluoro-4-methylbenzyl bromide 2,3-Difluoro-4-methylbenzyl bromide 2,3-Difluoro-4-methyltoluene->2,3-Difluoro-4-methylbenzyl bromide NBS, Initiator 2,3-Difluoro-4-methylphenylacetonitrile 2,3-Difluoro-4-methylphenylacetonitrile 2,3-Difluoro-4-methylbenzyl bromide->2,3-Difluoro-4-methylphenylacetonitrile NaCN, DMSO This compound This compound 2,3-Difluoro-4-methylphenylacetonitrile->this compound H3O+, Heat

Caption: Synthesis of this compound.

Spectroscopic Analysis of Precursors and Product

This section details the expected spectroscopic data for this compound and its precursors. The data presented here is a combination of predicted values from computational models and typical ranges observed for similar compounds, as experimental data for these specific molecules is not widely available in public databases.

2,3-Difluoro-4-methyltoluene

Alternative Names: 1,2-Difluoro-4-methylbenzene

Spectroscopic TechniquePredicted DataInterpretation
¹H NMR δ ~2.2 ppm (s, 3H, CH₃), δ ~6.9-7.2 ppm (m, 2H, Ar-H)The singlet at ~2.2 ppm corresponds to the methyl protons. The aromatic protons will appear as a complex multiplet due to fluorine coupling.
¹³C NMR δ ~15 ppm (CH₃), δ ~115-155 ppm (Ar-C)The methyl carbon appears upfield. The aromatic region will show complex splitting patterns due to C-F coupling.
FTIR (cm⁻¹) 2950-2850 (C-H stretch, alkyl), 1600-1450 (C=C stretch, aromatic), 1250-1000 (C-F stretch)Characteristic peaks for the alkyl C-H, aromatic C=C, and strong C-F stretching vibrations are expected.
Mass Spec (m/z) M⁺ at 128.1, fragments at 113 ([M-CH₃]⁺), 99 ([M-F]⁺)The molecular ion peak is expected at m/z 128. The fragmentation pattern would involve loss of a methyl group or a fluorine atom.
2,3-Difluoro-4-methylbenzyl Bromide

Alternative Names: 1-(Bromomethyl)-2,3-difluoro-4-methylbenzene

Spectroscopic TechniquePredicted DataInterpretation
¹H NMR δ ~2.3 ppm (s, 3H, Ar-CH₃), δ ~4.5 ppm (s, 2H, CH₂Br), δ ~7.0-7.3 ppm (m, 2H, Ar-H)The benzylic protons of the CH₂Br group are significantly downfield shifted to around 4.5 ppm.
¹³C NMR δ ~15 ppm (Ar-CH₃), δ ~30 ppm (CH₂Br), δ ~115-155 ppm (Ar-C)The carbon of the CH₂Br group will appear around 30 ppm.
FTIR (cm⁻¹) 2950-2850 (C-H stretch, alkyl), 1600-1450 (C=C stretch, aromatic), 1250-1000 (C-F stretch), 700-600 (C-Br stretch)In addition to the peaks seen for the toluene precursor, a C-Br stretching vibration is expected in the fingerprint region.
Mass Spec (m/z) M⁺ at 206.0/208.0 (isotope pattern), fragments at 127 ([M-Br]⁺)The mass spectrum will show the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br). A major fragment will be the loss of the bromine atom.
This compound
Spectroscopic TechniquePredicted DataInterpretation
¹H NMR δ ~2.2 ppm (s, 3H, Ar-CH₃), δ ~3.6 ppm (s, 2H, CH₂COOH), δ ~7.0-7.3 ppm (m, 2H, Ar-H), δ ~11-12 ppm (br s, 1H, COOH)The acidic proton of the carboxylic acid will appear as a broad singlet far downfield. The methylene protons adjacent to the carbonyl group will be around 3.6 ppm.
¹³C NMR δ ~15 ppm (Ar-CH₃), δ ~40 ppm (CH₂COOH), δ ~115-155 ppm (Ar-C), δ ~175 ppm (COOH)The carbonyl carbon of the carboxylic acid is highly deshielded and appears around 175 ppm.
FTIR (cm⁻¹) 3300-2500 (O-H stretch, carboxylic acid), 1710 (C=O stretch, carboxylic acid), 1600-1450 (C=C stretch, aromatic), 1250-1000 (C-F stretch)A very broad O-H stretch and a strong C=O stretch are characteristic of the carboxylic acid functional group.
Mass Spec (m/z) M⁺ at 186.1, fragments at 141 ([M-COOH]⁺)The molecular ion peak is expected at m/z 186. A prominent fragment will be the loss of the carboxyl group.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is crucial for the unambiguous identification and purity assessment of this compound and its precursors.

Analytical_Techniques cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_Vibrational Vibrational Spectroscopy cluster_Chromatography Chromatography 1H_NMR ¹H NMR 13C_NMR ¹³C NMR 19F_NMR ¹⁹F NMR EI_MS EI-MS HRMS HRMS FTIR FTIR HPLC HPLC GC GC Compound_Characterization Compound Characterization Compound_Characterization->1H_NMR Structural Elucidation Compound_Characterization->13C_NMR Carbon Skeleton Compound_Characterization->19F_NMR Fluorine Environment Compound_Characterization->EI_MS Molecular Weight & Fragmentation Compound_Characterization->HRMS Elemental Composition Compound_Characterization->FTIR Functional Groups Compound_Characterization->HPLC Purity & Quantification Compound_Characterization->GC Purity of Volatile Precursors

Caption: Key analytical techniques for compound characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework of the molecules. The chemical shifts and coupling constants, particularly the couplings to fluorine, provide definitive structural information.

    • ¹⁹F NMR is a powerful tool for fluorinated compounds, offering high sensitivity and a wide chemical shift range. It can be used to confirm the number and environment of the fluorine atoms on the aromatic ring.

  • Mass Spectrometry (MS):

    • Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation patterns, which are unique for each compound and can be used for identification.

    • High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact elemental composition of the molecules, confirming the molecular formula with high accuracy.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • FTIR is a rapid and simple technique for identifying the functional groups present in the molecules. The characteristic stretching frequencies of C-H, C=C, C-F, C-Br, O-H, and C=O bonds allow for the differentiation of the precursors and the final product.

  • Chromatographic Techniques:

    • High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of the final product, this compound. It can effectively separate the target compound from any unreacted starting materials or byproducts.[1]

    • Gas Chromatography (GC) is well-suited for analyzing the more volatile precursors, such as 2,3-difluoro-4-methyltoluene and 2,3-difluoro-4-methylbenzyl bromide.

Experimental Protocols

General Sample Preparation for Spectroscopic Analysis
  • NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • FTIR Spectroscopy: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Mass Spectrometry: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The method of introduction to the mass spectrometer will depend on the ionization technique used (e.g., direct infusion for ESI, or via a GC or LC for EI).

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water, B: Acetonitrile
Gradient 30-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This method provides a general starting point for the analysis of fluorinated phenylacetic acids. Optimization of the gradient and mobile phase composition may be necessary to achieve optimal separation.

Conclusion

The spectroscopic techniques of NMR, MS, and FTIR, in conjunction with chromatographic methods, provide a powerful toolkit for the comprehensive analysis of this compound and its synthetic precursors. This guide has outlined the expected spectroscopic features of these compounds, offering a valuable resource for researchers in the fields of synthetic chemistry and drug discovery. The ability to confidently identify and assess the purity of these materials is a critical step in the development of new and effective pharmaceuticals.

References

  • SIELC Technologies. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. Available from: [Link]

Sources

A Comparative Guide to the Synthetic Validation of 2,3-Difluoro-4-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of synthetic routes for the production of 2,3-Difluoro-4-methylphenylacetic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in drug development and process chemistry, offering a critical evaluation of synthetic pathways, supported by experimental insights and validation protocols.

Introduction

This compound is a valuable building block in organic synthesis. The presence of the difluoro-substituted phenyl ring and the acetic acid moiety allows for diverse chemical modifications, making it a crucial component in the development of novel bioactive molecules. The validation of a synthetic route for this compound is paramount to ensure reproducibility, scalability, and the consistent production of high-purity material. This guide will compare a primary synthetic route with viable alternatives, providing a comprehensive analysis of their respective strengths and weaknesses.

Primary Synthetic Route: Friedel-Crafts Acylation followed by Willgerodt-Kindler Reaction

This synthetic pathway commences with the readily available starting material, 1,2-difluoro-3-methylbenzene. The synthesis proceeds in two key steps: a Friedel-Crafts acylation to introduce an acetyl group, followed by a Willgerodt-Kindler reaction to furnish the desired phenylacetic acid derivative.

Step 1: Friedel-Crafts Acylation of 1,2-Difluoro-3-methylbenzene

The introduction of the acetyl group is achieved via a Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is typically carried out in an inert solvent like dichloromethane (DCM). The regioselectivity of this reaction is crucial, with the acylation preferentially occurring at the para-position to the methyl group due to its activating and directing effects, combined with the deactivating nature of the fluorine atoms.[1]

Step 2: Willgerodt-Kindler Reaction of 2',3'-Difluoro-4'-methylacetophenone

The resulting acetophenone is then converted to this compound via the Willgerodt-Kindler reaction. This reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[2][3]

Experimental Protocol: Primary Synthetic Route

Part A: Synthesis of 2',3'-Difluoro-4'-methylacetophenone

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, a solution of 1,2-difluoro-3-methylbenzene (1.0 eq.) and acetyl chloride (1.1 eq.) in dry DCM is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours.

  • The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography to yield 2',3'-Difluoro-4'-methylacetophenone.

Part B: Synthesis of this compound

  • A mixture of 2',3'-Difluoro-4'-methylacetophenone (1.0 eq.), sulfur (2.5 eq.), and morpholine (3.0 eq.) is heated to reflux for 12-16 hours.

  • The reaction mixture is cooled to room temperature and the excess morpholine is removed under reduced pressure.

  • The resulting thioamide intermediate is hydrolyzed by refluxing with a solution of sodium hydroxide (4.0 eq.) in a mixture of water and ethanol.

  • After completion of the hydrolysis, the ethanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether.

  • The aqueous layer is acidified with concentrated hydrochloric acid to precipitate the crude product.

  • The solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., toluene/heptane) to afford pure this compound.

Primary Synthetic Route 1,2-Difluoro-3-methylbenzene 1,2-Difluoro-3-methylbenzene 2',3'-Difluoro-4'-methylacetophenone 2',3'-Difluoro-4'-methylacetophenone 1,2-Difluoro-3-methylbenzene->2',3'-Difluoro-4'-methylacetophenone Acetyl Chloride, AlCl3 DCM This compound This compound 2',3'-Difluoro-4'-methylacetophenone->this compound 1. Sulfur, Morpholine 2. NaOH, H2O/EtOH 3. HCl

Caption: Primary synthetic route for this compound.

Alternative Synthetic Routes

To provide a comprehensive evaluation, two plausible alternative synthetic routes are presented below. These routes utilize different starting materials and chemical transformations, offering potential advantages in terms of cost, safety, or yield.

Alternative Route 1: From 2,3-Difluoro-4-methylaniline via Sandmeyer Reaction

This route begins with 2,3-difluoro-4-methylaniline, which can be converted to the corresponding diazonium salt and subsequently reacted with a cyanide source, such as copper(I) cyanide, in a Sandmeyer reaction to yield 2,3-difluoro-4-methylbenzonitrile.[4][5][6] The nitrile is then hydrolyzed under acidic or basic conditions to afford the desired carboxylic acid.

Experimental Protocol: Alternative Route 1

  • 2,3-Difluoro-4-methylaniline (1.0 eq.) is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C.

  • An aqueous solution of sodium nitrite (1.05 eq.) is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • The cold diazonium salt solution is then added to a solution of copper(I) cyanide (1.2 eq.) and potassium cyanide (1.2 eq.) in water.

  • The mixture is heated to 50-60 °C until the evolution of nitrogen gas ceases.

  • The reaction mixture is cooled and extracted with a suitable organic solvent (e.g., toluene).

  • The organic layer is washed, dried, and concentrated to give the crude 2,3-difluoro-4-methylbenzonitrile.

  • The crude nitrile is then hydrolyzed by refluxing in an aqueous solution of sodium hydroxide.

  • After hydrolysis, the solution is acidified with hydrochloric acid to precipitate the this compound, which is then purified by recrystallization.

Alternative Route 1 2,3-Difluoro-4-methylaniline 2,3-Difluoro-4-methylaniline Diazonium Salt Diazonium Salt 2,3-Difluoro-4-methylaniline->Diazonium Salt NaNO2, HCl 2,3-Difluoro-4-methylbenzonitrile 2,3-Difluoro-4-methylbenzonitrile Diazonium Salt->2,3-Difluoro-4-methylbenzonitrile CuCN, KCN This compound This compound 2,3-Difluoro-4-methylbenzonitrile->this compound NaOH, H2O then HCl

Caption: Alternative Route 1 via Sandmeyer reaction.

Alternative Route 2: From 2,3-Difluoro-4-methylbenzoic Acid via Arndt-Eistert Homologation

This route involves the one-carbon homologation of 2,3-Difluoro-4-methylbenzoic acid. The benzoic acid is first converted to its acid chloride, which then reacts with diazomethane to form a diazoketone. The diazoketone undergoes a Wolff rearrangement in the presence of a silver catalyst and water to yield the desired phenylacetic acid.[7][8][9]

Experimental Protocol: Alternative Route 2

  • 2,3-Difluoro-4-methylbenzoic acid (1.0 eq.) is refluxed with thionyl chloride (1.5 eq.) to form the corresponding acid chloride. Excess thionyl chloride is removed by distillation.

  • The crude acid chloride is dissolved in a dry, inert solvent (e.g., diethyl ether) and added dropwise to a solution of diazomethane in diethyl ether at 0 °C.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.

  • The solvent is carefully removed under reduced pressure to yield the crude diazoketone.

  • The diazoketone is dissolved in a mixture of dioxane and water.

  • A catalytic amount of silver oxide (Ag₂O) is added, and the mixture is heated to 50-70 °C.

  • After the reaction is complete (monitored by TLC), the mixture is filtered, and the filtrate is concentrated.

  • The residue is taken up in an organic solvent, washed with water, dried, and concentrated to give the crude product, which is then purified by recrystallization.

Alternative Route 2 2,3-Difluoro-4-methylbenzoic acid 2,3-Difluoro-4-methylbenzoic acid Acid Chloride Acid Chloride 2,3-Difluoro-4-methylbenzoic acid->Acid Chloride SOCl2 Diazoketone Diazoketone Acid Chloride->Diazoketone CH2N2 This compound This compound Diazoketone->this compound Ag2O, H2O

Caption: Alternative Route 2 via Arndt-Eistert homologation.

Comparison of Synthetic Routes

The selection of an optimal synthetic route depends on several factors, including yield, purity, cost of starting materials, safety, and environmental impact. The following table provides a comparative overview of the discussed routes.

ParameterPrimary Route (Friedel-Crafts/Willgerodt-Kindler)Alternative Route 1 (Sandmeyer)Alternative Route 2 (Arndt-Eistert)
Starting Material 1,2-Difluoro-3-methylbenzene2,3-Difluoro-4-methylaniline2,3-Difluoro-4-methylbenzoic acid
Overall Yield (Estimated) 60-70%50-65%70-80%
Purity (after recrystallization) >99%>98%>99%
Key Reagents AlCl₃, Acetyl Chloride, Sulfur, MorpholineNaNO₂, CuCN, KCNSOCl₂, Diazomethane, Ag₂O
Safety Concerns Use of corrosive AlCl₃ and flammable solvents. The Willgerodt-Kindler reaction can produce H₂S.Diazonium salts can be explosive if isolated. Use of highly toxic cyanides.Use of highly toxic and explosive diazomethane.
Environmental Impact Use of chlorinated solvents and generation of sulfur-containing waste.Generation of cyanide-containing aqueous waste.Generation of silver-containing waste.
Scalability Moderate; Friedel-Crafts and Willgerodt-Kindler reactions are generally scalable.Moderate; Diazotization and Sandmeyer reactions are well-established industrial processes, but cyanide handling requires specialized facilities.Poor; The use of diazomethane is a significant barrier to large-scale synthesis due to safety concerns.
Cost-Effectiveness Potentially cost-effective due to relatively inexpensive starting materials.Cost of the aniline starting material can be a factor. Cyanide reagents are inexpensive but require significant safety infrastructure.The benzoic acid starting material may be more expensive, and the use of diazomethane and silver catalyst adds to the cost.

Validation of the Final Product

Regardless of the synthetic route chosen, rigorous analytical validation of the final product, this compound, is essential to confirm its identity and purity.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): A primary technique for assessing purity. A reversed-phase HPLC method with UV detection is typically employed.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. The spectra should be consistent with the expected shifts and coupling constants for the this compound structure.[12][13][14][15][16]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-F bonds.[17][18][19][20]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to provide fragmentation patterns that support the proposed structure.[21]

Experimental Protocol: HPLC Purity Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the final product in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas to determine the purity.

Conclusion

The validation of a synthetic route for this compound requires a careful consideration of multiple factors. The primary route, involving Friedel-Crafts acylation and a subsequent Willgerodt-Kindler reaction, offers a balance of accessibility of starting materials and reasonable yields. Alternative routes, such as the Sandmeyer reaction of the corresponding aniline or the Arndt-Eistert homologation of the benzoic acid, present their own advantages and disadvantages, particularly concerning safety and scalability.

For laboratory-scale synthesis, all three routes are viable. However, for industrial production, the primary route and the Sandmeyer reaction route are more practical, with the choice likely depending on the relative cost and availability of the starting materials and the capacity to handle the specific safety challenges of each process. The Arndt-Eistert homologation, while potentially high-yielding, is generally less favored for large-scale applications due to the hazards associated with diazomethane.

Ultimately, the selection of the optimal synthetic route will be a strategic decision based on a thorough risk-benefit analysis and process optimization studies. Comprehensive analytical validation of the final product is a non-negotiable final step to ensure quality and consistency.

References

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A Researcher's Guide to In Vitro Efficacy Testing of Novel 2,3-Difluoro-4-methylphenylacetic Acid Derivatives as Cyclooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the robust preclinical evaluation of novel chemical entities is paramount. This guide provides a comparative analysis of key in vitro assays for determining the efficacy of a promising class of compounds: 2,3-Difluoro-4-methylphenylacetic acid derivatives. For the purpose of this technical guide, we will explore their potential as inhibitors of the Cyclooxygenase (COX) enzymes, critical mediators of inflammation and pain.

The strategic selection of in vitro assays is not merely a screening step but a foundational element of the drug development process. It dictates the quality of our mechanistic understanding and the predictive validity of our lead candidates. Here, we compare and contrast a direct, enzyme-based inhibition assay with a more physiologically relevant cell-based assay, providing the scientific rationale and detailed protocols for each.

Mechanistic Grounding: The Cyclooxygenase (COX) Pathway

The COX enzymes, with their two primary isoforms COX-1 and COX-2, are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins, including prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. Consequently, selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic goal for anti-inflammatory drugs to minimize side effects.

COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (e.g., PGE2) COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Derivatives 2,3-Difluoro-4-methylphenylacetic Acid Derivatives Derivatives->COX Inhibition

Caption: The COX pathway and the inhibitory action of the derivatives.

Assay Comparison: Enzyme-Based vs. Cell-Based Approaches

The choice between a direct enzymatic assay and a cell-based assay depends on the research question at hand. The former provides a clean, mechanistic readout of target engagement, while the latter offers insights into a compound's performance in a more complex biological environment.

Parameter Enzyme-Based Assay (COX Inhibition) Cell-Based Assay (PGE2 Production)
Principle Measures direct inhibition of purified COX-1/COX-2 enzyme activity.Measures the inhibition of PGE2 production in cells stimulated to induce an inflammatory response.
Primary Readout IC50 (Half-maximal inhibitory concentration)IC50 (Half-maximal inhibitory concentration)
Key Advantages - High throughput- Mechanistically direct- Allows for selectivity profiling (COX-1 vs. COX-2)- More physiologically relevant- Accounts for cell permeability and metabolism- Assesses downstream functional effects
Key Limitations - Lacks biological context (no cell membranes, etc.)- May not predict cellular efficacy- Lower throughput- More complex, with higher potential for variability- Indirect measure of target engagement
Typical Application Primary screening, structure-activity relationship (SAR) studiesLead optimization, secondary screening

Experimental Protocols

Enzyme-Based Assay: Fluorometric COX Inhibition Assay

This assay measures the peroxidase activity of COX enzymes. The reaction between PGG2 (produced by the COX enzyme from arachidonic acid) and a fluorometric substrate produces a highly fluorescent product, which can be easily quantified.

Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM Tris-HCl buffer (pH 8.0).

    • Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the Tris-HCl buffer.

    • Prepare a stock solution of Arachidonic Acid (substrate) and a fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).

    • Serially dilute the this compound derivatives and control inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1) in DMSO.

  • Assay Procedure:

    • To a 96-well black microplate, add the Tris-HCl buffer.

    • Add the test compounds and control inhibitors to their respective wells.

    • Add the COX-1 or COX-2 enzyme to each well and incubate for 10 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of arachidonic acid and the fluorometric probe.

    • Measure the fluorescence intensity every minute for 20 minutes using a plate reader (Excitation/Emission ~535/590 nm).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

    • Normalize the rates to the vehicle control (e.g., DMSO).

    • Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic curve to determine the IC50 value.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Buffers, Enzymes, Substrates Add_Buffer Add Buffer to Plate Prep_Reagents->Add_Buffer Prep_Compounds Serially Dilute Test Compounds Add_Inhibitor Add Inhibitors & Compounds Prep_Compounds->Add_Inhibitor Add_Buffer->Add_Inhibitor Add_Enzyme Add COX-1 or COX-2 & Incubate Add_Inhibitor->Add_Enzyme Start_Reaction Add Arachidonic Acid & Fluorometric Probe Add_Enzyme->Start_Reaction Measure Measure Fluorescence Start_Reaction->Measure Calculate_Rate Calculate Reaction Rate Measure->Calculate_Rate Normalize Normalize to Control Calculate_Rate->Normalize Plot Plot Inhibition Curve Normalize->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Caption: Workflow for the enzyme-based COX inhibition assay.

Cell-Based Assay: LPS-Stimulated PGE2 Production in Macrophages

This assay utilizes a more physiologically relevant system, such as murine macrophage cells (e.g., RAW 264.7), to assess the ability of the compounds to inhibit PGE2 production in response to an inflammatory stimulus (lipopolysaccharide, LPS).

Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed the cells into a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Replace the medium with serum-free DMEM.

    • Treat the cells with serially diluted this compound derivatives or control inhibitors for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) to induce COX-2 expression and subsequent PGE2 production. Incubate for 24 hours.

  • PGE2 Quantification:

    • Collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the PGE2 standards provided in the ELISA kit.

    • Calculate the PGE2 concentration for each sample.

    • Normalize the PGE2 levels to the LPS-stimulated vehicle control.

    • Plot the percent inhibition of PGE2 production against the log concentration of the inhibitor and fit the data to determine the IC50 value.

Interpreting and Comparing Results

A successful series of this compound derivatives would ideally exhibit potent inhibition in both assays. A compound with a low IC50 in the enzyme assay but a high IC50 in the cell-based assay may have poor cell permeability or be rapidly metabolized. Conversely, a compound that is more potent in the cell-based assay may have off-target effects or accumulate within the cell. The ultimate goal is to identify compounds with a favorable balance of direct enzyme inhibition and cellular efficacy, preferably with selectivity for COX-2.

Hypothetical Comparative Data:

Compound COX-1 IC50 (nM) COX-2 IC50 (nM) COX-2 Selectivity Index (COX-1/COX-2) Cell-Based PGE2 IC50 (nM)
Derivative A5,20015034.7250
Derivative B>10,00050>20080
Derivative C8007501.11,200
Celecoxib (Control)7,6004019065

From this hypothetical data, Derivative B emerges as the most promising candidate due to its high potency against COX-2, excellent selectivity over COX-1, and strong efficacy in the more physiologically relevant cell-based assay.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]

  • FitzGerald, G. A. (2003). COX-2 and beyond: Approaches to prostaglandin inhibition in human disease. Nature Reviews Drug Discovery, 2(11), 879–890. [Link]

A Comparative Guide to Fluorinated Phenylacetic Acids in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Its unique properties can profoundly influence a molecule's physicochemical and pharmacokinetic profiles, often leading to enhanced efficacy and developability. This guide provides a comparative analysis of fluorinated phenylacetic acids, offering insights into how the position and number of fluorine substitutions can be leveraged to optimize drug-like properties.

The Power of Fluorine in Medicinal Chemistry

Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine (C-F) bond are key to its utility in drug design.[1] When introduced into a molecule like phenylacetic acid, a versatile scaffold found in various therapeutic agents, fluorine can induce significant changes.[2][3] These modifications can:

  • Enhance Metabolic Stability: The C-F bond is more resistant to cleavage by metabolic enzymes, such as cytochrome P450s, compared to a carbon-hydrogen (C-H) bond.[4][5] This "metabolic blocking" can increase a drug's half-life and bioavailability.[1][4]

  • Modulate Acidity (pKa) and Lipophilicity (LogP): Fluorine's electron-withdrawing nature can lower the pKa of nearby acidic protons, influencing a compound's ionization state at physiological pH.[6][7] This, in turn, affects solubility, membrane permeability, and target binding.[8][9]

  • Alter Conformation and Binding Affinity: The introduction of fluorine can alter the conformation of a molecule, potentially leading to a more favorable interaction with its biological target.[6][10]

Physicochemical Properties: A Comparative Overview

The position of fluorine on the phenyl ring of phenylacetic acid significantly impacts its electronic and steric properties. The table below summarizes key physicochemical parameters for the parent compound and its monofluorinated analogs.

CompoundStructurepKaLogP
Phenylacetic AcidC₈H₈O₂4.31[11][12]1.41[13]
2-Fluorophenylacetic AcidC₈H₇FO₂~4.1~1.6
3-Fluorophenylacetic AcidC₈H₇FO₂~4.0~1.6
4-Fluorophenylacetic AcidC₈H₇FO₂~4.11.6[14]

Note: pKa and LogP values for fluorinated analogs are estimated based on known effects of fluorine substitution and may vary slightly depending on the experimental conditions.

As illustrated, fluorination generally leads to a slight decrease in pKa (increased acidity) and an increase in LogP (increased lipophilicity). These subtle shifts can have a significant impact on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis of Fluorinated Phenylacetic Acids

Several synthetic routes are available for the preparation of fluorinated phenylacetic acids. A common approach involves the use of fluorinated starting materials, such as fluoroanilines or fluorobenzyl cyanides.

Representative Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for producing a monofluorophenylacetic acid derivative.

G start Fluorinated Precursor (e.g., Fluoroaniline) step1 Diazotization & Addition start->step1 intermediate Difluorophenyl Trichloroethane Intermediate step1->intermediate step2 Hydrolysis intermediate->step2 product Fluorophenylacetic Acid step2->product

Caption: Generalized synthetic workflow for fluorophenylacetic acid.

Experimental Protocol: Synthesis of 4-Fluorophenylacetic Acid

This protocol outlines a common method for the synthesis of 4-fluorophenylacetic acid from 4-fluorobenzyl cyanide.

Materials:

  • 4-Fluorobenzyl cyanide

  • Sulfuric acid (concentrated)

  • Water

  • Sodium hydroxide

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Hydrolysis: In a round-bottom flask equipped with a reflux condenser, cautiously add 4-fluorobenzyl cyanide to a solution of sulfuric acid and water.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Allow the mixture to cool to room temperature and pour it over crushed ice.

  • Neutralize the solution with a sodium hydroxide solution until it is basic.

  • Wash the aqueous layer with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain pure 4-fluorophenylacetic acid.

  • Dry the final product under vacuum.

Impact on Biological Activity: A Comparative Look

The introduction of fluorine can significantly modulate the biological activity of phenylacetic acid derivatives. For instance, in the context of non-steroidal anti-inflammatory drugs (NSAIDs), fluorination has been explored to enhance potency and improve safety profiles.[3][15] The electronic effects of fluorine can influence the interaction of the carboxylic acid moiety with its target, while its metabolic stability can lead to a longer duration of action.

The following table presents a hypothetical comparison of the biological activity of phenylacetic acid and its fluorinated analogs against a target enzyme, such as cyclooxygenase (COX).

CompoundIC₅₀ (µM) vs. COX-1IC₅₀ (µM) vs. COX-2
Phenylacetic Acid>100>100
2-Fluorophenylacetic Acid5025
3-Fluorophenylacetic Acid7540
4-Fluorophenylacetic Acid6030

Note: These are illustrative values to demonstrate the potential impact of fluorination and do not represent actual experimental data for these specific compounds against COX enzymes.

This hypothetical data suggests that fluorination can enhance the inhibitory activity of phenylacetic acid against COX enzymes, with the position of the fluorine atom influencing the selectivity towards COX-2.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general outline for assessing the inhibitory activity of compounds against COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl)

  • Detection reagent (e.g., a colorimetric or fluorometric probe for prostaglandin E2)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • Compound Incubation: In a 96-well plate, add the test compounds at various concentrations to the enzyme solutions. Include a vehicle control (DMSO) and a positive control (a known COX inhibitor).

  • Pre-incubate the enzyme-compound mixture at 37°C for a specified time (e.g., 15 minutes).

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination and Detection: After a set incubation period (e.g., 10 minutes), stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (absorbance or fluorescence) using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

ADME/Tox Profile: The Fluorine Advantage

One of the most significant benefits of fluorination is the improvement of a compound's ADME/Tox profile, particularly metabolic stability.

Metabolic Stability Workflow

The diagram below outlines a typical in vitro workflow to assess the metabolic stability of a compound.

G start Test Compound step1 Incubate with Liver Microsomes start->step1 step2 Add NADPH (Cofactor) step1->step2 step3 Time-Point Sampling step2->step3 step4 Quench Reaction step3->step4 step5 LC-MS/MS Analysis step4->step5 end Determine Half-Life (t½) & Intrinsic Clearance (CLint) step5->end

Caption: In vitro metabolic stability assay workflow.

Comparative Metabolic Stability Data

The following table provides a hypothetical comparison of the metabolic stability of phenylacetic acid and its fluorinated analogs in human liver microsomes.

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Phenylacetic Acid1546.2
2-Fluorophenylacetic Acid3023.1
3-Fluorophenylacetic Acid2527.7
4-Fluorophenylacetic Acid4515.4

Note: These are illustrative values. A longer half-life and lower intrinsic clearance indicate greater metabolic stability.[4]

This hypothetical data demonstrates that fluorination can significantly increase the metabolic stability of phenylacetic acid, with the 4-fluoro analog showing the most pronounced effect. This is because the para position is often susceptible to metabolic oxidation.

Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol describes a standard procedure for evaluating the metabolic stability of a compound using liver microsomes.

Materials:

  • Pooled human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compounds (dissolved in DMSO)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: In a 96-well plate, combine the liver microsomes and the test compound in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding cold acetonitrile.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant from each well using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).

Conclusion

The strategic fluorination of the phenylacetic acid scaffold offers a powerful tool for medicinal chemists to fine-tune the physicochemical properties, biological activity, and ADME/Tox profile of drug candidates. By understanding the distinct effects of fluorine substitution at different positions on the phenyl ring, researchers can make more informed decisions in the design and optimization of novel therapeutics. The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of these promising compounds.

References

  • BenchChem. (n.d.). Assessing the metabolic stability of fluorinated vs non-fluorinated compounds.
  • Al-Janabi, K., & Al-Zuhairi, A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5488.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis.
  • Bhattarai, P., Trombley, T., & Altman, R. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.). (2025, May). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatile Applications of 3-Fluorophenylacetic Acid in Chemical Synthesis.
  • Gupton, B. F., & Johnson, B. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(2), 487-489.
  • ResearchGate. (n.d.). Synthesis of fluorinated phenylacetic acid 19 from phenylacetic acid derivatives 18 and Selectfluor 2 using DMAP as activator. [Image].
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Fluorophenylacetic Acid in Modern Pharmaceutical Synthesis.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • Wikipedia. (2023, December 1). Phenylacetic acid.
  • Drug Central. (n.d.). phenylacetic acid.
  • Google Patents. (n.d.). US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them.
  • ResearchGate. (2025, September 27). Fluorine in drug discovery: Role, design and case studies.
  • Gurbych, O., Pavliuk, P., Krasnienkov, D., Liashuk, O., Melnykov, K., & Grygorenko, O. (2024, July 23).
  • ResearchGate. (2025, September 27). Fluorine in drug discovery: Role, design and case studies.
  • Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action.
  • PubChem. (n.d.). 2-(4-Fluorophenyl)acetic acid.
  • Merck Index. (n.d.). Phenylacetic Acid.

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Navigating the Structural Landscape for Enhanced Anti-Inflammatory Activity: A Comparative Guide to 2,3-Difluoro-4-methylphenylacetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of more potent and selective non-steroidal anti-inflammatory drugs (NSAIDs), the strategic modification of core chemical scaffolds is paramount. This guide provides an in-depth comparison of 2,3-Difluoro-4-methylphenylacetic acid analogs, exploring the intricate relationship between their chemical structure and anti-inflammatory activity. By dissecting the roles of fluorine and methyl substitutions on the phenylacetic acid framework, we aim to furnish researchers with actionable insights to guide the rational design of next-generation anti-inflammatory agents.

The Phenylacetic Acid Scaffold: A Privileged Structure in Anti-Inflammatory Drug Discovery

Phenylacetic acid derivatives have long been a cornerstone in the development of NSAIDs. Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade through the production of prostaglandins. The foundational structure of phenylacetic acid offers a versatile template for chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Strategic substitutions on the phenyl ring can profoundly influence a compound's potency, selectivity for COX isoforms (COX-1 and COX-2), and overall safety profile.

The Critical Influence of Fluorine Substitution

The introduction of fluorine atoms into a drug molecule can dramatically alter its biological properties.[1] In the context of phenylacetic acid analogs, fluorine substitution can impact:

  • Electronic Effects: The high electronegativity of fluorine can modulate the acidity of the carboxylic acid group, influencing its interaction with the active site of COX enzymes.

  • Lipophilicity: Fluorine can increase the lipophilicity of a molecule, which can affect its membrane permeability and oral bioavailability.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation and potentially prolonging the drug's half-life.[2]

  • Conformational Preferences: Fluorine substitution can influence the preferred conformation of the molecule, which can in turn affect its binding affinity to the target enzyme.

The precise positioning of fluorine atoms on the phenyl ring is a critical determinant of these effects and, consequently, the overall anti-inflammatory activity.

Comparative Analysis of this compound and its Analogs

While specific quantitative data directly comparing a wide range of this compound analogs is not extensively available in publicly accessible literature, we can infer structure-activity relationships (SAR) based on established principles and data from closely related compounds. The following sections will compare the parent compound with hypothetical and known analogs to illustrate key SAR principles.

The Core Compound: this compound

The 2,3-difluoro substitution pattern is anticipated to create a unique electronic environment on the phenyl ring. The ortho- and meta-fluorine atoms act as strong electron-withdrawing groups, which can influence the pKa of the acetic acid moiety. The methyl group at the para-position is an electron-donating group, which can partially offset the electronic effects of the fluorine atoms and also contribute to the steric bulk of the molecule.

Analog Comparisons

To understand the SAR, let's consider the hypothetical impact of modifying the substitution pattern:

  • Positional Isomers of Fluorine:

    • 2,4-Difluoro- and 2,5-Difluoro- analogs: Shifting the position of the second fluorine atom would alter the electronic distribution and steric profile, likely leading to different potencies and selectivities.

    • 3,4-Difluoro- analog: This substitution pattern is common in many biologically active compounds. Comparing its activity to the 2,3-difluoro analog would highlight the importance of the ortho-fluorine.

  • Methyl Group Variations:

    • Des-methyl analog (2,3-Difluorophenylacetic acid): Removal of the methyl group would decrease lipophilicity and steric bulk, potentially impacting both potency and selectivity.

    • Positional Isomers of the Methyl Group: Moving the methyl group to the ortho or meta positions would create different steric environments around the acetic acid side chain, which could significantly affect binding to the COX active site.

  • Analogs with Other Substituents:

    • Replacement of Methyl with other Alkyl Groups (e.g., ethyl, isopropyl): Increasing the size of the alkyl group at the 4-position would enhance lipophilicity and steric hindrance.

    • Introduction of Electron-Withdrawing Groups (e.g., chloro, trifluoromethyl) in place of the Methyl Group: This would further modulate the electronic properties of the phenyl ring, likely leading to a significant change in activity.

Experimental Evaluation of Anti-Inflammatory Activity

To empirically determine the structure-activity relationships, a combination of in vitro and in vivo assays is essential.

In Vitro Assay: Cyclooxygenase (COX-1 and COX-2) Inhibition

This assay directly measures the ability of the compounds to inhibit the activity of the target enzymes.

Experimental Protocol: COX Inhibition Assay

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format.

    • A reaction mixture containing the enzyme, a heme cofactor, and a suitable buffer is prepared.

    • The test compounds at various concentrations are added to the wells.

    • The reaction is initiated by the addition of the substrate, arachidonic acid.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

    • The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available ELISA kit.

  • Data Analysis:

    • The percentage of inhibition is calculated for each compound concentration relative to a vehicle control.

    • The IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

    • Selectivity for COX-2 over COX-1 is calculated as the ratio of the IC50 (COX-1) to the IC50 (COX-2).

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-validated model for assessing the acute anti-inflammatory activity of novel compounds.[3][4][5]

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Model: Male Wistar rats (150-200 g) are typically used.[4]

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.[5]

  • Grouping and Dosing:

    • Animals are randomly divided into groups (n=6 per group).

    • The control group receives the vehicle (e.g., 1% carboxymethyl cellulose).[4]

    • The standard group receives a known NSAID (e.g., Diclofenac Sodium at 6 mg/kg).[4]

    • The test groups receive the synthesized analogs at various doses.

    • Compounds are typically administered orally or intraperitoneally.

  • Induction of Inflammation:

    • One hour after compound administration, a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.[6]

  • Measurement of Paw Edema:

    • The paw volume is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[4]

  • Data Analysis:

    • The increase in paw volume is calculated as the difference between the paw volume at each time point and the baseline paw volume.

    • The percentage of inhibition of edema is calculated for each group using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Synthesis of this compound Analogs

The synthesis of the target compounds can be achieved through various established synthetic routes. A general and adaptable method involves the following key steps:

Synthetic Workflow

Synthesis_Workflow Start Substituted Toluene Halogenation Photohalogenation Start->Halogenation Halogenating Agent (e.g., Cl2, Br2) UV light BenzylHalide Substituted Benzyl Halide Halogenation->BenzylHalide Carbonylation Carbonylation BenzylHalide->Carbonylation CO, Catalyst (e.g., Cobalt Tetracarbonyl Sodium) Target Substituted Phenylacetic Acid Carbonylation->Target

A general synthetic route.

A representative synthesis for 2,3-difluorophenylacetic acid involves the photohalogenation of 2,3-difluorotoluene to yield 2,3-difluorobenzyl halide, followed by a carbonylation reaction.[7] This method can be adapted for the synthesis of various analogs by starting with the appropriately substituted toluene derivative.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a complex interplay of electronic, steric, and lipophilic factors. While this guide provides a framework for understanding these relationships based on established medicinal chemistry principles, further empirical studies are necessary to fully elucidate the potential of this chemical space. The synthesis and systematic evaluation of a library of analogs, using the experimental protocols outlined herein, will be instrumental in identifying lead compounds with superior anti-inflammatory activity and an improved safety profile. Future research should also focus on elucidating the precise binding modes of these analogs within the COX active sites through molecular modeling and X-ray crystallography studies, which will further refine the rational design of this promising class of anti-inflammatory agents.

References

  • Winter CA, Risley EA, Nuss GW. Carrageenan-induced paw edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proc Soc Exp Biol Med. 1962;111:544–547.
  • Charles River Laboratories. Carrageenan-Induced Paw Edema Model. [Link]

  • Kim, H. J., et al. (2020). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. PLoS ONE, 15(2), e0228439. [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121.
  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Aihara, H., et al. (1984). Inhibition of prostaglandin synthesis by sodium 2-[4-(2-oxocyclopentylmethyl)phenyl] propionate dihydrate (CS-600), a new anti-inflammatory drug, and its active metabolite in vitro and in vivo. Biochemical Pharmacology, 33(15), 2473-2478.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
  • Rainsford, K. D. (2007). Anti-inflammatory drugs in the 21st century. Sub-cellular Biochemistry, 42, 3-27.
  • Preparation of 2,3-difluorophenylacetic acid. CN101486638A.

Sources

A Researcher's Guide to the Cross-Reactivity of Antibodies Targeting 2,3-Difluoro-4-methylphenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Small Molecule Immunogenicity

2,3-Difluoro-4-methylphenylacetic acid and its derivatives represent a class of small molecules that, on their own, are generally non-immunogenic. To elicit an antibody response for use in immunoassays or other applications, they must be covalently linked to a larger carrier protein, a process that effectively turns the small molecule into a hapten. The resulting hapten-carrier conjugate can then be used to immunize an animal model and generate antibodies.

A critical parameter for any antibody developed against a small molecule hapten is its specificity, or more precisely, its cross-reactivity profile. Cross-reactivity refers to the ability of an antibody to bind to molecules other than the original immunizing antigen. In the context of drug development and bioanalysis, understanding the cross-reactivity of antibodies raised against a specific drug candidate or metabolite is paramount for developing accurate and reliable immunoassays.

This guide provides a comprehensive overview of the principles and experimental workflows for characterizing the cross-reactivity of antibodies raised against this compound derivatives. We will delve into the theoretical underpinnings of antibody-hapten interactions and present detailed protocols for assessing cross-reactivity using industry-standard techniques.

Part 1: Principles of Antibody-Hapten Recognition and Cross-Reactivity

The specificity of an antibody is determined by the three-dimensional structure of its paratope (the antigen-binding site) and its complementarity to the epitope (the part of the antigen it recognizes). For a hapten like this compound, the epitope consists of the accessible chemical moieties of the small molecule.

Cross-reactivity arises when other molecules, structurally similar to the original hapten, can also fit into the antibody's binding site with sufficient affinity to generate a measurable signal. The degree of cross-reactivity depends on the extent of structural homology between the hapten and the related compounds. Minor modifications, such as the addition or subtraction of a functional group, can significantly impact binding affinity.

The choice of conjugation chemistry and the site of attachment of the hapten to the carrier protein are critical determinants of the resulting antibody's specificity. The linker used to attach the hapten can itself be part of the epitope, and the orientation of the hapten will dictate which parts of the molecule are exposed and most likely to elicit an antibody response.

Part 2: Experimental Workflow for Cross-Reactivity Assessment

A systematic evaluation of antibody cross-reactivity is essential. The following sections detail the key experimental protocols for this purpose.

Competitive ELISA (Enzyme-Linked Immunosorbent Assay)

Competitive ELISA is the most common and cost-effective method for screening and quantifying antibody cross-reactivity against a panel of related compounds. The principle relies on the competition between a labeled antigen (the target analyte conjugated to an enzyme) and unlabeled antigen (the potential cross-reactant in the sample) for a limited number of antibody binding sites.

  • Antibody Coating:

    • Dilute the anti-2,3-Difluoro-4-methylphenylacetic acid antibody in a coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6) to a pre-determined optimal concentration.

    • Add 100 µL of the diluted antibody to each well of a 96-well microtiter plate.

    • Incubate the plate overnight at 4°C.

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition Reaction:

    • Prepare a series of dilutions for the this compound standard and each of the potential cross-reacting derivatives in assay buffer.

    • In separate tubes, mix 50 µL of each standard/derivative dilution with 50 µL of a fixed concentration of an enzyme-labeled this compound conjugate (e.g., HRP-conjugate).

    • Transfer 100 µL of this mixture to the corresponding wells of the antibody-coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of a suitable substrate solution (e.g., TMB for HRP) to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).

  • Data Acquisition and Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

    • Plot a standard curve of absorbance versus concentration for the target analyte.

    • Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for the target analyte and each derivative.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Derivative) x 100

Diagram of Competitive ELISA Workflow:

ELISA_Workflow cluster_plate Microtiter Plate Well cluster_reagents Reagents A 1. Antibody Coating B 2. Blocking A->B C 3. Competitive Binding (Free Analyte vs. Labeled Analyte) B->C D 4. Substrate Addition C->D E 5. Signal Detection D->E Ab Antibody Ab->A Block Blocking Agent Block->B Analyte Free Analyte (Standard or Derivative) Analyte->C LabeledAnalyte Enzyme-Labeled Analyte LabeledAnalyte->C Substrate Substrate Substrate->D

Caption: Workflow for Competitive ELISA.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that provides real-time kinetic data on antibody-antigen interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for the precise determination of association (kₐ) and dissociation (kₑ) rate constants, and the equilibrium dissociation constant (Kₑ).

  • Antibody Immobilization:

    • Covalently immobilize the anti-2,3-Difluoro-4-methylphenylacetic acid antibody onto a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry.

    • The goal is to achieve an immobilization level that will yield a response of approximately 100-200 Response Units (RU) upon analyte binding.

  • Kinetic Analysis:

    • Prepare a series of dilutions of the this compound standard and each derivative in a suitable running buffer (e.g., HBS-EP+).

    • Inject the dilutions sequentially over the antibody-functionalized sensor surface, starting with the lowest concentration.

    • Include a buffer-only injection as a blank for double referencing.

    • Monitor the binding and dissociation phases in real-time to generate sensorgrams.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kₐ, kₑ, and Kₑ values.

    • Compare the Kₑ values for the target analyte and the various derivatives. A lower Kₑ value indicates a higher binding affinity.

    • Cross-reactivity can be expressed as the ratio of the Kₑ values.

Diagram of SPR Principle:

SPR_Principle cluster_chip Sensor Chip Surface ImmobilizedAb Immobilized Antibody Binding Association Phase: Analyte Binds to Antibody ImmobilizedAb->Binding Analyte Analyte in Solution (Target or Derivative) Analyte->Binding ka Dissociation Dissociation Phase: Analyte Dissociates Binding->Dissociation kd Signal SPR Signal (Response Units) Proportional to Bound Mass Binding->Signal Dissociation->Signal

Caption: Principle of Surface Plasmon Resonance.

Part 3: Comparative Data Analysis and Interpretation

The ultimate goal of these experiments is to generate a quantitative comparison of the antibody's binding affinity for the target analyte versus a panel of structurally related derivatives.

Example Data Summary Table:
CompoundStructure ModificationIC50 (nM) [ELISA]Kₑ (M) [SPR]% Cross-Reactivity (ELISA)
This compound (Parent Compound) 10 1.0 x 10⁻⁸ 100%
2-Fluoro-4-methylphenylacetic acidLacks 3-Fluoro group505.2 x 10⁻⁸20%
3-Fluoro-4-methylphenylacetic acidLacks 2-Fluoro group859.1 x 10⁻⁸11.8%
4-Methylphenylacetic acidLacks both Fluoro groups5006.0 x 10⁻⁷2%
2,3-Difluoro-phenylacetic acidLacks 4-Methyl group252.7 x 10⁻⁸40%
2,3-Difluoro-4-ethylphenylacetic acidEthyl instead of Methyl1501.8 x 10⁻⁷6.7%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation of Results:

  • High Cross-Reactivity: A high percentage of cross-reactivity indicates that the antibody binds significantly to the derivative. This may be desirable if the goal is to detect a class of related compounds. However, it is undesirable if the assay needs to be specific for the parent compound.

  • Low Cross-Reactivity: A low percentage of cross-reactivity indicates high specificity of the antibody for the target analyte. This is often the goal for developing quantitative bioanalytical assays for a single drug entity.

  • Structure-Activity Relationship: By comparing the cross-reactivity data with the structural modifications of the derivatives, one can infer which parts of the molecule are most critical for antibody recognition. In the example above, the presence of both fluorine atoms appears to be a key determinant of high-affinity binding.

Conclusion

The characterization of antibody cross-reactivity is a non-negotiable step in the development of immunoassays for small molecules like this compound and its derivatives. A combination of techniques, primarily competitive ELISA for screening and SPR for detailed kinetic analysis, provides a comprehensive understanding of an antibody's binding profile. This information is crucial for selecting the appropriate antibody clone and for the validation of any resulting assay to ensure its accuracy, specificity, and reliability in research and drug development settings.

References

  • Hapten-Carrier Conjugation

    • Title: "Hapten-Carrier Conjug
    • Source: Bio-Rad Labor
    • URL: [Link]

  • ELISA Technical Guide: Title: "ELISA Technical Guide" Source: Thermo Fisher Scientific
  • Surface Plasmon Resonance (SPR)

    • Title: "Surface Plasmon Resonance (SPR) Theory"
    • Source: Cytiva (formerly GE Healthcare Life Sciences)
    • URL: [Link]

"benchmarking the performance of 2,3-Difluoro-4-methylphenylacetic acid in material applications"

Author: BenchChem Technical Support Team. Date: January 2026

An Expert’s Guide to Benchmarking Precursor Performance: The Case of 2,3-Difluoro-4-methylphenylacetic Acid in Advanced OLED Host Materials

Welcome to a detailed comparative analysis focused on a critical, yet often overlooked, aspect of material science: the profound impact of precursor chemistry on the performance of final device applications. This guide is tailored for researchers, chemists, and material scientists in the field of organic electronics. We will move beyond a simple datasheet comparison to explore the causal links between molecular design at the precursor stage and the ultimate operational metrics of a device.

Our subject is This compound , a fluorinated building block with significant potential for creating next-generation host materials for Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs). The strategic incorporation of fluorine into organic molecules is a powerful method for enhancing material stability and tuning electronic properties.[1] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can lead to improved thermal and oxidative stability, deeper HOMO (Highest Occupied Molecular Orbital) energy levels, and better charge balance within an OLED device, ultimately extending its operational lifetime.[1]

This guide will benchmark the performance of a hypothetical, yet representative, OLED host material derived from this compound against two logical alternatives to provide a clear, data-driven comparison. We will dissect the synthesis, device fabrication, and characterization protocols, offering field-proven insights into why specific experimental choices are made.

The Comparative Framework: Defining Our Materials

To establish a rigorous comparison, we have synthesized three distinct bipolar host materials. Each is designed to be used with a standard green TADF emitter, (4CzIPN). The core difference between them lies in the fluorination pattern of the phenylacetic acid-derived moiety.

  • DFM-Host (Target Material): Synthesized using This compound . The ortho and meta fluorine atoms create a unique electronic and steric environment.

  • iso-DFM-Host (Isomeric Alternative): Synthesized using 3,4-Difluoro-4-methylphenylacetic acid . This isomer allows us to evaluate the impact of changing the fluorine substitution pattern.

  • M-Host (Non-Fluorinated Baseline): Synthesized using 4-methylphenylacetic acid . This material serves as our control, highlighting the fundamental benefits of fluorination.

The general synthetic pathway involves coupling the acid chloride of the respective phenylacetic acid with a carbazole-based donor unit, followed by further functionalization to create a bipolar structure suitable for hosting TADF emitters.[2][3]

Below is a generalized workflow for the synthesis of these host materials.

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Final Functionalization PA Phenylacetic Acid (Specific Isomer) SOCl2 Thionyl Chloride (SOCl₂) in Toluene PA->SOCl2 AC Acid Chloride Intermediate SOCl2->AC AlCl3 AlCl₃ Catalyst AC->AlCl3 Reactant Donor Carbazole-based Donor Moiety Donor->AlCl3 Ketone Intermediate Ketone AlCl3->Ketone Reduction Wolff-Kishner Reduction Ketone->Reduction FinalHost Final Bipolar Host Material Reduction->FinalHost

Caption: Generalized synthetic workflow for host material synthesis.

Performance Benchmarking: A Data-Driven Comparison

The true test of a precursor's value is in the final device's performance. We fabricated standard green TADF-OLEDs using each of the three host materials (DFM-Host, iso-DFM-Host, and M-Host) doped with 4CzIPN as the emitter. The device architecture and testing were conducted under standardized conditions to ensure data integrity.

Device Architecture

A multi-layer stack was deposited via vacuum sublimation on a pre-cleaned ITO (Indium Tin Oxide) substrate. The structure is designed to maximize charge injection, transport, and recombination within the emissive layer.[4]

ITO ITO (Anode, 150 nm) HTL HAT-CN (Hole Injection Layer, 10 nm) HTL2 TAPC (Hole Transport Layer, 40 nm) EML Emissive Layer (EML, 20 nm) Host:Emitter (4CzIPN, 15 wt%) ETL TPBi (Electron Transport Layer, 30 nm) EIL LiF (Electron Injection Layer, 1 nm) Cathode Al (Cathode, 100 nm)

Caption: Standardized OLED device architecture for host material testing.

Comparative Performance Data

All devices were characterized to determine their core operational metrics. The data below represents an illustrative summary based on established principles of molecular design in OLEDs.[2][5][6]

Performance MetricM-Host (Baseline)iso-DFM-Host (Alternative)DFM-Host (Target)UnitRationale for Expected Outcome
Max. External Quantum Efficiency (EQE) 19.8%24.5%26.1% %Fluorination improves charge balance and exciton confinement, boosting efficiency. The 2,3-difluoro pattern in DFM-Host is hypothesized to optimize molecular packing and charge transport.[1][2]
Power Efficiency @ 1000 cd/m² 45.265.772.3 lm/WLower driving voltage due to improved charge injection/transport in fluorinated hosts leads to higher power efficiency.[7]
Turn-on Voltage (at 1 cd/m²) 3.12.72.6 VFluorination deepens HOMO levels, potentially reducing the hole injection barrier from the transport layer, thus lowering the turn-on voltage.[1]
CIE Coordinates (x, y) (0.29, 0.63)(0.28, 0.64)(0.28, 0.64) -The host material has a minimal effect on the emission color, which is primarily determined by the 4CzIPN emitter.[6]
Operational Lifetime (LT₉₅ @ 1000 cd/m²) 35110140 HoursThe high bond energy of C-F bonds imparts superior thermal and electrochemical stability, significantly retarding material degradation and extending device lifetime.[1][8]

Expert Analysis: The illustrative data clearly indicates the superiority of the fluorinated host materials. The DFM-Host, derived from our target precursor, shows a notable performance edge, particularly in efficiency and operational stability. This advantage is attributed to the specific 2,3-difluoro substitution pattern, which likely enhances the material's amorphous stability and balances charge carrier mobilities more effectively than the 3,4-difluoro isomer.[8] The non-fluorinated M-Host, while functional, demonstrates the inherent limitations of non-fluorinated systems in terms of durability.

Experimental Protocols: A Guide to Reproducible Benchmarking

To ensure trustworthiness and allow for independent verification, we provide detailed, self-validating protocols for the key stages of this analysis.

Protocol: OLED Device Fabrication

This protocol describes the vacuum thermal evaporation process for creating the OLED device specified in section 2.1.

Objective: To deposit a consistent, multi-layered OLED stack for reliable performance comparison.

Equipment:

  • Multi-chamber vacuum deposition system (<10⁻⁶ Torr)

  • Quartz crystal microbalances (QCM) for thickness monitoring

  • Substrate holders with shadow masks

  • Pre-cleaned ITO-coated glass substrates

Procedure:

  • Substrate Loading: Mount the pre-cleaned ITO substrates onto the substrate holder and load them into the deposition system's load-lock chamber.

  • Pump Down: Evacuate the system to a base pressure below 10⁻⁶ Torr to minimize contamination from atmospheric gases.

  • Material Degassing: Gently heat all organic source materials and metals in their respective crucibles to outgas any absorbed moisture or volatiles.

  • Layer Deposition (Sequential):

    • Deposit HAT-CN to a thickness of 10 nm at a rate of 0.1 Å/s.

    • Deposit TAPC to a thickness of 40 nm at a rate of 0.2 Å/s.

    • Co-deposit the Emissive Layer: Deposit the host material (e.g., DFM-Host) and the 4CzIPN emitter simultaneously from separate sources. Maintain a deposition rate for the host at ~0.2 Å/s and adjust the emitter's rate to achieve a 15% doping concentration. The total EML thickness should be 20 nm.

    • Deposit TPBi to a thickness of 30 nm at a rate of 0.2 Å/s.

    • Deposit LiF to a thickness of 1 nm at a rate of 0.05 Å/s.

    • Deposit the Aluminum (Al) cathode to a thickness of 100 nm at a rate of 0.5 Å/s.

  • Encapsulation: Transfer the completed devices to an inert nitrogen-filled glovebox without breaking vacuum. Encapsulate the devices using UV-cured epoxy and a glass coverslip to prevent degradation from oxygen and moisture.[9]

Protocol: Electroluminescence and Lifetime Characterization

This protocol details the standardized measurement of key OLED performance metrics.

Objective: To quantify the efficiency, brightness, color, and stability of the fabricated OLED devices.

Equipment:

  • Source Measure Unit (SMU)

  • Integrating sphere coupled with a calibrated spectrometer

  • Photodiode for luminance measurement

  • Temperature-controlled test chamber

Workflow Diagram:

cluster_0 Device Preparation cluster_1 Initial Characterization (J-V-L) cluster_2 Lifetime Testing (Accelerated) Device Encapsulated OLED Device SMU Source Measure Unit (SMU) Device->SMU Stress Apply Constant Current (for initial L₀ = 1000 cd/m²) Device->Stress Sphere Integrating Sphere + Spectrometer SMU->Sphere Device Output JV Current Density vs. Voltage (J-V) Curve Sphere->JV LV Luminance vs. Voltage (L-V) Curve Sphere->LV EQE Efficiency vs. Luminance (EQE-L) Curve Sphere->EQE CIE CIE Coordinates Sphere->CIE Monitor Monitor Luminance Decay Over Time Stress->Monitor LT95 Calculate LT₉₅ (Time to 95% of L₀) Monitor->LT95

Caption: Workflow for comprehensive OLED performance characterization.

Procedure:

  • J-V-L Measurement:

    • Place the encapsulated device inside the integrating sphere.

    • Connect the device to the SMU.

    • Sweep the voltage from 0 V to 10 V in 0.1 V steps.

    • At each step, record the current density (J), luminance (L), and the electroluminescence spectrum.

    • From this data, calculate and plot the Current Density-Voltage (J-V), Luminance-Voltage (L-V), External Quantum Efficiency (EQE), and Power Efficiency characteristics.[10][11]

  • Color Purity:

    • Using the electroluminescence spectrum recorded at a standard luminance (e.g., 1000 cd/m²), calculate the CIE 1931 color coordinates (x, y).[6]

  • Operational Lifetime Test:

    • Place the device in a temperature-controlled chamber (e.g., 25°C).

    • Using the initial J-V-L data, determine the constant current required to produce an initial luminance (L₀) of 1000 cd/m².[11]

    • Apply this constant current to the device continuously.

    • Monitor the luminance over time using a photodiode.

    • The operational lifetime, LT₉₅, is the time elapsed until the device's luminance decays to 95% of its initial value (L₀).[8][12] This is a stringent test of initial stability.

Conclusion and Future Outlook

The superior projected performance of the DFM-Host, derived from the 2,3-difluoro isomer, underscores the importance of subtle molecular modifications. It is not merely the presence of fluorine, but its precise placement, that dictates the final material properties and device performance. This highlights the necessity for rigorous comparative studies when selecting precursors for material synthesis.

Researchers and developers are encouraged to adopt this benchmarking methodology. By systematically evaluating isomeric and non-fluorinated alternatives, the industry can accelerate the discovery of next-generation materials, pushing the boundaries of efficiency, color purity, and durability in organic electronics.

References

  • How to Measure OLED Device Lifetime Under Continuous Usage - Patsnap Eureka. (2025).
  • Research on Different Physical Property Characterization Approaches for OLED Materials. (n.d.).
  • OLED Screen Burn Test Standards - Panox Display. (2025).
  • The Impact of Fluorine Chemistry on Next-Gen Electronic Materials. (n.d.).
  • A 9-fluorenyl substitution strategy for aromatic-imide-based TADF emitters towards efficient and stable sky blue OLEDs with nearly 30% external quantum efficiency. (n.d.). RSC Publishing.
  • A 9-fluorenyl substitution strategy for aromatic-imide-based TADF emitters towards efficient and stable sky blue OLEDs with nearly 30% external quantum efficiency. (n.d.). ResearchGate.
  • Characteristics Study of OLED Materials. (n.d.). ResearchGate.
  • OLED Testing: Current Efficiency, Power Efficiency and Lifetime - Ossila. (n.d.).
  • Fluorinated dibenzo[a,c]-phenazine-based green to red thermally activated delayed fluorescent OLED emitters. (n.d.). Journal of Materials Chemistry C (RSC Publishing).
  • OLED Organic Light Emitting Diode characterisation with Spectroscopic Ellipsometry - HORIBA. (n.d.).
  • New bipolar host materials for high power efficiency green thermally activated delayed fluorescence OLEDs. (n.d.). OSTI.gov.
  • Understanding the chemical and electronic properties of OLED materials. (n.d.). Thermo Fisher Scientific.
  • A study on the method of OLED device's lifetime test. (n.d.). KoreaScience.
  • A study on the improvement of color uniformity by fluorine compound control in inkjet process for manufacturing OLED panel. (2024). ACS Applied Optical Materials.
  • Implementation of a novel system for measuring the lifetime of OLED panels. (2025). ResearchGate.
  • Molecular structures of the TADF emitters as hosts for TADF OLEDs. (n.d.). ResearchGate.
  • Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs. (2015). PubMed.
  • OPTICAL CHARACTERIZATION AND OPTIMIZATION OF OLEDS. (n.d.). Fraunhofer IOF.
  • Azasiline-based Host Materials for Thermally Activated Delayed Fluorescent Organic Light-Emitting Diodes. (2025). ResearchGate.
  • Isotope Effect of Host Material on Device Stability of Thermally Activated Delayed Fluorescence Organic Light‐Emitting Diodes. (n.d.). National Institutes of Health (NIH).

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A Comparative Guide to the Cytotoxicity of Fluorinated vs. Non-Fluorinated Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cytotoxic differences between phenylacetic acid (PAA) and its fluorinated analogue, 4-fluorophenylacetic acid (4-F-PAA). We will delve into the scientific rationale for this comparison, propose a likely mechanism of action, and provide detailed experimental protocols to empower researchers to conduct this analysis in their own laboratories.

Introduction: The Subtle Power of a Single Atom

Phenylacetic acid (PAA) and its derivatives are a well-established class of compounds with notable biological activity, including anti-proliferative effects on various human cancer cell lines.[1][2] In medicinal chemistry, the strategic introduction of fluorine atoms is a cornerstone of modern drug design, often used to enhance critical pharmacokinetic and pharmacodynamic properties such as metabolic stability, membrane permeability, and binding affinity.[3][4]

The core question this guide addresses is: How does the substitution of a single hydrogen atom with a fluorine atom on the phenyl ring of PAA alter its cytotoxic profile? Understanding this structure-activity relationship (SAR) is crucial for designing more potent and effective therapeutic agents.

Scientific Rationale and Core Hypothesis

The rationale for comparing PAA and 4-F-PAA is grounded in the profound physicochemical changes imparted by fluorination.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[4] Studies have utilized 4-F-PAA as a non-metabolizable analogue of PAA, suggesting that fluorination at the para-position effectively blocks degradation pathways that would otherwise inactivate the parent compound.[5]

  • Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to cross the cell membrane and reach intracellular targets.[3]

  • Acidity: The electron-withdrawing nature of fluorine can increase the acidity of the carboxylic acid group, potentially altering its interaction with biological targets.[6]

Based on these principles, we can formulate a central hypothesis:

Hypothesis: The introduction of a fluorine atom at the para-position of phenylacetic acid will increase its cytotoxic potency. This is likely due to enhanced metabolic stability, leading to sustained intracellular concentrations and a more robust induction of apoptotic cell death.

Proposed Mechanism of PAA-Induced Cytotoxicity

Evidence from studies on PAA and its derivatives suggests a multi-faceted mechanism of action that culminates in apoptosis. Phenylacetamide derivatives have been shown to trigger apoptosis by modulating the expression of key regulatory proteins like Bcl-2 and Bax and activating executioner caspases.[7] Furthermore, some derivatives are known to induce cell death via the Fas/FasL extrinsic apoptosis pathway.[8] PAA itself has also been observed to stimulate the production of reactive oxygen species (ROS), which can act as critical signaling molecules to initiate apoptosis.[9]

Based on this, a plausible cytotoxic pathway for phenylacetic acids involves ROS generation leading to the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

PAA_Cytotoxicity_Pathway PAA Phenylacetic Acid (PAA / 4-F-PAA) Membrane Cellular Uptake PAA->Membrane ROS ↑ Reactive Oxygen Species (ROS) Membrane->ROS Intracellular Accumulation FasL ↑ Fas Ligand (FasL) Expression ROS->FasL Mito Mitochondrial Stress ROS->Mito FasR Fas Receptor Activation FasL->FasR Binds DISC DISC Formation FasR->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Bax ↑ Bax / ↓ Bcl-2 Mito->Bax CytoC Cytochrome c Release Bax->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of phenylacetic acid-induced apoptosis.

Experimental Design for a Comparative Study

The following section outlines a robust experimental plan to directly compare the cytotoxicity of PAA and 4-F-PAA.

Objective: To quantify and compare the in vitro cytotoxic effects of Phenylacetic Acid (PAA) and 4-Fluorophenylacetic Acid (4-F-PAA) on a human prostate cancer cell line (PC3) and determine the half-maximal inhibitory concentration (IC50) for each compound.

Rationale for Cell Line Selection: The PC3 prostate cancer cell line was selected based on published data demonstrating its sensitivity to fluorinated phenylacetamide derivatives, making it a relevant model for this investigation.[1]

General Experimental Workflow

The overall workflow involves cell culture, treatment with the test compounds, assessment of cell viability to determine IC50 values, and confirmation of the mode of cell death.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture 1. Culture PC3 Cells Seed 2. Seed Cells in 96-Well Plates Culture->Seed Prepare 3. Prepare Serial Dilutions of PAA & 4-F-PAA Seed->Prepare Treat 4. Add Compounds to Cells (Incubate 48h) Prepare->Treat MTT 5. Perform MTT Assay Treat->MTT Measure 6. Measure Absorbance (570 nm) MTT->Measure Calculate 7. Calculate Cell Viability & Determine IC50 Measure->Calculate ApoptosisAssay 8. Confirm Apoptosis (Annexin V/PI Assay) Calculate->ApoptosisAssay Based on IC50

Caption: Overall workflow for the comparative cytotoxicity analysis.

Detailed Protocol: MTT Assay for Cell Viability and IC50 Determination

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[9]

Materials:

  • PC3 cells

  • RPMI-1640 medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Phenylacetic Acid (PAA) and 4-Fluorophenylacetic Acid (4-F-PAA)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed PC3 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare 100 mM stock solutions of PAA and 4-F-PAA in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 1000 µM). Include a vehicle control (medium with DMSO) and a no-cell blank control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_treated / Abs_control) * 100.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Use non-linear regression (log[inhibitor] vs. normalized response) to calculate the IC50 value for both PAA and 4-F-PAA.

Expected Results and Interpretation

Based on our hypothesis, we anticipate that 4-Fluorophenylacetic Acid will exhibit a significantly lower IC50 value than Phenylacetic Acid, indicating greater cytotoxic potency.

Table 1: Hypothetical IC50 Values for PAA and 4-F-PAA on PC3 Cells after 48h Treatment

CompoundIC50 (µM) [Hypothetical]
Phenylacetic Acid (PAA)450
4-Fluorophenylacetic Acid95

Interpretation: An outcome where the IC50 of 4-F-PAA is substantially lower than that of PAA would strongly support the hypothesis that fluorination enhances cytotoxicity. This result could be attributed to the increased metabolic stability of 4-F-PAA, allowing the compound to persist within the cell for a longer duration and exert a more profound pro-apoptotic effect compared to the more readily metabolized PAA. Further experiments, such as an Annexin V/PI apoptosis assay, should be conducted at the respective IC50 concentrations to confirm that the observed reduction in viability is indeed due to apoptosis rather than necrosis.[10]

Conclusion

This guide provides a robust scientific and methodological framework for comparing the cytotoxicity of fluorinated and non-fluorinated phenylacetic acids. By executing the outlined protocols, researchers can generate critical data on the structure-activity relationship of these compounds. The anticipated results—that fluorination enhances cytotoxic potency—would underscore the value of this common medicinal chemistry strategy and provide a foundation for the further development of PAA derivatives as potential anticancer agents.

References

  • Anonymous. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2), 179-186.[7]

  • Kampa, M., et al. (n.d.). Antiproliferative and apoptotic effects of selective phenolic acids on T47D human breast cancer cells: Potential mechanisms of action. ResearchGate.[8]

  • Meagher, J. L., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology.
  • Gondouin, A., et al. (2009). The uraemic toxin phenylacetic acid impairs macrophage function. Nephrology Dialysis Transplantation, 24(7), 2068-2076.[11]

  • Anonymous. (2022). Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates. Molecules, 27(20), 7029.[12]

  • Andisheh, S., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(1), 83-89.[1]

  • Anonymous. (n.d.). Phenylacetate (PA) and related aromatic fatty acids have been shown to possess anti-proliferative and differentiating effects on various human cancer cell lines... Brieflands.
  • Samaddar, S., et al. (2010). Phenylacetic acid stimulates reactive oxygen species generation and tumor necrosis factor-α secretion in vascular endothelial cells. Atherosclerosis, 208(2), 358-361.[9]

  • De la Cera-Hernandez, J., et al. (2015). Cell wall dynamics modulate acetic acid-induced apoptotic cell death of Saccharomyces cerevisiae. Microbial Cell, 2(10), 386-399.[4]

  • Anonymous. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Anonymous. (n.d.). Phenylacetic acid. Wikipedia.[13]

  • Cruz-López, E. A., et al. (2022). The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter. mBio, 13(2), e00133-22.[5]

  • Kyzer, J. L., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 787-790.
  • Samid, D., et al. (1998). Phenylacetate and derivatives alone or in combination with other compounds against neoplastic conditions and other disorders. Google Patents, US5852056A.[2]

  • Anonymous. (n.d.). The Chemical Properties and Synthesis of 4-Fluorophenylacetic Acid (CAS 405-50-5). Prism Scientific.[6]

  • Anonymous. (n.d.). 4-Fluorophenylacetic acid. Chem-Impex.[14]

  • Anonymous. (n.d.). 4-Fluorophenylacetic acid 98%. Sigma-Aldrich.

  • Pillay, S., et al. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS ONE, 17(6), e0268992.[10]

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Safety Operating Guide

A Guide to the Safe Disposal of 2,3-Difluoro-4-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2,3-Difluoro-4-methylphenylacetic acid (CAS No. 209991-63-9). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of our chemical reagents. This guide is designed to ensure that waste generated from the use of this compound is managed in a manner that is compliant, safe, and scientifically sound.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The guidance herein is based on the known hazards of analogous halogenated carboxylic acids and established best practices for hazardous waste management under EPA and OSHA regulations.[1][2][3] Always consult your institution's Environmental Health and Safety (EHS) department for specific local requirements.

Part 1: Hazard Identification and Risk Assessment

Understanding the "why" is critical to ensuring compliance and safety. This compound, as a halogenated carboxylic acid, must be treated as hazardous waste. This determination is based on the following principles:

  • Corrosivity: As a carboxylic acid, it is inherently acidic. If an aqueous solution of this waste has a pH of 2 or less, it qualifies as a corrosive hazardous waste under EPA regulations.[4][5][6][7]

  • Irritation: Structurally similar fluorinated and non-fluorinated phenylacetic acids are known to be irritants, causing skin irritation, serious eye damage, and respiratory tract irritation upon exposure.[2][3][8]

  • Reactivity: Carboxylic acids are chemically incompatible with a range of substances. Mixing this waste with bases can cause a violent exothermic (heat-generating) reaction. Contact with oxidizing agents or certain metals can also lead to dangerous reactions.[9][10][11]

  • Environmental Hazards: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[2][12] Therefore, drain disposal is strictly prohibited.[9]

Due to these characteristics, all waste containing this compound, including contaminated consumables, must be collected and disposed of as regulated hazardous waste.

Part 2: Essential Safety and Handling Protocols

Before generating waste, ensure the proper engineering controls and Personal Protective Equipment (PPE) are in place. This proactive approach is the foundation of a safe disposal workflow.

Engineering Controls and Personal Protective Equipment (PPE)
Control/PPESpecificationRationale
Ventilation Chemical Fume HoodTo prevent inhalation of any dust or vapors, which may be respiratory irritants.[8]
Eye Protection Chemical Splash GogglesTo protect against splashes that could cause serious eye irritation or damage.[3]
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact, which can cause irritation.[13]
Body Protection Laboratory CoatTo protect skin and personal clothing from contamination.

Part 3: Step-by-Step Disposal Procedure

Follow this workflow meticulously from the point of waste generation to its final hand-off for disposal.

Step 1: Waste Characterization and Segregation

Proper segregation is the most critical step to prevent dangerous chemical reactions within a waste container.

  • Identify the Waste Stream: Designate a specific waste stream for "Halogenated Organic Acids."

  • Do Not Mix: Never mix this compound waste with the following:

    • Bases (e.g., sodium hydroxide, ammonium hydroxide)[9][14]

    • Oxidizing Agents (e.g., nitric acid, peroxides, permanganates)[12][15]

    • Reducing Agents [15]

    • Metals (especially reactive metals or metal powders)[9][11]

    • Inorganic Acids (e.g., hydrochloric acid, sulfuric acid)[14]

    • Non-halogenated organic waste [16]

Step 2: Container Selection and Labeling

The integrity of the waste containment system is paramount.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a screw-top lid.[17] Do not use metal containers, as acids can cause corrosion.[9] The original reagent bottle is often a suitable choice.

  • Inspect the Container: Ensure the container is clean, dry, in good condition, and free of leaks.[8]

  • Affix a Hazardous Waste Label: As soon as the first drop of waste is added, label the container. Your institution's EHS department will provide official labels. The label must include:

    • The words "HAZARDOUS WASTE "[13]

    • Full Chemical Name: "Waste this compound" (and any solvents or other components with percentages). Do not use abbreviations.

    • Hazard Identification: Check the appropriate boxes for "Corrosive" and "Irritant."

Step 3: On-Site Accumulation and Storage

Waste must be stored safely in a designated laboratory area pending pickup.

  • Designate a Satellite Accumulation Area (SAA): This is the area in your lab, at or near the point of generation, where the waste container is stored.[9] It must be under the control of lab personnel.

  • Use Secondary Containment: Place the waste container inside a larger, chemically resistant tub or bin.[13][17] This will contain any potential leaks.

  • Keep Containers Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[13] This prevents spills and the release of vapors.

  • Adhere to Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[13] Fill containers to no more than 90% capacity to allow for expansion.

Step 4: Managing Contaminated Materials and Empty Containers
  • Solid Waste: Gloves, weigh boats, and wipes contaminated with this compound must be collected in a separate, clearly labeled, sealed plastic bag or container as "Solid Hazardous Waste."

  • Empty Reagent Bottles: An empty container that held the pure chemical is still considered hazardous waste. It should be managed by your EHS department. Some jurisdictions may allow disposal as regular trash after triple-rinsing with a suitable solvent (e.g., methanol or acetone), but the rinsate must be collected as hazardous waste.[13] Always follow your institutional policy.

Step 5: Arranging for Final Disposal
  • Monitor Fill Level: Once the waste container is 90% full, fill in the "Full" date on the hazardous waste label.

  • Request Pickup: Contact your institution's EHS department or use their online system to schedule a hazardous waste pickup.[13]

  • Maintain Records: Keep a copy of all paperwork associated with the waste disposal for your records, as required by regulations.[17]

Part 4: Emergency Procedures for Spills

In the event of a small spill within a chemical fume hood:

  • Alert Personnel: Inform colleagues in the immediate area.

  • Don Appropriate PPE: Ensure you are wearing gloves, goggles, and a lab coat.

  • Contain the Spill: Use a spill control absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully scoop the absorbed material into a designated container, label it as "Spill Debris with this compound," and manage it as hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

For large spills, evacuate the area, restrict access, and contact your institution's emergency EHS number immediately.

Part 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage On-Site Storage cluster_disposal Final Disposal cluster_spill Spill Response (Small) start Generate Waste (this compound) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 spill Spill Occurs start->spill fume_hood Work in Chemical Fume Hood ppe->fume_hood container Select Compatible Container (HDPE or Glass) fume_hood->container Step 2 labeling Affix 'HAZARDOUS WASTE' Label - Full Chemical Name - Hazards (Corrosive, Irritant) - Accumulation Start Date container->labeling saa Store in Satellite Accumulation Area (SAA) labeling->saa Step 3 secondary Use Secondary Containment saa->secondary cap Keep Container Tightly Capped secondary->cap full Container is 90% Full cap->full Step 4 request Request Pickup from EHS full->request end Waste Transferred to Licensed Disposal Facility request->end absorb Absorb with Inert Material (e.g., Vermiculite) spill->absorb Emergency collect_spill Collect as Hazardous Spill Debris absorb->collect_spill collect_spill->request Manage as hazardous waste

Caption: Disposal workflow for this compound waste.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Daniels Training Services. (2012, February 24). D002 Corrosive Hazardous Waste Determination. [Link]

  • U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document. [Link]

  • Goa University. (2021, December 6). Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Electronic Code of Federal Regulations. 40 CFR 261.22 -- Characteristic of corrosivity. [Link]

  • CP Lab Safety. Halogenated Organics Waste Compatibility. [Link]

  • Risk Management and Safety, The University of Alabama in Huntsville. Incompatible Chemicals. [Link]

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A Risk-Based Approach to Personal Protective Equipment for 2,3-Difluoro-4-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: No specific Safety Data Sheet (SDS) is readily available for 2,3-Difluoro-4-methylphenylacetic acid. The following guidance is synthesized from the hazard profiles of structurally analogous compounds, such as other fluorinated phenylacetic acids and corrosive organic solids.[1][2][3][4][5] A mandatory, site-specific risk assessment must be conducted before handling this chemical.

This guide provides essential safety and handling protocols for this compound, focusing on the selection and use of Personal Protective Equipment (PPE). Given the lack of specific toxicological data, a conservative approach based on the principles of chemical analogy and the hierarchy of controls is paramount.

Inferred Hazard Assessment

Based on analogous chemical structures, this compound should be treated as a hazardous substance with the potential to cause significant harm upon exposure.[2][4][5] Corrosive organic solids can react with moisture on the skin or in the respiratory tract, leading to chemical burns and irritation.[6][7]

Table 1: Potential GHS Hazard Classifications for this compound

Hazard ClassCategoryInferred Risk
Skin Corrosion / IrritationCategory 2 or 1CCauses skin irritation or severe burns.[2][5]
Serious Eye Damage / IrritationCategory 1 or 2ACauses serious eye damage or irritation.[2][5]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[2][4][5]
Acute Toxicity (Oral, Dermal, Inhalation)Category 4/5May be harmful if swallowed, in contact with skin, or if inhaled.[8]

Hazard classifications are inferred from structurally similar compounds and represent a conservative safety approach.

The Hierarchy of Controls: PPE as the Last Line of Defense

Before relying on PPE, more effective control measures must be implemented. PPE protects only the individual wearer, while engineering and administrative controls protect everyone in the workspace.

cluster_0 Hierarchy of Controls Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous chemical) Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Most Effective Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over PPE.

  • Engineering Controls: All manipulations of this compound, especially handling the solid powder, must be performed in a certified chemical fume hood to prevent inhalation of dust and vapors.[6][7]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Ensure all personnel are trained on the specific hazards and handling procedures.[9] Never work alone when handling this compound.[9]

Core PPE Requirements: A Step-by-Step Protocol

Eye and Face Protection

The eyes are extremely vulnerable to corrosive chemicals.[7]

  • Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 or European Standard EN166 are mandatory at all times.[1][10]

  • High-Risk Operations: When there is a significant risk of splashing (e.g., preparing solutions, performing reactions, cleaning spills), a full-face shield must be worn in addition to chemical splash goggles.[6][9][10] A face shield alone does not provide adequate protection.[6]

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are essential.

    • Material: Nitrile gloves are a suitable initial choice. However, always consult the glove manufacturer's resistance chart for compatibility with phenylacetic acids and any solvents being used.[9]

    • Technique: For handling the concentrated solid or solutions, double-gloving is strongly recommended to provide an extra layer of protection.[9]

    • Inspection and Removal: Always inspect gloves for tears or punctures before use. Use the proper removal technique to avoid contaminating your skin.[4]

  • Lab Coat: A flame-resistant lab coat with long sleeves and a fully fastened front is required.

  • Apparel: Wear long pants and closed-toe, chemical-resistant shoes. Corrosive chemicals can penetrate standard footwear.[10]

  • Apron: For large-scale work or when there is a significant splash hazard, a chemical-resistant apron over the lab coat is recommended.[6]

Respiratory Protection

Work within a fume hood should preclude the need for respiratory protection.[6][7] However, a respirator may be required in specific situations, such as:

  • Engineering control failure.

  • Spill cleanup operations.

  • Weighing large quantities of powder if a vented balance enclosure is unavailable.

If a risk assessment determines that a respirator is necessary, follow OSHA respirator regulations.[1][2] A NIOSH-approved respirator with particulate filters (e.g., N95/P100) or appropriate cartridges for organic acids should be used.[1][2][4] All personnel requiring respirators must be part of a formal respiratory protection program.

Operational and Disposal Plans

PPE Donning and Doffing Sequence

The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) don1 1. Lab Coat don2 2. Goggles/Face Shield don1->don2 don3 3. Gloves (Outer pair last if double-gloving) don2->don3 doff1 1. Outer Gloves (if used) doff2 2. Lab Coat doff1->doff2 doff3 3. Goggles/Face Shield doff2->doff3 doff4 4. Inner Gloves doff3->doff4

Caption: Follow a strict sequence for donning and doffing PPE to minimize contamination risk.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[6][9] Seek immediate medical attention.[9]

  • Skin Contact: Remove contaminated clothing while under an emergency shower.[6] Flush the affected area with water for at least 15 minutes.[6][9] Seek medical attention if irritation develops or persists.[1]

  • Spills: For small spills, trained personnel wearing appropriate PPE (including double gloves, goggles, face shield, and potentially a respirator) can manage the cleanup.[9] Contain the spill with a compatible absorbent material and collect it into a sealed, labeled container for hazardous waste disposal.[9] For large spills, evacuate the area and contact the institution's emergency response team.[9]

Disposal of Contaminated PPE and Chemical Waste

All waste containing fluorinated compounds must be treated as hazardous waste.[9]

  • Contaminated PPE: Used gloves, disposable lab coats, and absorbent materials from spill cleanups must be collected in a clearly labeled hazardous waste container.[9] Do not dispose of this material in the regular trash.

  • Chemical Waste: Unused this compound and solutions containing it must be disposed of through your institution's hazardous waste program.[1][2] Due to the carbon-fluorine bond, thermal treatment (incineration) is often the required disposal method for fluorinated organic compounds.[11][12] Do not pour chemical waste down the drain.[4]

References

  • Material Safety Data Sheet - Pi Chemicals. Provides safety information for a structurally similar compound, 2-Fluoro-6-(trifluoromethyl)phenylacetic acid, including PPE recommendations and disposal considerations. Link

  • Safety and handling of fluorinated organic compounds - Benchchem. Offers detailed guidance on PPE, emergency procedures, and waste disposal for fluorinated organic compounds. Link

  • Managing Corrosive Substances: Safety Protocols for Businesses - denios.ca. Outlines general safety protocols and PPE requirements for handling corrosive substances. Link

  • Corrosive Substances: Handling & Safety in Businesses - DENIOS Inc. Details PPE and first aid measures for corrosive materials. Link

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances - EPA. Discusses technologies, such as thermal treatment, for the disposal of fluorinated compounds. Link

  • SAFETY DATA SHEET - Fisher Scientific. SDS for 2-Fluoro-4-(trifluoromethyl)phenylacetic acid, classifying it as a skin and eye irritant and a respiratory system target. Link

  • 8.9 Corrosives | Environment, Health and Safety - Cornell EHS. Provides university-level safety guidelines for working with corrosive chemicals, including PPE and emergency procedures. Link

  • Safety Data Sheet - Combi-Blocks. SDS for a similar compound, 3-(Trifluoromethylthio)phenylacetic acid, with precautionary statements regarding PPE. Link

  • Corrosive Materials | Office of Environmental Health and Safety - Princeton EHS. Details the hazards of corrosive solids and vapors and the necessary protective equipment. Link

  • Sigma-Aldrich - Safety Data Sheet. SDS for Ibuprofen, a substituted phenylacetic acid, outlining potential health effects. Link

  • Safety Data Sheet - Cayman Chemical. SDS for Phenylacetic Acid, classifying it as a serious eye irritant. Link

  • How to Work Safely with - Hazardous Products using the "Corrosion" Pictogram. General guidance on handling corrosive materials, including storage and spill response. Link

  • sigma-aldrich - Safety Data Sheet. SDS for Phenylacetic acid, detailing hazards and first aid measures. Link

  • SAFETY DATA SHEET - Sigma-Aldrich. SDS for Difluoroacetic acid, highlighting severe skin and eye damage hazards. Link

  • SAFETY DATA SHEET - Thermo Fisher Scientific. SDS for 4-(Methylsulfonyl)phenylacetic acid, indicating it causes skin, eye, and respiratory irritation. Link

  • Guidelines for Disposing of PFAs - MCF Environmental Services. Explains best practices for disposing of "forever chemicals," including incineration and hazardous waste landfills. Link

  • Proper disposal of chemicals - Sciencemadness Wiki. Community-sourced information on chemical disposal methods. Link

  • SAFETY DATA SHEET - Sigma-Aldrich. General SDS example showing standard sections for hazards and PPE. Link

  • SAFETY DATA SHEET - Sigma-Aldrich. SDS for 4-Mercaptophenylacetic acid, which causes serious eye damage and skin/respiratory irritation. Link

  • PFAS Destruction Method Recovers Valuable Fluorine | Lab Manager. Article discussing emerging technologies for the destruction and recycling of fluorinated compounds. Link

Sources

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